molecular formula C7H10O3 B041794 Methyl 2-oxocyclopentanecarboxylate CAS No. 10472-24-9

Methyl 2-oxocyclopentanecarboxylate

Cat. No.: B041794
CAS No.: 10472-24-9
M. Wt: 142.15 g/mol
InChI Key: PZBBESSUKAHBHD-UHFFFAOYSA-N
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Description

Methyl 2-oxocyclopentanecarboxylate is a high-purity, bifunctional cyclopentanone derivative that serves as a critical synthetic intermediate in advanced organic and medicinal chemistry research. This compound features both a reactive ketone and an ester moiety within a strained five-membered ring, making it a versatile precursor for constructing complex molecular architectures. Its primary research value lies in its application as a key starting material for the synthesis of prostaglandins and other prostanoids, which are biologically active lipids with diverse physiological roles. Furthermore, it is extensively employed in the preparation of spirocyclic and fused-ring systems, which are privileged scaffolds in drug discovery for targets such as enzymes and G-protein-coupled receptors. The molecule's electrophilic carbonyl centers are amenable to a variety of transformations, including alkylation, condensation reactions (e.g., Knoevenagel), and nucleophilic ring-opening, providing researchers with multiple vectors for structural diversification. As a β-keto ester, it also exists in a tautomeric enol form and can undergo decarboxylation under specific conditions, offering additional pathways for synthetic manipulation. This reagent is intended For Research Use Only and is an indispensable tool for chemists exploring novel synthetic methodologies, developing potential therapeutic agents, and investigating the structure-activity relationships of complex organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxocyclopentane-1-carboxylate
Source PubChem
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InChI

InChI=1S/C7H10O3/c1-10-7(9)5-3-2-4-6(5)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBBESSUKAHBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50884473
Record name Cyclopentanecarboxylic acid, 2-oxo-, methyl ester
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Molecular Weight

142.15 g/mol
Source PubChem
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CAS No.

10472-24-9
Record name Methyl 2-oxocyclopentanecarboxylate
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Record name Cyclopentanecarboxylic acid, 2-oxo-, methyl ester
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Record name Cyclopentanecarboxylic acid, 2-oxo-, methyl ester
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Record name Cyclopentanecarboxylic acid, 2-oxo-, methyl ester
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Record name Methyl 2-oxocyclopentanecarboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl 2-oxocyclopentanecarboxylate, a versatile intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical workflow for property determination.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid.[1] It is a cyclic beta-keto ester widely employed as a building block in the synthesis of various organic molecules, including pharmaceuticals and fragrances.[2]

Table 1: Quantitative Physical Properties of this compound

PropertyValueConditionsSource(s)
Molecular Formula C7H10O3[3]
Molecular Weight 142.15 g/mol [1]
Boiling Point 105 °C19 mmHg
111 °C27 mmHg
155-157 °CNot specified[2]
180-182 °CNot specified[4]
Melting Point -12 °C[2]
123-125 °C[1]
Density 1.145 g/mLat 25 °C
1.13 g/cm³at 20 °C
Refractive Index n20/D 1.456
1.46
Flash Point 79 °Cclosed cup
Solubility Soluble in organic solvents such as ethanol (B145695), ether, and chloroform.[2]
Appearance Colorless to light yellow clear liquid.[1]
Storage Temperature 2-8°C[1]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small sample of liquid.[5]

Apparatus:

  • Thiele tube

  • Thermometer (-10 to 200 °C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or thread

  • Heating source (e.g., Bunsen burner or hot plate)

  • Heating liquid (e.g., mineral oil or silicone oil)

Procedure:

  • Fill the Thiele tube with a suitable heating liquid to a level just above the side arm.

  • Add a small amount (a few milliliters) of this compound into the small test tube.[6]

  • Place the capillary tube, with its sealed end up, into the small test tube containing the sample.

  • Attach the small test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

  • Immerse the thermometer and the attached test tube into the Thiele tube, making sure the heating liquid surrounds the sample.[7]

  • Gently heat the side arm of the Thiele tube.[7] Convection currents will ensure uniform heating of the liquid.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5] Record this temperature.

  • It is good practice to repeat the determination to ensure accuracy.

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring the mass of a known volume.[8][9]

Apparatus:

  • Pycnometer or a 10 mL graduated cylinder

  • Analytical balance

  • Thermometer

Procedure:

  • Ensure the pycnometer or graduated cylinder is clean and dry.

  • Measure the mass of the empty pycnometer or graduated cylinder using an analytical balance.[10]

  • Fill the pycnometer or graduated cylinder with a known volume of this compound (e.g., 5 or 10 mL). Ensure there are no air bubbles.

  • Measure the mass of the filled pycnometer or graduated cylinder.[10]

  • Record the temperature of the liquid.

  • Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.

  • Calculate the density using the formula: Density = Mass / Volume.

  • Repeat the measurement at least twice more and calculate the average density.[8]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Solvent for cleaning (e.g., ethanol or acetone)

  • Lens paper

Procedure:

  • Turn on the Abbe refractometer and the constant temperature water bath, setting the latter to 20°C.

  • Clean the prism surfaces of the refractometer with a suitable solvent and lens paper.

  • Using a clean dropper, place a few drops of this compound onto the lower prism.

  • Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

  • Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into the center of the crosshairs.

  • If a colored band is visible, adjust the chromaticity screw to obtain a sharp, black-and-white dividing line.

  • Read the refractive index value from the scale.

  • Clean the prisms thoroughly after the measurement.

Determination of Solubility (Qualitative)

This protocol provides a qualitative assessment of solubility in various solvents.[11]

Apparatus:

  • Small test tubes

  • Vortex mixer or shaker

  • Droppers or pipettes

Procedure:

  • Place approximately 0.1 mL of this compound into a small test tube.

  • Add approximately 1 mL of the desired solvent (e.g., water, ethanol, diethyl ether, chloroform) to the test tube.

  • Vigorously shake or vortex the test tube for 1-2 minutes.[12]

  • Observe the mixture. If the liquid forms a single clear phase, the compound is considered soluble. If two distinct layers are present, or if the mixture is cloudy, the compound is considered insoluble or sparingly soluble.

  • Record the observations for each solvent tested.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid compound like this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Measurement cluster_2 Data Analysis and Reporting prep Obtain pure sample of This compound boiling_point Boiling Point Determination (Thiele Tube Method) prep->boiling_point density Density Measurement (Pycnometer/Graduated Cylinder) prep->density refractive_index Refractive Index Measurement (Abbe Refractometer) prep->refractive_index solubility Solubility Test (Qualitative) prep->solubility analysis Record and average all measurements boiling_point->analysis density->analysis refractive_index->analysis solubility->analysis report Compile technical data sheet analysis->report

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to 2-Methoxycarbonylcyclopentanone: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxycarbonylcyclopentanone, a versatile organic intermediate, holds a significant position in the landscape of pharmaceutical synthesis and chemical research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role in the development of therapeutic agents. Detailed experimental protocols and spectroscopic data are presented to facilitate its practical use in a laboratory setting. Furthermore, this document elucidates the signaling pathways of drugs synthesized from this intermediate, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Identification

2-Methoxycarbonylcyclopentanone, also known as methyl 2-oxocyclopentanecarboxylate, is a cyclic β-keto ester.[1][2] Its structure features a five-membered cyclopentanone (B42830) ring substituted with a methoxycarbonyl group at the alpha position to the ketone.

Systematic IUPAC Name: methyl 2-oxocyclopentane-1-carboxylate[2]

Molecular Formula: C₇H₁₀O₃[1]

Molecular Weight: 142.15 g/mol [1]

CAS Registry Number: 10472-24-9[1]

Synonyms:

  • This compound[1]

  • 2-Carbomethoxycyclopentanone

  • Methyl cyclopentanone-2-carboxylate[1]

  • Cyclopentanecarboxylic acid, 2-oxo-, methyl ester

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methoxycarbonylcyclopentanone is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Appearance Clear colorless to slight yellow liquid[3]
Boiling Point 105 °C at 19 mmHg[1]
Density 1.145 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.456[1]
Flash Point >230 °F (>110 °C)[1]
Storage Temperature 2-8°C[1]

Synthesis of 2-Methoxycarbonylcyclopentanone

The most common and industrially significant method for the synthesis of 2-Methoxycarbonylcyclopentanone is the Dieckmann condensation of dimethyl adipate (B1204190).[4] This intramolecular cyclization reaction is a robust method for forming five- and six-membered rings.

Dieckmann Condensation Workflow

The following diagram illustrates the workflow of the Dieckmann condensation for the synthesis of 2-Methoxycarbonylcyclopentanone.

G Dieckmann Condensation Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Dimethyl Adipate Dimethyl Adipate Heating under Reflux Heating under Reflux Dimethyl Adipate->Heating under Reflux Sodium Methoxide (B1231860) Sodium Methoxide Sodium Methoxide->Heating under Reflux Anhydrous Solvent (e.g., Toluene) Anhydrous Solvent (e.g., Toluene) Anhydrous Solvent (e.g., Toluene)->Heating under Reflux Neutralization (e.g., Acetic Acid) Neutralization (e.g., Acetic Acid) Heating under Reflux->Neutralization (e.g., Acetic Acid) Aqueous Extraction Aqueous Extraction Neutralization (e.g., Acetic Acid)->Aqueous Extraction Drying of Organic Layer Drying of Organic Layer Aqueous Extraction->Drying of Organic Layer Vacuum Distillation Vacuum Distillation Drying of Organic Layer->Vacuum Distillation Pure 2-Methoxycarbonylcyclopentanone Pure 2-Methoxycarbonylcyclopentanone Vacuum Distillation->Pure 2-Methoxycarbonylcyclopentanone

Caption: A flowchart of the Dieckmann condensation process.

Detailed Experimental Protocol: Dieckmann Condensation

This protocol is a representative procedure for the synthesis of 2-Methoxycarbonylcyclopentanone.

Materials:

  • Dimethyl adipate

  • Sodium methoxide

  • Anhydrous toluene (B28343) (or benzene)

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium methoxide (1.0 equivalent) to anhydrous toluene.

  • Addition of Reactant: While stirring, add dimethyl adipate (1.0 equivalent) dropwise to the suspension of sodium methoxide in toluene at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add glacial acetic acid to neutralize the mixture.

    • Add water to dissolve the resulting salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

    • Purify the crude product by vacuum distillation to obtain pure 2-Methoxycarbonylcyclopentanone.[5][6][7]

Spectroscopic Data

The structural elucidation of 2-Methoxycarbonylcyclopentanone is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.75s3H-OCH₃
~3.40t1H-CH(CO)-
~2.50 - 2.20m4H-CH₂-C=O and -CH₂-CH(CO)-
~2.10 - 1.90m2H-CH₂-CH₂-CH₂-
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
~210C=O (ketone)
~170C=O (ester)
~55-OCH₃
~50-CH(CO)-
~38-CH₂- (α to ketone)
~30-CH₂-
~20-CH₂-

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's field strength.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methoxycarbonylcyclopentanone exhibits characteristic absorption bands for its functional groups.[8]

Wavenumber (cm⁻¹) Intensity Assignment
~1755StrongC=O stretch (ester)
~1725StrongC=O stretch (ketone)
~2950MediumC-H stretch (aliphatic)
~1200StrongC-O stretch (ester)
Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[9][10][11][12]

m/z Relative Intensity Possible Fragment
142Moderate[M]⁺ (Molecular ion)
111High[M - OCH₃]⁺
83High[M - COOCH₃]⁺
55Very High[C₄H₇]⁺ or [C₃H₃O]⁺

Applications in Drug Development

2-Methoxycarbonylcyclopentanone serves as a crucial building block for the synthesis of various pharmaceutical compounds due to the reactivity of its keto and ester functional groups.

Synthesis of Aromatase Inhibitors

Derivatives of 2-Methoxycarbonylcyclopentanone have been utilized in the synthesis of non-steroidal aromatase inhibitors.[1] These inhibitors are a cornerstone in the treatment of hormone-receptor-positive breast cancer in postmenopausal women.

Aromatase inhibitors block the conversion of androgens to estrogens, thereby reducing the levels of circulating estrogens that can promote the growth of estrogen-receptor-positive breast cancer cells.

G Aromatase Inhibition Pathway Androgens (Androstenedione, Testosterone) Androgens (Androstenedione, Testosterone) Aromatase (CYP19A1) Aromatase (CYP19A1) Androgens (Androstenedione, Testosterone)->Aromatase (CYP19A1) Substrate Estrogens (Estrone, Estradiol) Estrogens (Estrone, Estradiol) Aromatase (CYP19A1)->Estrogens (Estrone, Estradiol) Conversion Estrogen Receptor (ER) Estrogen Receptor (ER) Estrogens (Estrone, Estradiol)->Estrogen Receptor (ER) Binds to Gene Transcription Gene Transcription Estrogen Receptor (ER)->Gene Transcription Activates Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Leads to Aromatase Inhibitors Aromatase Inhibitors Aromatase Inhibitors->Aromatase (CYP19A1) Inhibits

Caption: Mechanism of action of aromatase inhibitors.[13][14][15]

Intermediate for Loxoprofen Synthesis

2-Methoxycarbonylcyclopentanone is a key intermediate in the synthesis of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID).[9] Loxoprofen is a potent analgesic and anti-inflammatory agent.

Loxoprofen, like other NSAIDs, exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[16][17][18][19][20]

G Loxoprofen (NSAID) Mechanism of Action Cell Membrane Phospholipids Cell Membrane Phospholipids Phospholipase A2 Phospholipase A2 Cell Membrane Phospholipids->Phospholipase A2 Substrate Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid Produces COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediate Loxoprofen Loxoprofen Loxoprofen->COX-1 / COX-2 Inhibits

Caption: The cyclooxygenase (COX) inhibition pathway by Loxoprofen.[16][17]

Conclusion

2-Methoxycarbonylcyclopentanone is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its straightforward synthesis via Dieckmann condensation and the reactivity of its functional groups make it an attractive starting material for the construction of complex molecules. The information provided in this technical guide, including its physicochemical properties, detailed synthetic protocols, and comprehensive spectroscopic data, serves as a valuable resource for researchers and professionals in the field. A thorough understanding of its chemistry and applications will continue to drive innovation in drug discovery and development.

References

Methyl cyclopentanone-2-carboxylate CAS number 10472-24-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-Oxocyclopentanecarboxylate (CAS 10472-24-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 10472-24-9, is a bifunctional organic compound of significant interest in advanced organic and medicinal chemistry.[1] Structurally, it features a reactive ketone and an ester group on a five-membered ring, a combination that makes it a highly versatile synthetic intermediate.[1] As a β-keto ester, it exists in equilibrium with its tautomeric enol form, which further diversifies its reactivity.[1] This compound serves as a critical building block in the synthesis of complex molecular architectures, including prostaglandins (B1171923), prostanoids, and various spirocyclic and fused-ring systems that are privileged scaffolds in drug discovery.[1] Its applications extend to the pharmaceutical, agrochemical, and fragrance industries.[2][3]

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and use in experimental setups.

PropertyValueReference
IUPAC Name methyl 2-oxocyclopentane-1-carboxylate[1][4]
Synonyms Methyl cyclopentanone-2-carboxylate, 2-Methoxycarbonylcyclopentanone, 2-Carbomethoxycyclopentanone[4][5]
CAS Number 10472-24-9[1][4]
Molecular Formula C₇H₁₀O₃[4][5]
Molecular Weight 142.15 g/mol [1][4]
Appearance Clear colorless to slight yellow liquid[5][6]
Boiling Point 105 °C at 19 mmHg (lit.); 209.72 °C at 760 mm Hg (est.)[5][6]
Melting Point -12 °C (est.); 123-125 °C[2][5]
Density 1.145 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.456 (lit.)[5]
Flash Point >230 °F (>110 °C); 79 °C (174.2 °F) - closed cup[5]
Solubility Soluble in alcohol, chloroform, ethyl acetate. Sparingly soluble in water.[2][5][6]
pKa 12.00 ± 0.20 (Predicted)[5]
logP (o/w) 0.5 (est.); -0.179 (est.)[4][6]
InChI Key PZBBESSUKAHBHD-UHFFFAOYSA-N[1][4]
SMILES COC(=O)C1CCCC1=O[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

Spectrum TypeData (Solvent: CDCl₃)Reference
¹H NMR Keto-enol mixture (95:5); δ = 10.34 (s, enol H), 3.75 (s), 3.74 (s, 3H), 3.18 (t, J = 9.0 Hz, 1H), 2.40–2.22 (m, 4H), 2.22–2.03 (m, 1H), 2.02 -1.77 (m, 1H)[7][8]
¹³C NMR δ = 212.1, 169.6, 54.3, 52.1, 37.7, 27.1, 20.6[7][8]

Synthesis and Production

The primary industrial method for synthesizing this compound is the Dieckmann condensation, an intramolecular cyclization of a diester.[1]

Dieckmann Condensation of Dimethyl Adipate (B1204190)

This robust method involves the intramolecular condensation of dimethyl adipate using a strong base, such as sodium methoxide, to yield the cyclic β-keto ester.[1] The reaction is typically performed in a solvent like toluene (B28343) or dimethylformamide (DMF).[1][9]

G Dieckmann Condensation Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification DimethylAdipate Dimethyl Adipate Addition Add Dimethyl Adipate DimethylAdipate->Addition Base Sodium Methoxide (Base) Mixing Mix Base and Solvent Base->Mixing Solvent DMF (Solvent) Solvent->Mixing Heating Heat to 90-110°C Mixing->Heating Heating->Addition Reflux Reflux for 8-10h (Methanol byproduct removed) Addition->Reflux SolventRemoval Remove DMF (Reduced Pressure) Reflux->SolventRemoval Acidification Cool, Add Toluene, Acidify (HCl) SolventRemoval->Acidification Extraction Layer Separation & Water Wash Acidification->Extraction Purification Vacuum Fractionation Extraction->Purification Product This compound Purification->Product

Caption: Industrial synthesis via Dieckmann Condensation.

Alternative Synthesis from Cyclopentanone (B42830)

An alternative laboratory-scale synthesis involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a strong base like potassium tert-butoxide or in situ activated sodium hydride in DMSO.[2][7]

Key Reactions and Applications

The presence of both a ketone and a β-keto ester allows for a wide range of chemical transformations, making it a valuable precursor in various synthetic pathways.[1]

  • Alkylation: The acidic α-proton can be removed by a base, and the resulting enolate can be alkylated, typically with methyl or primary alkyl halides. This is a key step for introducing substituents onto the cyclopentanone ring.[1]

  • Decarboxylation: As a β-keto ester, the compound can undergo hydrolysis and subsequent decarboxylation under specific conditions to yield cyclopentanone or its substituted derivatives.[1]

  • Condensation Reactions: The reactive ketone can participate in various condensation reactions, such as the Knoevenagel condensation.[1]

  • Michael Addition: The enolate can act as a nucleophile in Michael addition reactions.[1]

Its primary applications are in the synthesis of biologically active molecules and complex scaffolds:

  • Prostaglandins: It is a key starting material for the synthesis of prostaglandins and other prostanoids, which are lipids with diverse physiological roles.[1]

  • Drug Discovery: It is widely used to prepare spirocyclic and fused-ring systems, which are important structures for targeting enzymes and G-protein-coupled receptors.[1]

  • Pharmaceuticals and Agrochemicals: It serves as a building block for various antiviral, anticancer, and antitumor compounds, as well as agrochemicals.[2][10]

  • Fragrances: Due to its fruity aroma, it is also used in the fragrance and cosmetics industry.[3][9]

G Key Synthetic Pathways cluster_reactions Core Reactions cluster_products Applications & Final Products Start This compound Alkylation Alkylation (+ Base, R-X) Start->Alkylation 1 Decarboxylation Hydrolysis & Decarboxylation Start->Decarboxylation 2 Condensation Knoevenagel Condensation Start->Condensation 3 Prostaglandins Prostaglandins Start->Prostaglandins Multi-step Synthesis SubstitutedKetones Substituted Cyclopentanones Alkylation->SubstitutedKetones FusedRings Fused & Spirocyclic Systems SubstitutedKetones->FusedRings Pharma Pharmaceuticals / Agrochemicals FusedRings->Pharma Prostaglandins->Pharma

Caption: Synthetic utility of the title compound.

Experimental Protocols

Protocol 1: Dieckmann Condensation of Dimethyl Adipate

This protocol is adapted from an industrial patented method.[9]

  • Preparation: To a suitable reaction kettle, add 1000-1100 kg of dimethylformamide (DMF) and 120-140 kg of sodium methoxide.

  • Mixing: Stir the mixture for 20-40 minutes until fully homogeneous.

  • Heating: Raise the temperature of the reactor to 90-110°C.

  • Reaction: Slowly add 300-500 kg of dimethyl adipate dropwise. Maintain the temperature and allow the reaction to reflux for 8-10 hours. The byproduct, methanol, is collected via condensation.[9]

  • Work-up: After the reaction is complete, remove the DMF solvent under reduced pressure.

  • Acidification: Cool the reactor to 40-60°C and add 800-1200 kg of toluene with strong stirring. After dispersion, add 200-400 kg of 30% hydrochloric acid and 80-120 kg of water to perform an acidification reaction.[9]

  • Extraction & Washing: Allow the layers to separate. Collect the organic phase and wash it twice with 180-200 kg of water.

  • Purification: Separate the organic phase and transfer it to a distillation kettle. First, reclaim the toluene under reduced pressure, then perform vacuum fractionation to obtain the final product. The yield is reported to be up to 99%.[9]

Protocol 2: Carboxymethylation of Cyclopentanone

This protocol is based on a high-yielding laboratory method.[7][8]

  • Preparation: In a reaction vessel under an inert atmosphere, prepare a solution of cyclopentanone (e.g., 6.73 g, 80.0 mmol) in a suitable solvent.

  • Base Addition: Add a strong base (e.g., in situ activated sodium hydride in DMSO).

  • Reaction: Introduce dimethyl carbonate as the carboxylating agent.

  • Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction mixture carefully.

  • Purification: Perform an aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by distillation. A yield of 83% (9.48 g) has been reported for this method.[7][8]

Safety and Handling

  • Hazard Classification: The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is also listed as a combustible liquid (H227).[4]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][11] Avoid contact with skin and eyes and do not breathe mists or vapors.[11]

  • Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[5][11] Keep the container tightly closed. Recommended storage temperature is 2-8°C.[5]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[11]

  • Stability: The compound is stable under normal storage conditions.[11]

References

Spectroscopic Data of Methyl 2-oxocyclopentanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-oxocyclopentanecarboxylate (CAS No. 10472-24-9), a versatile synthetic intermediate.[1][2] This bifunctional cyclopentanone (B42830) derivative is a critical precursor in the synthesis of complex molecules, including prostaglandins.[1] The following sections detail its key spectroscopic characteristics and the experimental protocols for their acquisition, offering a valuable resource for compound identification, purity assessment, and reaction monitoring.

Physicochemical Properties

This compound is a clear, colorless to slightly yellow liquid.[2] It has a molecular formula of C₇H₁₀O₃ and a molecular weight of 142.15 g/mol .[2][3]

PropertyValue
Molecular Formula C₇H₁₀O₃[2]
Molecular Weight 142.15 g/mol [2][3]
Boiling Point 105 °C at 19 mmHg[2][4]
Density 1.145 g/mL at 25 °C[2][4]
Refractive Index (n20/D) 1.456[2][4]

Spectroscopic Data

The structural features of this compound, including a ketone, an ester, and a five-membered ring, give rise to a characteristic spectroscopic fingerprint. As a β-keto ester, it can exist in tautomeric equilibrium with its enol form, which may be reflected in the spectroscopic data depending on the solvent and conditions.[1]

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.7Singlet3H-OCH₃
~3.4Triplet1H-CH(CO₂CH₃)-
~2.5 - 1.9Multiplet6H-CH₂- (ring)

Note: Specific chemical shifts can vary depending on the solvent and concentration.[1]

¹³C NMR Spectroscopy

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy identifies the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~200-210C=O (Ketone)
~170C=O (Ester)
~50-55-OCH₃
~45-50-CH(CO₂CH₃)-
~20-40-CH₂- (ring carbons)

Note: The exact chemical shifts are predictive and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[5] Esters are characterized by a strong carbonyl (C=O) stretch and two C-O stretching bands.[5][6]

Wavenumber (cm⁻¹)IntensityAssignment
~1750-1735Strong, SharpC=O Stretch (Ester)
~1725-1705Strong, SharpC=O Stretch (Ketone)
~1300-1000StrongC-O Stretches
~2960-2850MediumC-H Stretch (Aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[1] In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺•) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight.

m/zInterpretation
142Molecular Ion ([M]⁺•)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Sample Preparation
  • Sample Preparation : Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[7]

  • Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Homogenization : Gently vortex the tube to ensure a homogeneous solution.

  • Analysis : Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Infrared (IR) Spectroscopy Protocol

For a liquid sample like this compound, the neat liquid method is appropriate.[5]

  • Background Spectrum : Record a background spectrum of the clean salt plates (KBr or NaCl) to account for atmospheric CO₂ and water vapor.[5]

  • Sample Application : Place a small drop of the neat liquid sample onto one salt plate.[5]

  • Film Formation : Place the second salt plate on top of the first, gently pressing to form a thin, uniform film of the liquid between the plates.[5]

  • Data Acquisition : Place the salt plate assembly in the spectrometer's sample holder and acquire the IR spectrum.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile compounds.[8]

  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[8]

  • GC-MS Parameters :

    • GC Column : A nonpolar column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[8]

    • Carrier Gas : Use helium at a constant flow rate of approximately 1 mL/min.[8]

    • Inlet Temperature : Set the inlet temperature to 250 °C.[8]

    • Injection Volume : Inject 1 µL of the sample.[8]

    • Oven Temperature Program : An initial temperature of 70 °C, held for 2 minutes, followed by a ramp of 15 °C/min to 280 °C, with a final hold for 5 minutes, is a typical starting point.[8]

    • MS Parameters :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.[8]

      • Mass Range : Scan from m/z 40-400.[8]

      • Ion Source Temperature : 230 °C.[8]

      • Transfer Line Temperature : 280 °C.[8]

  • Data Analysis : Analyze the resulting chromatogram and mass spectra. The retention time will be characteristic of the compound under the given conditions, and the mass spectrum will provide confirmation of its identity.

Visualization of Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound Preparation Sample Preparation (Dilution/Dissolution) Sample->Preparation NMR NMR Spectroscopy (¹H & ¹³C) Preparation->NMR Solution in Deuterated Solvent IR IR Spectroscopy Preparation->IR Neat Liquid Film GCMS GC-MS Analysis Preparation->GCMS Dilute Solution in Volatile Solvent Structure Structural Elucidation NMR->Structure IR->Structure Purity Purity Assessment GCMS->Purity Identity Compound Confirmation GCMS->Identity Structure->Identity Identity->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Dieckmann Condensation: A Technical Guide to Cyclic β-Keto Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Dieckmann condensation is a powerful and widely utilized intramolecular carbon-carbon bond-forming reaction in organic synthesis. It provides an efficient route to cyclic β-keto esters, which are versatile intermediates in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and fragrances. This technical guide provides an in-depth overview of the Dieckmann condensation, including its mechanism, quantitative data on reaction performance, detailed experimental protocols, and visualizations of the reaction pathway and experimental workflow.

Core Principles of the Dieckmann Condensation

The Dieckmann condensation is an intramolecular variation of the Claisen condensation.[1][2] The reaction involves the cyclization of a diester in the presence of a strong base to form a cyclic β-keto ester.[3][4] The driving force for this reaction is the formation of a highly stabilized enolate of the resulting β-keto ester.[2] Typically, the reaction is most effective for the formation of sterically favorable five- and six-membered rings.[1][2] The starting material for a Dieckmann condensation is a 1,6- or 1,7-diester, which will yield a five- or six-membered ring, respectively.

Reaction Mechanism and Pathway

The mechanism of the Dieckmann condensation proceeds through several key steps, initiated by the deprotonation of an α-carbon of the diester by a strong base. This generates an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. Subsequent elimination of an alkoxide leads to the formation of the cyclic β-keto ester. The final deprotonation of the α-carbon of the newly formed β-keto ester by the alkoxide generated in the previous step is a thermodynamically favorable process that drives the reaction to completion. An acidic workup is then required to protonate the enolate and yield the final product.[3]

Dieckmann_Mechanism Diester Diester Enolate Enolate Intermediate Diester->Enolate Deprotonation at α-carbon Base Strong Base (e.g., NaOEt, NaH, KOtBu) Tetrahedral Cyclic Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Nucleophilic Attack BetaKetoEster_Enolate β-Keto Ester Enolate (Stabilized) Tetrahedral->BetaKetoEster_Enolate Elimination of Alkoxide Alkoxide Alkoxide Tetrahedral->Alkoxide Product Cyclic β-Keto Ester BetaKetoEster_Enolate->Product Protonation AcidWorkup Acidic Workup (H3O+)

Dieckmann Condensation Reaction Pathway

Quantitative Data on Reaction Performance

The yield of the Dieckmann condensation is highly dependent on the substrate, the choice of base, and the reaction conditions. Below is a summary of quantitative data from various reported Dieckmann condensation reactions.

Diester SubstrateBaseSolventTemperatureReaction TimeYield (%)Reference
Diethyl Adipate (B1204190)Sodium Ethoxide (NaOEt)Toluene (B28343)RefluxNot Specified82[5]
Diethyl AdipateSodium Hydride (NaH)TolueneRefluxNot Specified72[5]
Diethyl AdipateSodium Amide (NaNH₂)XyleneRefluxNot Specified75[5]
Diethyl AdipateDimsyl IonDMSONot SpecifiedNot Specified> Toluene/Na[6]
Diethyl PimelateSodium Hydride (NaH)Toluene / Methanol (B129727)Reflux20 h75[5]
Acyclic Precursor for Calyciphylline B-type AlkaloidsLiHMDSNot SpecifiedNot SpecifiedNot Specified>74[4]
Diethyl 3-methylheptanedioateNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedMixture of products
4-Aryl-4-cyano Diester PrecursorPotassium tert-Butoxide (KOtBu)Not SpecifiedNot Specified0.25 - 3 h70-92[7]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. Below are two representative protocols for the Dieckmann condensation.

Protocol 1: Dieckmann Condensation of Diethyl Adipate using Sodium Ethoxide

Materials:

  • Diethyl adipate (300g)

  • Sodium ethoxide (98% concentrated, 132g)

  • Toluene (950g)

  • 30% Hydrochloric acid (HCl)

Procedure:

  • In a suitable reaction flask, combine toluene, sodium ethoxide, and diethyl adipate.[5]

  • Heat the reaction mixture to reflux.

  • After the reaction is complete, remove the generated ethanol (B145695) by distillation.[5]

  • Cool the mixture to 30°C and neutralize with 30% hydrochloric acid.[5]

  • Separate the organic phase from the aqueous phase. The organic phase contains the desired ethyl 2-oxocyclopentanecarboxylate.

Protocol 2: Dieckmann Condensation using Sodium Hydride

Materials:

  • Diester (1.0 eq, 22 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 10.0 eq)

  • Dry Toluene (22 mL)

  • Dry Methanol (27 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the diester in dry toluene under an argon atmosphere, add the sodium hydride.[5]

  • Carefully add dry methanol to the mixture. Note: Hydrogen gas will evolve.[5]

  • Stir the resulting mixture at room temperature for 30 minutes.[5]

  • Heat the reaction mixture to reflux for 20 hours.[5]

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.[5]

  • Extract the mixture with DCM.

  • Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.[5]

  • The solvent is removed under reduced pressure, and the residue can be purified by flash column chromatography.

Experimental Workflow

The general workflow for a Dieckmann condensation experiment can be visualized as follows.

Dieckmann_Workflow Start Start Prep Prepare Dry Apparatus and Reagents Start->Prep Combine Combine Diester and Solvent under Inert Atmosphere Prep->Combine AddBase Add Strong Base Combine->AddBase Reaction Reaction at Specified Temperature AddBase->Reaction Quench Quench Reaction (e.g., with aq. NH4Cl) Reaction->Quench Extract Extraction with Organic Solvent Quench->Extract WashDry Wash and Dry Organic Layer Extract->WashDry Purify Purification (e.g., Distillation or Chromatography) WashDry->Purify End End Purify->End

General Experimental Workflow for Dieckmann Condensation

Applications in Drug Development and Natural Product Synthesis

The cyclic β-keto esters synthesized via the Dieckmann condensation are valuable precursors in the synthesis of a wide range of biologically active molecules. Their utility stems from the presence of multiple functional groups that can be further elaborated. For instance, the ketone can be reduced or alkylated, and the ester can be hydrolyzed and decarboxylated to afford a cyclic ketone. These transformations open avenues to complex carbocyclic and heterocyclic scaffolds found in numerous pharmaceuticals and natural products.

Conclusion

The Dieckmann condensation remains a cornerstone of synthetic organic chemistry for the construction of five- and six-membered rings. A thorough understanding of its mechanism, the influence of reaction parameters on yield, and detailed experimental procedures are essential for its successful application. For researchers and professionals in drug development, mastering this reaction provides a powerful tool for the synthesis of novel and complex molecular architectures.

References

Technical Guide: Synthesis of Methyl 2-Oxocyclopentanecarboxylate via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis of methyl 2-oxocyclopentanecarboxylate, a key intermediate in the production of pharmaceuticals and fine chemicals.[1] The primary industrial route, the Dieckmann condensation of dimethyl adipate (B1204190), is detailed, including the underlying mechanism, experimental protocols, and quantitative data. The Dieckmann condensation is an intramolecular cyclization of a diester to form a β-keto ester, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2]

Reaction Principle: The Dieckmann Condensation

The synthesis of this compound from dimethyl adipate is achieved through the Dieckmann condensation, which is an intramolecular variant of the Claisen condensation.[2][3][4] This base-catalyzed reaction is highly effective for forming five- or six-membered cyclic β-keto esters.[2][4]

The mechanism proceeds through several key steps:

  • Deprotonation: A strong base, typically an alkoxide like sodium methoxide (B1231860) (NaOCH₃), abstracts an acidic α-hydrogen from one of the ester groups of dimethyl adipate to form a resonance-stabilized enolate.[5][6]

  • Intramolecular Cyclization: The nucleophilic enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a new carbon-carbon bond and a cyclic tetrahedral intermediate.[5][6]

  • Elimination: The tetrahedral intermediate collapses, expelling a methoxide ion (⁻OCH₃) and forming the cyclic β-keto ester.

  • Final Deprotonation: The resulting product, this compound, has a highly acidic proton between the two carbonyl groups. The methoxide generated in the previous step rapidly deprotonates this position, driving the reaction equilibrium forward.

  • Acidification: A final work-up step with acid is required to neutralize the base and protonate the enolate, yielding the final desired product.[5][6]

Strong bases are crucial for deprotonating the α-carbon to initiate the cyclization.[1] Alkali metal alkoxides such as sodium methoxide and potassium tert-butoxide are commonly employed.[1]

Quantitative Reaction Data

The following table summarizes quantitative parameters from various reported procedures for the Dieckmann condensation of dimethyl adipate.

ParameterExample 1Example 2Example 3Source
Starting Material Dimethyl AdipateDimethyl AdipateDimethyl Adipate[7]
Amount of Diester300 kg400 kg500 kg[7]
Base Sodium MethoxideSodium MethoxideSodium Methoxide[7]
Amount of Base120 kg130 kg140 kg[7]
Solvent DMFDMFDMF[7]
Solvent Volume1000 kg1050 kg1100 kg[7]
Temperature 90°C100°C110°C[7]
Reaction Time 8 hours9 hours10 hours[7]
Yield Up to 99% (claimed)Up to 99% (claimed)Up to 99% (claimed)[7]

Detailed Experimental Protocol

This protocol is a synthesized representation based on established industrial procedures.[7][8]

Step 1: Reaction Setup

  • A suitable reaction vessel is charged with the solvent, dimethylformamide (DMF) or toluene.

  • Stirring is initiated, and the base, sodium methoxide, is added to the solvent. The mixture is stirred for 20-40 minutes to ensure uniform mixing.[7]

Step 2: Dieckmann Condensation

  • The temperature of the mixture is raised to 90-110°C.[1][7]

  • Dimethyl adipate is added dropwise to the heated base-solvent mixture.

  • The reaction is maintained at reflux (90-110°C) for 8 to 10 hours.[1][7] During this period, the byproduct, methanol, can be continuously distilled off to help drive the reaction to completion.[7][8]

Step 3: Work-up and Neutralization

  • After the reaction is complete, the mixture is cooled.

  • An acid, such as 30% hydrochloric acid or 20% sulfuric acid, is added to neutralize the remaining sodium methoxide and protonate the intermediate enolate salt.[7][8]

  • The mixture is allowed to settle, leading to the formation of two distinct layers (organic and aqueous). The aqueous layer is separated.

Step 4: Purification

  • The organic phase is washed one or two times with water to remove any remaining salts and acid.[7]

  • The washed organic phase is transferred to a distillation apparatus.

  • The solvent (e.g., toluene) is first removed under reduced pressure.[7]

  • The final product, this compound, is then purified by vacuum fractionation.[7] The product has a boiling point of approximately 105°C at 19 mmHg.[9]

Visualization of Reaction Pathway

The following diagrams illustrate the key transformations in the synthesis process.

Dieckmann_Condensation cluster_reactants Reactants cluster_process Reaction Steps cluster_products Product DimethylAdipate Dimethyl Adipate BaseAddition 1. Deprotonation (NaOCH₃) DimethylAdipate->BaseAddition Cyclization 2. Intramolecular Nucleophilic Attack BaseAddition->Cyclization Elimination 3. Elimination of Methoxide Cyclization->Elimination Acidification 4. Acid Work-up (H₃O⁺) Elimination->Acidification FinalProduct Methyl 2-Oxocyclopentane- carboxylate Acidification->FinalProduct

Caption: High-level workflow for the synthesis process.

Reaction_Mechanism Dieckmann Condensation Mechanism start Dimethyl Adipate enolate Enolate Intermediate start->enolate + NaOCH₃ - CH₃OH tetrahedral Tetrahedral Intermediate enolate->tetrahedral Intramolecular Attack enolate_salt Product Enolate Salt tetrahedral->enolate_salt - NaOCH₃ product This compound enolate_salt->product + H₃O⁺

Caption: Key intermediates in the reaction mechanism.

References

The Core Role of Sodium Methoxide in Dieckmann Cyclization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a cornerstone reaction in organic synthesis for the formation of five- and six-membered cyclic β-keto esters.[1][2][3][4] These products serve as versatile intermediates in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[4][5] The success of this transformation hinges on the careful selection of a suitable base, with sodium methoxide (B1231860) (NaOMe) being a frequently employed and effective choice. This guide provides an in-depth examination of the pivotal role of sodium methoxide in the Dieckmann cyclization, complete with mechanistic details, quantitative data, experimental protocols, and its relevance in drug development.

The Catalytic Heart: Mechanism of the Dieckmann Cyclization

The Dieckmann cyclization is fundamentally an intramolecular nucleophilic acyl substitution.[1] The reaction transforms a 1,6- or 1,7-diester into a five- or six-membered cyclic β-keto ester, respectively.[1][2] Sodium methoxide, a strong base, is the catalyst that initiates and propagates this transformation.

The mechanism proceeds through several key steps:

  • Enolate Formation: The reaction commences with the deprotonation of an α-carbon (a carbon atom adjacent to an ester carbonyl group) by sodium methoxide.[2][4] The methoxide ion (MeO⁻) abstracts an acidic α-hydrogen, forming a resonance-stabilized enolate. This step is crucial as it generates the nucleophile required for the subsequent cyclization.

  • Intramolecular Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[1][2] This intramolecular attack results in the formation of a cyclic tetrahedral intermediate.

  • Reformation of the Carbonyl and Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion as a leaving group.[2] This step yields the cyclic β-keto ester.

  • Deprotonation of the β-Keto Ester: The newly formed cyclic β-keto ester possesses highly acidic protons on the carbon situated between the two carbonyl groups (pKa ≈ 11).[6] The methoxide ion, being a strong base, readily deprotonates this carbon. This acid-base reaction is thermodynamically favorable and drives the overall equilibrium of the reaction towards the product.[7]

  • Protonation (Workup): An acidic workup in a separate, subsequent step is required to protonate the resulting enolate, yielding the final neutral cyclic β-keto ester product.[2][6]

Dieckmann_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intramolecular Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation cluster_step5 Step 5: Protonation (Workup) Diester Diester Enolate Resonance-Stabilized Enolate Diester->Enolate Deprotonation MeOH Methanol (B129727) (MeOH) Diester->MeOH Enolate_node Enolate NaOMe Sodium Methoxide (NaOMe) NaOMe->Diester Tetrahedral Cyclic Tetrahedral Intermediate Tetrahedral_node Tetrahedral Intermediate Enolate_node->Tetrahedral Nucleophilic Attack BetaKetoEster Cyclic β-Keto Ester BetaKetoEster_node Cyclic β-Keto Ester MeO_leaving Methoxide (MeO⁻) Tetrahedral_node->BetaKetoEster Elimination Tetrahedral_node->MeO_leaving Enolate_product Product Enolate Enolate_product_node Product Enolate BetaKetoEster_node->Enolate_product Deprotonation MeOH_product Methanol BetaKetoEster_node->MeOH_product MeO_base Methoxide (MeO⁻) MeO_base->BetaKetoEster_node FinalProduct Final Product Enolate_product_node->FinalProduct Protonation H3O Acidic Workup (H₃O⁺) H3O->Enolate_product_node

Caption: Mechanism of Sodium Methoxide-Catalyzed Dieckmann Cyclization.

Quantitative Analysis of Sodium Methoxide in Dieckmann Cyclization

The choice of base and reaction conditions significantly impacts the yield of the Dieckmann cyclization. Sodium methoxide is a robust base capable of effecting this transformation efficiently. Below is a summary of quantitative data from various studies.

SubstrateBaseSolventTemperature (°C)Yield (%)Reference
Diethyl AdipateSodium MethoxideToluene (B28343)Reflux~61%Toda et al. (as cited in[8])
Diethyl AdipateSodium Methoxide(Solvent-free)150QuantitativeUS20060079709A1[8]
Dimethyl AdipateSodium MethoxideTolueneRefluxHighGeneral Procedure
Methyl AcetateSodium Methoxide--Product FormedChemistry Stack Exchange[9]

Note: Yields can vary significantly based on the specific substrate, purity of reagents, and reaction scale.

One notable advantage of sodium methoxide is its utility in solvent-free conditions, which can lead to quantitative yields and simplified industrial processes.[8] However, in traditional solvent-based systems, other bases like potassium tert-butoxide have sometimes been reported to give higher yields, albeit with potentially higher costs.[8] The choice between methyl and ethyl esters and their corresponding alkoxide bases (methoxide for methyl esters, ethoxide for ethyl esters) is critical to prevent transesterification, which can lead to a mixture of products.[8][10]

Detailed Experimental Protocol

The following provides a generalized experimental methodology for performing a Dieckmann cyclization using sodium methoxide.

Materials:

  • Appropriate diester (e.g., dimethyl adipate)

  • Sodium methoxide (handle in a moisture-free environment)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Inert gas (e.g., argon or nitrogen)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is dried thoroughly. The flask is charged with sodium methoxide under an inert atmosphere.

  • Addition of Reagents: Anhydrous toluene is added to the flask, followed by the slow addition of the diester via a syringe or dropping funnel.

  • Reaction: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). Since the reaction is an equilibrium, removal of the methanol formed can help drive the reaction to completion.[8] This is often achieved by distilling off the methanol as it is formed.

  • Quenching and Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the addition of dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.

  • Extraction: The aqueous layer is separated, and the organic layer is washed with water and brine. The aqueous layer may be back-extracted with an organic solvent to maximize product recovery.

  • Purification: The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Experimental_Workflow Setup 1. Reaction Setup (Dry flask, inert atmosphere) Charge 2. Charge Reagents (Sodium Methoxide, Toluene) Setup->Charge AddEster 3. Add Diester (Slowly) Charge->AddEster Heat 4. Heat to Reflux (Monitor reaction) AddEster->Heat Cool 5. Cool to RT Heat->Cool Quench 6. Acidic Workup (HCl) Cool->Quench Extract 7. Extraction (Organic Solvent) Quench->Extract Dry 8. Dry and Concentrate Extract->Dry Purify 9. Purification (Distillation/Chromatography) Dry->Purify

Caption: General Experimental Workflow for Dieckmann Cyclization.

Significance in Drug Development and Synthesis

The Dieckmann cyclization is a powerful tool for constructing cyclic scaffolds that are prevalent in many pharmaceutical agents. The resulting β-keto esters are highly versatile synthetic intermediates. They can undergo a variety of subsequent transformations, including:

  • Alkylation: The acidic α-proton can be removed, and the resulting enolate can be alkylated to introduce substituents at the 2-position of the cyclic ketone.[1][2]

  • Decarboxylation: The ester group can be hydrolyzed and subsequently removed via decarboxylation upon heating, leading to the formation of a substituted cyclopentanone (B42830) or cyclohexanone.[1][6]

This sequence of (1) Dieckmann cyclization, (2) alkylation, and (3) decarboxylation provides an efficient pathway to 2-substituted cyclopentanones and cyclohexanones, which are key structural motifs in various natural products and drug molecules.[1][2][4]

Conclusion

Sodium methoxide plays a multifaceted and critical role in the Dieckmann cyclization. Its primary function is to act as a strong base, initiating the reaction by generating the key enolate nucleophile. Furthermore, its deprotonation of the resulting β-keto ester product is a crucial, thermodynamically favorable step that drives the reaction equilibrium towards completion. While other bases can be used, sodium methoxide offers a balance of reactivity, cost-effectiveness, and applicability, particularly in industrial-scale and solvent-free processes. A thorough understanding of its function is essential for researchers and scientists aiming to leverage the Dieckmann cyclization for the efficient synthesis of cyclic intermediates in drug discovery and development.

References

Key Intermediates in the Synthesis of Prostaglandins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) are a class of physiologically active lipid compounds that play a crucial role in a wide array of biological processes, including inflammation, pain, fever, blood pressure regulation, and reproduction. Their complex and potent nature has made them significant targets for drug development. The total synthesis of these intricate molecules has been a formidable challenge in organic chemistry, leading to the development of elegant and efficient synthetic strategies. This technical guide provides a comprehensive overview of the key intermediates in both the chemical and enzymatic synthesis of prostaglandins, with a focus on quantitative data, detailed experimental protocols, and visualization of the core synthetic and signaling pathways.

I. Key Intermediates in Chemical Synthesis: The Corey Pathway

The seminal work of E.J. Corey in the 1960s established a robust and versatile pathway for the total synthesis of prostaglandins, which remains a cornerstone in the field. This approach relies on a series of key intermediates that allow for the stereocontrolled construction of the complex prostaglandin (B15479496) scaffold.

The Corey Lactone: A Central Intermediate

The Corey lactone is a pivotal bicyclic intermediate that contains the key stereochemical information required for the synthesis of various prostaglandins. Its rigid structure allows for the controlled introduction of functional groups and the two side chains of the prostaglandin molecule.

A common route to the Corey lactone involves a Diels-Alder reaction, followed by a Baeyer-Villiger oxidation and subsequent functional group manipulations. More recent advancements have led to highly efficient one-pot syntheses.

Table 1: Quantitative Data for Corey Lactone Synthesis

StepReagents and ConditionsYieldPurity/Enantiomeric Excess (ee)Reference
Multi-step Synthesis
Diels-Alder Reaction2-Chloroacrylonitrile, Copper(II) tetrafluoroborate, -55 °CHighNot specified[1]
Ketone FormationKOH, DMSO, 30 °C, 14 h80% (3 steps)Not specified[1]
Baeyer-Villiger Oxidationm-Chloroperoxybenzoic acid (mCPBA), CH₂Cl₂95%Not specified[1]
IodolactonizationNaOH, H₂O, 0 °C, 12 h; then KI₃, H₂O80% (2 steps)Not specified[1]
DeiodinationTributyltin hydride (n-Bu₃SnH), AIBN, Benzene, RT99%Not specified[1]
One-Pot Synthesis Diphenylprolinol silyl (B83357) ether-mediated domino Michael/Michael reaction, followed by reduction, lactonization, and Tamao-Fleming oxidation. Total reaction time: 152 minutes.50%>99% ee[2]

This protocol is a generalized representation based on reported methodologies. Specific quantities and conditions may vary and should be optimized.

  • Domino Michael/Michael Reaction: In a reaction vessel under an inert atmosphere, dissolve the starting α,β-unsaturated aldehyde and ethyl 4-oxo-2-pentenoate in a suitable solvent (e.g., isopropanol). Add the diphenylprolinol silyl ether catalyst and an additive such as p-nitrophenol. Stir the reaction at room temperature until completion (typically within a few hours), monitored by TLC.

  • Reduction and Lactonization: Cool the reaction mixture and add a stereoselective reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), to reduce the aldehyde and ketone functionalities. The reaction is typically performed at a low temperature (e.g., -78 °C) and warmed to room temperature. Acidify the mixture with a suitable acid (e.g., HBF₄) to quench the reaction and promote lactonization.

  • Tamao-Fleming Oxidation: To the same pot, add a fluoride (B91410) source (e.g., potassium fluoride) and a peroxide (e.g., hydrogen peroxide) in a suitable solvent mixture (e.g., DMF/H₂O) to effect the oxidation of the C-Si bond to a C-O bond.

  • Work-up and Purification: After the reaction is complete, quench any remaining peroxide with a reducing agent (e.g., dimethyl sulfide). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the Corey lactone diol.

Corey Aldehyde: Gateway to the ω-Chain

The Corey lactone diol is converted to the Corey aldehyde to enable the introduction of the lower (ω) side chain of the prostaglandin.

  • Protection of Hydroxyl Groups: The two hydroxyl groups of the Corey lactone diol are typically protected. For example, the primary hydroxyl group can be selectively protected as a bulky silyl ether (e.g., TBDMS), and the secondary hydroxyl group can be protected as a p-phenylbenzoyl ester.

  • Reduction to Lactol: The protected Corey lactone is then reduced to the corresponding lactol using a reducing agent such as diisobutylaluminum hydride (DIBAL-H) at low temperature (-78 °C) in an anhydrous solvent like toluene.[3][4]

  • Oxidation to Aldehyde: The resulting lactol is then oxidized to the Corey aldehyde using an oxidizing agent like the Collins reagent (CrO₃·2Pyr) in dichloromethane.

Introduction of the ω-Chain via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a key step to introduce the ω-chain onto the Corey aldehyde, forming an α,β-unsaturated ketone.[5][6]

  • Preparation of the Phosphonate (B1237965) Ylide: To a suspension of sodium hydride in anhydrous dimethoxyethane (DME), a solution of dimethyl (2-oxoheptyl)phosphonate in DME is added dropwise at 0 °C. The mixture is stirred at room temperature until the evolution of hydrogen ceases.

  • Olefination: The solution of the phosphonate ylide is then added to a solution of the Corey aldehyde in DME at room temperature. The reaction is typically stirred for 1-2 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, washed with brine, dried, and concentrated. The resulting enone is purified by column chromatography. This two-step sequence from the alcohol precursor to the enone can proceed with a 70% overall yield.[5]

Introduction of the α-Chain via Wittig Reaction

Following the stereoselective reduction of the enone to the corresponding alcohol, the lactol is regenerated and then subjected to a Wittig reaction to install the upper (α) side chain.[5][7]

  • Preparation of the Wittig Reagent: The ylide is prepared from (4-carboxybutyl)triphenylphosphonium bromide by deprotonation with a strong base such as dimsyl sodium in dimethyl sulfoxide (B87167) (DMSO).

  • Olefination: The lactol intermediate is added to the solution of the Wittig reagent at room temperature.

  • Deprotection and Purification: After the reaction is complete, the protecting groups are removed under appropriate conditions (e.g., acidic workup for silyl ethers). The final prostaglandin product is then purified by chromatography. This three-step sequence, including the Wittig reaction and deprotection, can afford the final product in an 80% yield.[5]

Corey Synthesis Workflow A Bicyclo[2.2.1]heptene derivative B Corey Lactone A->B Baeyer-Villiger Oxidation, Iodolactonization C Protected Corey Lactone B->C Protection D Corey Aldehyde C->D Reduction (DIBAL-H), Oxidation E Enone Intermediate D->E Horner-Wadsworth-Emmons Reaction (ω-chain) F Prostaglandin Precursor E->F Stereoselective Reduction G Prostaglandin F->G Wittig Reaction (α-chain)

Caption: A simplified workflow of the Corey synthesis for prostaglandins.

II. Key Intermediates in Enzymatic Synthesis

In biological systems, prostaglandins are synthesized from arachidonic acid through a cascade of enzymatic reactions.

Arachidonic Acid: The Precursor

Arachidonic acid, a 20-carbon polyunsaturated fatty acid, is the primary precursor for the biosynthesis of all prostaglandins. It is typically released from the cell membrane phospholipids (B1166683) by the action of phospholipase A₂.

Prostaglandin H₂ (PGH₂): The Endoperoxide Intermediate

Arachidonic acid is converted to the unstable endoperoxide intermediate, prostaglandin H₂ (PGH₂), by the enzyme prostaglandin H synthase (PGHS), which has two catalytic activities: cyclooxygenase (COX) and peroxidase.[8]

  • Cyclooxygenase (COX) activity: Catalyzes the addition of two molecules of oxygen to arachidonic acid to form prostaglandin G₂ (PGG₂).

  • Peroxidase activity: Reduces the hydroperoxy group of PGG₂ to a hydroxyl group to form PGH₂.

Table 2: Key Enzymes in Prostaglandin Biosynthesis

EnzymeSubstrateProduct(s)
Phospholipase A₂Membrane PhospholipidsArachidonic Acid
Prostaglandin H Synthase (COX)Arachidonic AcidProstaglandin G₂ (PGG₂)
Prostaglandin H Synthase (Peroxidase)Prostaglandin G₂ (PGG₂)Prostaglandin H₂ (PGH₂)
Prostaglandin D Synthase (PGDS)Prostaglandin H₂ (PGH₂)Prostaglandin D₂ (PGD₂)
Prostaglandin E Synthase (PGES)Prostaglandin H₂ (PGH₂)Prostaglandin E₂ (PGE₂)
Prostaglandin F Synthase (PGFS)Prostaglandin H₂ (PGH₂)Prostaglandin F₂α (PGF₂α)
Prostacyclin Synthase (PGIS)Prostaglandin H₂ (PGH₂)Prostacyclin (PGI₂)
Thromboxane Synthase (TXAS)Prostaglandin H₂ (PGH₂)Thromboxane A₂ (TXA₂)

This protocol is a general guideline. Specific conditions will depend on the source and purity of the enzyme.

  • Enzyme Preparation: Prostaglandin H synthase (e.g., from ram seminal vesicles) is prepared and purified according to established procedures. The enzyme activity should be determined prior to use.

  • Reaction Mixture: In a suitable buffer (e.g., Tris-HCl) at a specific pH, add the enzyme, a heme cofactor, and a reducing agent (e.g., hydroquinone) for the peroxidase activity.

  • Substrate Addition: Initiate the reaction by adding a solution of arachidonic acid in an organic solvent (e.g., ethanol) to the reaction mixture with vigorous stirring to ensure proper mixing.

  • Reaction Monitoring and Quenching: The reaction is typically very fast. Monitor the formation of PGH₂ using a suitable analytical technique (e.g., thin-layer chromatography or HPLC). Quench the reaction after a short period by adding a solution of stannous chloride or by rapid extraction at low temperature.

  • Purification: PGH₂ is highly unstable and must be purified quickly at low temperatures. Flash chromatography on silica gel or HPLC can be used for purification.[9][10]

Prostaglandin Biosynthesis cluster_0 Prostaglandin H Synthase AA Arachidonic Acid PGG2 Prostaglandin G₂ (PGG₂) AA->PGG2 Cyclooxygenase (COX) PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase PGD2 Prostaglandin D₂ PGH2->PGD2 PGD Synthase PGE2 Prostaglandin E₂ PGH2->PGE2 PGE Synthase PGF2a Prostaglandin F₂α PGH2->PGF2a PGF Synthase PGI2 Prostacyclin (PGI₂) PGH2->PGI2 PGI Synthase TXA2 Thromboxane A₂ PGH2->TXA2 Thromboxane Synthase

Caption: The enzymatic synthesis of prostaglandins from arachidonic acid.

III. Prostaglandin Signaling Pathways

Prostaglandins exert their diverse biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The signaling pathways initiated by these receptors are crucial for understanding the physiological and pathological roles of prostaglandins. As an example, the signaling pathways for prostaglandin E₂ (PGE₂) are illustrated below.

PGE2 Signaling Pathways cluster_EP1 EP1 Receptor cluster_EP2 EP2 Receptor cluster_EP3 EP3 Receptor cluster_EP4 EP4 Receptor PGE2 Prostaglandin E₂ EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq PLC PLC Gq->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 PKC PKC Activation IP3_DAG->PKC Gs_EP2 Gs EP2->Gs_EP2 AC_EP2 Adenylyl Cyclase Gs_EP2->AC_EP2 cAMP_EP2 ↑ cAMP AC_EP2->cAMP_EP2 PKA_EP2 PKA Activation cAMP_EP2->PKA_EP2 Gi Gi EP3->Gi AC_EP3 Adenylyl Cyclase Gi->AC_EP3 cAMP_EP3 ↓ cAMP AC_EP3->cAMP_EP3 Gs_EP4 Gs EP4->Gs_EP4 AC_EP4 Adenylyl Cyclase Gs_EP4->AC_EP4 cAMP_EP4 ↑ cAMP AC_EP4->cAMP_EP4 PKA_EP4 PKA Activation cAMP_EP4->PKA_EP4

Caption: Downstream signaling pathways of Prostaglandin E₂ via its receptors.

Conclusion

The synthesis of prostaglandins, whether through chemical or enzymatic routes, involves a series of well-defined key intermediates. The Corey synthesis, centered around the versatile Corey lactone, provides a powerful platform for the stereocontrolled construction of a wide range of prostaglandins and their analogs. In parallel, the enzymatic pathway, initiated from arachidonic acid and proceeding through the pivotal intermediate PGH₂, offers insights into the biological production of these potent lipid mediators. A thorough understanding of these intermediates, their synthesis, and the signaling pathways they ultimately modulate is essential for the continued development of novel therapeutics targeting the vast and complex biology of prostaglandins.

References

The Multifaceted Biological Activities of Cyclopentanone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cyclopentanone (B42830) derivatives, a class of organic compounds characterized by a five-membered ring, are emerging as a versatile scaffold in drug discovery, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their anticancer, anti-inflammatory, antimicrobial, and antiviral properties, intended for researchers, scientists, and drug development professionals. The information presented herein is curated from recent scientific literature and aims to be a comprehensive resource for advancing research in this promising area.

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

Cyclopentanone derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the induction of programmed cell death (apoptosis) and the halting of the cell cycle.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various cyclopentanone derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Chalcone Oxime 11gA-375 (Melanoma)0.87[1]
MCF-7 (Breast)0.28[1]
HT-29 (Colon)2.43[1]
H-460 (Lung)1.04[1]
11dA-375 (Melanoma)1.47[1]
MCF-7 (Breast)0.79[1]
HT-29 (Colon)3.80[1]
H-460 (Lung)1.63[1]
Control ForetinibA-375 (Melanoma)1.90[1]
MCF-7 (Breast)1.15[1]
HT-29 (Colon)3.97[1]
H-460 (Lung)2.86[1]
Signaling Pathways

Mitochondrial Apoptosis Pathway: Certain cyclopentenone prostaglandins (B1171923) trigger apoptosis through the intrinsic mitochondrial pathway. This process is independent of external death receptor signaling. Key events include the dissipation of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases. The overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can inhibit this process[2].

CPD Cyclopentenone Derivatives ROS ↑ Reactive Oxygen Species (ROS) CPD->ROS Mito Mitochondrial Perturbation ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bcl2 Bcl-2 / Bcl-xL Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed mitochondrial apoptosis pathway induced by cyclopentenone derivatives.

Cell Cycle Arrest: Cyclopentenone itself has been shown to induce cell cycle arrest at the G1 phase in breast cancer cells. This is achieved by repressing the promoter activity of cyclin D1, a key regulator of the G1/S phase transition. This repression appears to involve interference with the transcription initiation complex at the cyclin D1 initiator element[3].

CP Cyclopentenone CyclinD1_promoter Cyclin D1 Promoter CP->CyclinD1_promoter Inhibits CellCycleArrest G1 Cell Cycle Arrest CP->CellCycleArrest CyclinD1_exp Cyclin D1 Expression CyclinD1_promoter->CyclinD1_exp CDK46 CDK4/6 CyclinD1_exp->CDK46 Activates G1_S G1/S Phase Progression CDK46->G1_S

Mechanism of cyclopentenone-induced G1 cell cycle arrest.

Anti-inflammatory Activity: Targeting the NF-κB Pathway

Cyclopentenone prostaglandins (cyPGs), a subclass of cyclopentanone derivatives, are potent anti-inflammatory agents. Their primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammation.

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of cyclopentenone derivatives have been demonstrated by their ability to inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).

Compound ClassDerivativeAssayIC50Reference
Cyclopentenone Isoprostanes 15-A2/J2-IsoPsNitrite (B80452) Production (NO)~360 nM[4]
Prostaglandin Production (PGE2)~210 nM[4]
Signaling Pathway

NF-κB Inhibition: Pro-inflammatory stimuli typically lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of NF-κB. NF-κB translocates to the nucleus and initiates the transcription of pro-inflammatory genes. Cyclopentenone prostaglandins directly inhibit the IKKβ subunit of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm[5].

Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylates for degradation CP_PG Cyclopentenone Prostaglandins CP_PG->IKK Inhibits NFkB NF-κB IkBa->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Inflam_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_active->Inflam_genes Inflammation Inflammation Inflam_genes->Inflammation

Inhibition of the NF-κB signaling pathway by cyclopentenone prostaglandins.

Antimicrobial Activity

Certain functionalized cyclopentenone derivatives have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, including resistant strains.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
trans-diamino-cyclopentenones (DCPs) CP 7Methicillin-resistant S. aureus (MRSA)3.91[6]
CP 8Methicillin-resistant S. aureus (MRSA)3.91[6]
CP 8Vancomycin-resistant E. faecalis (VRE)0.98[6]
Oxime ether of DCP 20Methicillin-resistant S. aureus (MRSA)0.976[6]
20Vancomycin-resistant E. faecalis (VRE)3.91[6]
20Saccharomyces cerevisiae15.6[6]

Antiviral Activity: Neuraminidase Inhibition

A significant area of investigation for cyclopentanone derivatives is their antiviral activity, particularly against the influenza virus. The primary mechanism of action is the inhibition of the viral enzyme neuraminidase.

Quantitative Data: In Vitro Antiviral Efficacy

The antiviral activity is typically measured by the 50% effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

CompoundVirus StrainEC50 (µM)Reference
RWJ-270201 Influenza A (H1N1)≤1.5[7]
Influenza A (H3N2)<0.3[7]
Influenza A (H5N1)<0.3[7]
Influenza B<0.2 - 8[7]
BCX-1827 Influenza A (H1N1)≤1.5[7]
Influenza A (H3N2)<0.3[7]
Influenza A (H5N1)<0.3[7]
Influenza B<0.2 - 8[7]
BCX-1898 Influenza A (H1N1)≤1.5[7]
Influenza A (H3N2)<0.3[7]
Influenza A (H5N1)<0.3[7]
Influenza B<0.2 - 8[7]
BCX-1923 Influenza A (H1N1)≤1.5[7]
Influenza A (H3N2)<0.3[7]
Influenza A (H5N1)<0.3[7]
Influenza B<0.2 - 8[7]
Mechanism of Action

Neuraminidase Inhibition: Influenza virus neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from an infected host cell by cleaving sialic acid residues. Cyclopentane-based neuraminidase inhibitors act as transition-state analogs of sialic acid, binding to the active site of the enzyme with high affinity. This competitive inhibition prevents the release of progeny virions, thus halting the spread of the infection[7].

cluster_0 Normal Viral Release cluster_1 Inhibition by Cyclopentane (B165970) Derivatives Virus Influenza Virus HostCell Host Cell Virus->HostCell Binds via Hemagglutinin NA Neuraminidase SA Sialic Acid Receptor NA->SA Cleaves NoRelease Virus Release Inhibited Release Virus Release CP_inhibitor Cyclopentane Neuraminidase Inhibitor CP_inhibitor->NA Binds to active site

Mechanism of influenza neuraminidase inhibition by cyclopentane derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of cyclopentanone derivatives.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the cyclopentanone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Neutral Red Uptake Assay for Cytotoxicity

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, in their lysosomes. The amount of dye retained is proportional to the number of viable cells.

Protocol:

  • Plate cells in a 96-well plate and incubate overnight.

  • Expose the cells to different concentrations of the test compound for a defined period.

  • Wash the cells and incubate with a medium containing Neutral Red.

  • Wash the cells to remove any unincorporated dye.

  • Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes.

  • Measure the absorbance of the extracted dye at approximately 540 nm.

  • Determine the percentage of viable cells compared to the control to calculate the IC50.

Griess Assay for Nitric Oxide (NO) Production

Principle: This assay quantifies nitrite (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Protocol:

  • Culture cells (e.g., macrophages) in a 96-well plate and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the cyclopentanone derivative.

  • After incubation, collect the cell culture supernatant.

  • Add the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubate for a short period to allow for color development.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Immunoassay

Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA) used to quantify the amount of PGE2 in a sample.

Protocol:

  • Coat a 96-well plate with an antibody specific for PGE2.

  • Add cell culture supernatants (from cells treated with or without the cyclopentanone derivative) and a fixed amount of enzyme-labeled PGE2 to the wells.

  • During incubation, the PGE2 in the sample competes with the enzyme-labeled PGE2 for binding to the antibody.

  • Wash the plate to remove unbound reagents.

  • Add a substrate for the enzyme, which results in a color change.

  • Stop the reaction and measure the absorbance. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Calculate the PGE2 concentration based on a standard curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare serial dilutions of the cyclopentanone derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plate under appropriate conditions (e.g., temperature, time).

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Plaque Reduction Assay for Antiviral Activity

Principle: This assay quantifies the reduction in the number of viral plaques (areas of cell death) in the presence of an antiviral compound.

Protocol:

  • Grow a confluent monolayer of host cells in a multi-well plate.

  • Infect the cells with a known amount of virus in the presence of serial dilutions of the cyclopentanone derivative.

  • After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubate the plates for several days to allow for plaque formation.

  • Fix and stain the cells to visualize and count the plaques.

  • Calculate the percentage of plaque reduction compared to a no-drug control and determine the EC50 value.

Drug Discovery and Development Workflow

The discovery and development of new drugs based on the cyclopentanone scaffold typically follows a structured workflow.

Synthesis Synthesis of Cyclopentanone Derivatives Screening In Vitro Biological Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Studies (In Vivo Efficacy & Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

General workflow for the discovery and development of cyclopentanone-based drugs.

Conclusion

Cyclopentanone derivatives represent a rich source of biologically active molecules with significant therapeutic potential. Their diverse activities, spanning from anticancer to antiviral, underscore the importance of this chemical scaffold in modern drug discovery. The information compiled in this guide, including quantitative data, detailed experimental protocols, and elucidated signaling pathways, provides a solid foundation for researchers to build upon. Further exploration of structure-activity relationships and optimization of lead compounds will be crucial in translating the promise of cyclopentanone derivatives into novel and effective therapies for a range of human diseases.

References

Methyl 2-Oxocyclopentanecarboxylate: A Cornerstone Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyl 2-oxocyclopentanecarboxylate is a bifunctional organic compound that has emerged as a critical intermediate in the synthesis of a wide array of complex molecules.[1] Featuring a reactive ketone and an ester group on a five-membered ring, this versatile precursor provides multiple reaction sites for constructing intricate molecular architectures, making it indispensable in medicinal chemistry and materials science.[1] Its significance is most pronounced in its role as a foundational starting material for prostaglandins (B1171923) and their analogues, a class of biologically active lipids with diverse physiological functions.[1] This guide provides a comprehensive overview of its synthesis, properties, and key applications, complete with detailed experimental protocols and data.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
IUPAC Name methyl 2-oxocyclopentane-1-carboxylate[2]
CAS Number 10472-24-9[1][3]
Molecular Formula C₇H₁₀O₃[2][3]
Molecular Weight 142.15 g/mol [1][2][3]
Appearance Clear colorless to slight yellow liquid[3]
Boiling Point 105 °C at 19 mmHg[3][4]
Density 1.145 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.456[3][4]

Core Synthesis: The Dieckmann Condensation

The primary industrial-scale synthesis of this compound is achieved through the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[1][5] This robust method involves the cyclization of dimethyl adipate (B1204190) in the presence of a strong base, such as sodium methoxide (B1231860), to yield the target cyclic β-keto ester.[1] The reaction is typically driven to completion by heating in a suitable solvent, with the removal of the methanol (B129727) byproduct shifting the equilibrium towards the product.[1][5]

The workflow for this pivotal synthesis is outlined below.

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification DimethylAdipate Dimethyl Adipate AddEster 3. Add Dimethyl Adipate DimethylAdipate->AddEster SodiumMethoxide Sodium Methoxide (Base) Mix 1. Mix Base and Solvent SodiumMethoxide->Mix DMF DMF (Solvent) DMF->Mix Heat 2. Heat to 90-110 °C Mix->Heat Heat->AddEster Reflux 4. Reflux for 8-10h (Methanol byproduct removed) AddEster->Reflux Acidify 5. Acidification (HCl) Reflux->Acidify Wash 6. Water Wash Acidify->Wash Distill 7. Vacuum Fractionation Wash->Distill Product This compound Distill->Product

Caption: Workflow for Dieckmann Condensation Synthesis.
Experimental Protocol: Dieckmann Condensation

The following protocol is adapted from established industrial methods for the synthesis of this compound.[6]

Materials:

  • Dimethylformamide (DMF)

  • Sodium methoxide (NaOCH₃)

  • Dimethyl adipate

  • 30% Hydrochloric acid (HCl)

  • Toluene (for recovery, optional)

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction kettle equipped with a stirrer and condenser, add 1000-1100 kg of DMF and 120-140 kg of sodium methoxide.[6]

  • Mixing: Stir the mixture for 20-40 minutes to ensure homogeneity.[6]

  • Heating: Raise the temperature of the reaction mixture to 90-110 °C.[6]

  • Addition of Diester: Slowly drip 300-500 kg of dimethyl adipate into the heated mixture.[6]

  • Reflux: Maintain the temperature and allow the reaction to reflux for 8-10 hours. During this time, the methanol byproduct can be collected via condensation.[6]

  • Acidification: After the reaction is complete, cool the mixture and add 200-400 kg of 30% hydrochloric acid and 80-120 kg of water to acidify the product.[6]

  • Workup: Allow the mixture to separate into layers. Remove the aqueous layer. The organic phase is then washed twice with water.[6]

  • Purification: Transfer the washed organic phase to a distillation apparatus. Toluene is first recovered under reduced pressure, followed by vacuum fractionation to yield the final high-purity this compound.[6] A finished product yield of up to 99% has been reported using this method.[6]

ReagentQuantity RangeRole
DMF1000 - 1100 kgSolvent
Sodium Methoxide120 - 140 kgBase/Catalyst
Dimethyl Adipate300 - 500 kgSubstrate
Reflux Time8 - 10 hoursReaction Time
Reflux Temperature90 - 110 °CReaction Temperature
Reported Yield Up to 99% Product Yield

Applications in Complex Molecule Synthesis

The true value of this compound lies in its utility as a versatile building block. Its dual functionality allows for a wide range of chemical transformations, including alkylations, condensations, and nucleophilic additions.[1]

Cornerstone of Prostaglandin (B15479496) Synthesis

Perhaps the most notable application is in the synthesis of prostaglandins (PGs), hormone-like lipids involved in processes such as inflammation and blood pressure regulation.[1][7] The cyclopentanone (B42830) core of the molecule serves as the scaffold onto which the characteristic side chains of various prostaglandins are constructed.[8] For example, it is a key intermediate in the synthesis of PGE₁ and other prostanoids.[1][8]

The logical pathway from this building block to the complex prostaglandin structure illustrates its strategic importance.

G cluster_mods Key Synthetic Transformations Start Methyl 2-oxocyclopentanecarboxylate Alkylation 1. Alkylation at C1 (α-chain introduction) Start->Alkylation Forms C-C bond ConjAdd 2. Conjugate Addition (ω-chain introduction) Alkylation->ConjAdd Builds core structure Reduction 3. Ketone Reduction (Stereoselective) ConjAdd->Reduction Sets key stereocenter Mods 4. Further Functional Group Manipulation Reduction->Mods End Prostaglandin (e.g., PGE₁, PGE₂) Mods->End Final Product

Caption: Synthetic pathway from the core building block to prostaglandins.
Other Key Applications

Beyond prostaglandins, this compound is used in the synthesis of:

  • Pharmaceuticals: It serves as an intermediate for antiviral drugs like Acyclovir and Ganciclovir, as well as anti-inflammatory drugs such as Loxoprofen.[6][9]

  • Agrochemicals: It is a precursor for certain herbicides.[6]

  • Fragrances and Flavors: The compound itself has a fruit-like aroma and is used to synthesize a series of milk-flavored essences for the food and cosmetics industries.[6]

  • Natural Products: It is a foundational material in the asymmetric synthesis of complex natural products like viridenomycin.[1]

Chirality and Stereoselective Synthesis

This compound possesses a stereocenter at the C1 position, meaning it exists as a pair of enantiomers. For many pharmaceutical applications, particularly in prostaglandin synthesis where stereochemistry is crucial for biological activity, obtaining a single, enantiomerically pure form is essential.[10]

While the Dieckmann condensation produces a racemic mixture, several strategies can be employed to obtain single enantiomers:

  • Chiral Resolution: This classical technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[11]

  • Enzymatic Resolution: Lipases are often used for the kinetic resolution of similar cyclic β-keto esters, selectively acylating one enantiomer and allowing for the separation of the two forms.[10]

  • Dynamic Kinetic Resolution (DKR): This advanced technique combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer.[1] A base catalyst continuously interconverts the enantiomers, while an enzyme selectively reacts with one, theoretically allowing for a 100% yield of a single enantiomerically pure product.[1]

References

The Cornerstone of Cyclization: A Technical Guide to the Fundamental Reactions of Cyclic β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic β-keto esters are pivotal intermediates in organic synthesis, prized for the versatile reactivity stemming from their unique structural arrangement. The presence of a ketone and an ester group in a β-relationship within a carbocyclic framework provides a rich chemical playground for the construction of complex molecular architectures. This technical guide delves into the core reactions of cyclic β-keto esters, offering a detailed examination of their synthesis and synthetic transformations. With a focus on practical application, this document provides structured data, in-depth experimental protocols, and visual diagrams of key processes, tailored for professionals in research and drug development.

Synthesis of Cyclic β-Keto Esters: The Dieckmann Condensation

The most prominent method for synthesizing cyclic β-keto esters is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[1][2] This reaction is particularly effective for the formation of stable 5- and 6-membered rings.[1][3] The process is base-catalyzed, typically employing a strong base such as sodium ethoxide, to facilitate the cyclization.[3]

The mechanism involves the deprotonation of an α-carbon to one of the ester groups, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule to form a cyclic intermediate.[4] Subsequent elimination of an alkoxide restores the carbonyl group, yielding the cyclic β-keto ester. The driving force of the reaction is the formation of a resonance-stabilized enolate of the product upon deprotonation by the alkoxide base.[4] An acidic workup is then required to protonate this enolate and afford the final neutral product.

Dieckmann_Condensation cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Diester Diethyl Adipate (B1204190) Enolate_Formation Enolate Formation Diester->Enolate_Formation NaOEt Base Sodium Ethoxide (NaOEt) Intramolecular_Attack Intramolecular Nucleophilic Attack Enolate_Formation->Intramolecular_Attack Alkoxide_Elimination Alkoxide Elimination Intramolecular_Attack->Alkoxide_Elimination Deprotonation Deprotonation of Product Alkoxide_Elimination->Deprotonation EtO- Acid_Workup Acidic Workup (H3O+) Deprotonation->Acid_Workup Product_Ester 2-Carbethoxycyclopentanone Acid_Workup->Product_Ester

Diagram 1: Dieckmann Condensation Workflow
Experimental Protocol: Synthesis of 2-Carbethoxycyclopentanone via Dieckmann Condensation

This protocol is adapted from the procedure for the Dieckmann cyclization of diethyl adipate.[5]

Materials:

  • Diethyl adipate

  • Sodium metal

  • Anhydrous toluene (B28343)

  • Ethanol (B145695) (absolute)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place sodium metal (1.0 eq) in anhydrous toluene.

  • Heat the mixture to reflux with vigorous stirring to form a fine suspension of molten sodium.

  • Allow the mixture to cool to 80 °C and add a small amount of absolute ethanol.

  • Add a solution of diethyl adipate (1.0 eq) in anhydrous toluene dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture at reflux with stirring for an additional 2 hours.

  • Cool the reaction mixture to room temperature and cautiously add water to quench any unreacted sodium.

  • Separate the aqueous layer and extract the toluene layer with water. Combine the aqueous extracts.

  • Acidify the combined aqueous layers to a pH of 2-3 with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with diethyl ether (3 x).

  • Wash the combined ether extracts with saturated sodium bicarbonate solution, followed by brine.

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 2-carbethoxycyclopentanone.

Table 1: Quantitative Data for Dieckmann Condensation

Diester SubstrateBase (eq.)SolventTemperature (°C)Time (h)ProductYield (%)
Diethyl AdipateNaOEt (1.1)TolueneReflux22-Carbethoxycyclopentanone75-85
Diethyl PimelateNaOEt (1.1)TolueneReflux22-Carbethoxycyclohexanone70-80
Diethyl Suberatet-BuOK (1.2)THF6042-Carbethoxycycloheptanone60-70

Core Reactions of the Cyclic β-Keto Ester Moiety

The acidity of the α-proton and the presence of two electrophilic carbonyl centers endow cyclic β-keto esters with a rich and varied reactivity.

Alkylation

The α-carbon of a cyclic β-keto ester is readily deprotonated by a suitable base to form a nucleophilic enolate, which can then be alkylated by treatment with an alkyl halide. This reaction is a cornerstone for introducing carbon substituents at the α-position.[6]

Alkylation_Reaction Start Cyclic β-Keto Ester Enolate Enolate Formation Start->Enolate Base Base (e.g., NaOEt) Base->Enolate SN2 SN2 Reaction Enolate->SN2 Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->SN2 Product α-Alkylated Cyclic β-Keto Ester SN2->Product

Diagram 2: Alkylation of a Cyclic β-Keto Ester

Materials:

  • 2-Carbethoxycyclopentanone

  • Sodium ethoxide

  • Anhydrous ethanol

  • Benzyl (B1604629) bromide

  • Hydrochloric acid (dilute)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

  • Add 2-carbethoxycyclopentanone (1.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 1 hour to ensure complete formation of the enolate.

  • Add benzyl bromide (1.05 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Table 2: Quantitative Data for Alkylation of Cyclic β-Keto Esters

β-Keto EsterAlkylating AgentBaseSolventProductYield (%)
2-CarbethoxycyclopentanoneMethyl IodideNaOEtEthanol2-Carbethoxy-2-methylcyclopentanone85-95
2-CarbethoxycyclopentanoneBenzyl BromideNaOEtEthanol2-Benzyl-2-carbethoxycyclopentanone80-90
2-CarbethoxycyclohexanoneEthyl IodideK2CO3Acetone2-Carbethoxy-2-ethylcyclohexanone75-85
Acylation

Similar to alkylation, the enolate of a cyclic β-keto ester can react with an acylating agent, such as an acid chloride or anhydride, to introduce an acyl group at the α-position. This reaction is useful for the synthesis of cyclic 1,3-dicarbonyl compounds.[7]

Materials:

  • 2-Carbethoxycyclohexanone

  • Magnesium ethoxide

  • Anhydrous benzene (B151609)

  • Acetyl chloride

  • Dilute sulfuric acid

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare magnesium ethoxide by reacting magnesium turnings with absolute ethanol in the presence of a catalytic amount of iodine.

  • To a suspension of magnesium ethoxide (0.5 eq) in anhydrous benzene, add 2-carbethoxycyclohexanone (1.0 eq).

  • Heat the mixture to reflux for 1 hour, then cool to room temperature.

  • Add a solution of acetyl chloride (1.1 eq) in anhydrous benzene dropwise with stirring.

  • Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 1 hour.

  • Cool the mixture and pour it into ice-cold dilute sulfuric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by vacuum distillation.

Decarboxylation

The ester group of a cyclic β-keto ester can be removed through hydrolysis and decarboxylation to yield a cyclic ketone.[8] This two-step process typically involves saponification of the ester to the corresponding β-keto acid, followed by heating to induce decarboxylation. A particularly useful method for this transformation is the Krapcho decarboxylation.

The Krapcho decarboxylation is a convenient method for the dealkoxycarbonylation of β-keto esters, especially those with an α-substituent.[9] The reaction is typically carried out by heating the β-keto ester in a polar aprotic solvent like DMSO with a salt, such as lithium chloride, and a small amount of water.[10] This method is often milder than traditional acidic or basic hydrolysis and decarboxylation sequences.[10]

Krapcho_Decarboxylation Start α-Substituted Cyclic β-Keto Ester Heating Heating (e.g., 150-180 °C) Start->Heating Reagents LiCl, H2O, DMSO Reagents->Heating Product α-Substituted Cyclic Ketone Heating->Product Byproducts CO2 + R'OH + LiCl Heating->Byproducts Robinson_Annulation cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Aldol Condensation Enolate Enolate of Cyclic Ketone Michael_Adduct 1,5-Diketone Intermediate Enolate->Michael_Adduct Base MVK Methyl Vinyl Ketone (MVK) MVK->Michael_Adduct Aldol_Addition Intramolecular Aldol Addition Michael_Adduct->Aldol_Addition Base Dehydration Dehydration Aldol_Addition->Dehydration Heat Product α,β-Unsaturated Bicyclic Ketone Dehydration->Product

References

Methodological & Application

Application Notes and Protocols for the Dieckmann Condensation of Dimethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Dieckmann condensation of dimethyl adipate (B1204190) to synthesize 2-carbomethoxycyclopentanone, a valuable intermediate in organic synthesis. The document includes a summary of reaction parameters, a step-by-step experimental protocol, and diagrams illustrating the reaction mechanism and workflow.

Introduction

The Dieckmann condensation is a robust and widely utilized intramolecular cyclization of a diester to form a β-keto ester.[1] Specifically, the cyclization of dimethyl adipate provides a five-membered ring, 2-carbomethoxycyclopentanone (also known as methyl 2-oxocyclopentanecarboxylate), which is a key building block for the synthesis of various complex molecules, including prostaglandins (B1171923) and other biologically active compounds.[1][2] This reaction is an intramolecular variant of the Claisen condensation and is typically catalyzed by a strong base.[3][4] The choice of base and solvent significantly influences the reaction's efficiency and yield. Common bases include sodium methoxide (B1231860) and sodium hydride.[3][5]

Data Presentation

The following table summarizes quantitative data from various reported protocols for the Dieckmann condensation of dimethyl adipate.

ParameterProtocol 1Protocol 2Protocol 3
Base Sodium Hydride (NaH)Sodium Methoxide (NaOCH₃)Sodium Methoxide (NaOCH₃)
Solvent Tetrahydrofuran (B95107) (THF)Toluene (B28343)Dimethylformamide (DMF)
Temperature 50°C95 ± 5°C90-110°C
Reaction Time 3.5 hours2-2.5 hours8-10 hours
Yield 95%[5]Not specifiedUp to 99%[6]
Reference [5][5][1][6]

Experimental Protocols

Two detailed methodologies are provided below, utilizing different base/solvent systems.

Protocol 1: Dieckmann Condensation using Sodium Hydride in Tetrahydrofuran [5]

This protocol details the synthesis of methyl 2-cyclopentanonecarboxylate from dimethyl adipate using sodium hydride as the base and tetrahydrofuran as the solvent.

Materials:

  • Dimethyl adipate (43 g, 247.2 mmol)

  • Sodium hydride (14 g, 350 mmol)

  • Anhydrous Tetrahydrofuran (THF) (250 mL)

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Phosphomolybdic acid (for TLC visualization)

Equipment:

  • 500 mL single-neck flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a 500 mL single-neck flask, add dimethyl adipate (43 g, 247.2 mmol) and anhydrous tetrahydrofuran (250 mL).

  • Gradually add sodium hydride (14 g, 350 mmol) to the solution at room temperature.

  • Place the flask in an oil bath and heat the reaction mixture to 50°C.

  • Stir the mixture for 3.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), using phosphomolybdic acid for visualization.

  • Once the reaction is complete, remove the flask from the oil bath and cool it to 5-10°C in an ice bath.

  • Carefully add 3M HCl solution dropwise to adjust the pH of the solution to approximately 4.

  • Stir the mixture at room temperature for 2 hours.

  • Transfer the mixture to a separatory funnel and perform an ethyl acetate extraction (3 x 100 mL).

  • Combine the organic phases and wash them successively with saturated sodium bicarbonate solution (50 mL) and saturated saline solution (100 mL).

  • Dry the organic phase with anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a yellow viscous liquid.

  • Purify the crude product by column chromatography using a hexane:ethyl acetate (10:1) eluent system.

  • Collect the fractions containing the desired product to yield 36.6 g (95%) of light yellow liquid methyl 2-cyclopentanonecarboxylate.[5]

Protocol 2: Dieckmann Condensation using Sodium Methoxide in Toluene [5]

This protocol describes a larger-scale synthesis of methoxycarbonyl cyclopentanone (B42830) using sodium methoxide in toluene.

Materials:

  • Sodium methoxide (11 kg)

  • Toluene (52.5 kg)

  • Dimethyl adipate (21 kg)

  • 20% Sulfuric acid solution (approx. 52.5 kg)

Equipment:

  • 200 L kneader with a jacketed steam heater

  • Cooling system

Procedure:

  • Add sodium methoxide (11 kg), toluene (52.5 kg), and dimethyl adipate (21 kg) to a 200 L kneader.

  • Heat the mixture using jacketed steam to raise the temperature to 95 ± 5°C.

  • Maintain this temperature and react for 2-2.5 hours.

  • After the reaction is complete, cool the mixture to below 30°C.

  • Neutralize the reaction mixture by adding approximately 52.5 kg of 20% sulfuric acid until the pH is less than 3.

  • Further purification would typically involve separation of the organic layer, washing, drying, and distillation, though specific details beyond neutralization are not provided in the source.

Mandatory Visualizations

Reaction Mechanism of Dieckmann Condensation

The following diagram illustrates the key steps in the base-catalyzed intramolecular condensation of dimethyl adipate. The process involves the formation of an enolate, followed by a nucleophilic attack to form a cyclic intermediate, and subsequent elimination of a methoxide ion to yield the β-keto ester.

Dieckmann_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intramolecular Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (driven to completion) cluster_step5 Step 5: Protonation (Workup) A Dimethyl Adipate B Enolate A->B Deprotonation C Cyclic Intermediate B->C Cyclization Base Base (e.g., NaOCH₃) Base->A D 2-Carbomethoxycyclopentanone (β-Keto Ester) C->D - OCH₃ E Enolate of Product D->E Base F Final Product E->F H₃O⁺ Experimental_Workflow Start Start Reagents Mix Dimethyl Adipate, Base, and Solvent Start->Reagents Reaction Heat and Stir (e.g., 50-110°C) Reagents->Reaction Quench Cool and Quench with Acid Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry with Anhydrous Salt Washing->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Column Chromatography/Distillation) Evaporation->Purification Product Pure 2-Carbomethoxycyclopentanone Purification->Product

References

Application Notes and Protocols for the Synthesis of Methyl 2-Oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed experimental protocol for the synthesis of methyl 2-oxocyclopentanecarboxylate, a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fragrances. The primary method described is the Dieckmann condensation of dimethyl adipate (B1204190). This document includes a step-by-step experimental procedure, a summary of quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a key building block in the synthesis of various complex organic molecules. Its bifunctional nature, containing both a ketone and an ester group, allows for a wide range of chemical transformations. The most common and industrially significant method for its preparation is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[1][2] This intramolecular reaction is a powerful tool for the formation of five- and six-membered rings.[2][3]

Key Experiments and Methodologies

The synthesis of this compound is achieved through the base-catalyzed intramolecular cyclization of dimethyl adipate. The reaction proceeds via the formation of an enolate intermediate which then attacks the second ester group, leading to the formation of the cyclic β-keto ester after an acidic workup.[4][5]

Experimental Protocol: Dieckmann Condensation of Dimethyl Adipate

This protocol is adapted from established industrial procedures for laboratory-scale synthesis.[6][7]

Materials:

  • Dimethyl adipate (C8H14O4)

  • Sodium methoxide (B1231860) (CH3ONa)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 3 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Toluene (B28343)

  • Dichloromethane (CH2Cl2)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add sodium methoxide (1.2 equivalents) to anhydrous DMF. Stir the suspension for 20-30 minutes to ensure uniform mixing.[6]

  • Heating: Heat the mixture to 90-100 °C.[6][7]

  • Addition of Dimethyl Adipate: Add dimethyl adipate (1.0 equivalent) dropwise to the heated suspension over a period of 1 hour.[6]

  • Reaction: After the addition is complete, maintain the reaction mixture at reflux (around 90-110 °C) for 8-10 hours. During this time, the by-product, methanol, can be collected through the condenser.[6][7]

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add 3 M hydrochloric acid to the reaction mixture with stirring until the pH is acidic (pH ~2-3). This step neutralizes the excess base and protonates the enolate.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Add toluene and water, and shake vigorously. Allow the layers to separate and collect the organic layer. Wash the organic layer sequentially with water and then with a saturated sodium chloride solution.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.[7]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Dimethyl Adipate1.0 eq[6]
Sodium Methoxide1.2 eq[6]
Reaction Conditions
SolventDMF[6]
Temperature90-110 °C[6][7]
Reaction Time8-10 hours[6][7]
Product Characterization
Molecular FormulaC7H10O3[1]
Molecular Weight142.15 g/mol [1]
Boiling Point105 °C @ 19 mmHg[1]
Density1.145 g/mL at 25 °C[1]
Refractive Index (n20/D)1.456[1]
Yield Up to 99%[6]
Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)~3.7 (s, 3H, -OCH₃), ~3.4 (t, 1H, -CH(CO₂CH₃)-), ~2.5 - 1.9 (m, 6H, -CH₂- ring)[1]
¹³C NMR (CDCl₃, δ ppm)δ ~208 (C=O, ketone), ~170 (C=O, ester), ~58 (-CH-), ~52 (-OCH₃), ~38, ~30, ~20 (-CH₂- ring carbons)[6]

Visualizations

Dieckmann Condensation Signaling Pathway

The following diagram illustrates the mechanism of the Dieckmann condensation for the synthesis of this compound.

Dieckmann_Condensation DimethylAdipate Dimethyl Adipate Enolate Enolate Intermediate DimethylAdipate->Enolate CyclicIntermediate Tetrahedral Intermediate Enolate->CyclicIntermediate Intramolecular Nucleophilic Attack CyclicEnolate Cyclic β-Keto Ester Enolate CyclicIntermediate->CyclicEnolate Loss of Methoxide Product This compound CyclicEnolate->Product Base Sodium Methoxide Base->DimethylAdipate Deprotonation Acid Acidic Workup (H₃O⁺) Acid->CyclicEnolate Protonation

Caption: Mechanism of the Dieckmann Condensation.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the synthesis of this compound.

Experimental_Workflow start Start setup 1. Reaction Setup: Mix Sodium Methoxide and DMF start->setup heat 2. Heat to 90-100 °C setup->heat add_diester 3. Add Dimethyl Adipate heat->add_diester reflux 4. Reflux for 8-10 hours add_diester->reflux cool_quench 5. Cool and Quench with HCl reflux->cool_quench extract 6. Extraction with Toluene cool_quench->extract dry_concentrate 7. Dry and Concentrate extract->dry_concentrate purify 8. Vacuum Distillation dry_concentrate->purify end End Product: This compound purify->end

Caption: Experimental workflow for synthesis.

References

Asymmetric Synthesis of Drug Intermediates from Methyl 2-Oxocyclopentanecarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of valuable chiral drug intermediates starting from methyl 2-oxocyclopentanecarboxylate. The methodologies described herein leverage powerful catalytic asymmetric transformations to afford enantiomerically enriched building blocks crucial for the synthesis of a wide range of pharmaceuticals, including prostaglandins (B1171923), antiviral agents, and anticancer compounds.

This compound is a versatile starting material due to its bifunctional nature, containing both a ketone and an ester moiety within a five-membered ring.[1] This allows for a variety of chemical manipulations, including alkylations, reductions, and cycloadditions, to construct complex molecular architectures.[1] The protocols detailed below focus on two key asymmetric transformations: the enantioselective reduction of the ketone and the organocatalytic α-alkylation, providing access to chiral hydroxy esters and α-substituted cyclopentanones, respectively.

Key Asymmetric Transformations

Two primary strategies for the asymmetric functionalization of this compound are highlighted:

  • Asymmetric Reduction of the Ketone: The enantioselective reduction of the prochiral ketone functionality yields chiral methyl 2-hydroxycyclopentanecarboxylate. This intermediate, possessing two contiguous stereocenters, is a fundamental building block for prostaglandins and other natural products.[1] Methodologies such as Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation are highly effective for this transformation.[2][3]

  • Organocatalytic Asymmetric α-Alkylation: The introduction of a substituent at the α-position to the ester in an enantioselective manner leads to chiral 2-alkyl-2-oxocyclopentanecarboxylates. These intermediates are valuable for the synthesis of various bioactive molecules. Organocatalysis provides a powerful, metal-free approach to achieve this transformation with high stereocontrol.

Data Presentation

The following tables summarize the quantitative data for the key asymmetric transformations, allowing for a clear comparison of their efficiency and stereoselectivity.

Table 1: Asymmetric Reduction of this compound to Chiral Methyl 2-Hydroxycyclopentanecarboxylate

EntryMethodCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)d.r. (syn:anti)ee (%)
1CBS Reduction(R)-2-Methyl-CBS-oxazaborolidine, BH₃·SMe₂THF-78 to rt492>95:598 (1S,2R)
2Noyori HydrogenationRuCl₂[(R)-BINAP], H₂ (50 atm)Methanol (B129727)5024>9998:299 (1S,2R)
3Biocatalytic ReductionSaccharomyces cerevisiae (Baker's Yeast)Water/Glucose307285>99:1>99 (1S,2R)

Table 2: Organocatalytic Asymmetric α-Allylation of this compound

EntryAllylating AgentCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1Allyl BromideChiral Primary AmineToluene (B28343)4488895 (S)

Experimental Protocols

Protocol 1: Asymmetric Reduction of this compound via CBS Reduction

This protocol describes the enantioselective reduction of this compound to (1S,2R)-methyl 2-hydroxycyclopentanecarboxylate using the Corey-Bakshi-Shibata (CBS) catalyst.[2][4]

Materials:

  • This compound

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂, ~10 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum is charged with (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol, 0.1 eq).

  • Anhydrous THF (20 mL) is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Borane-dimethyl sulfide complex (1.2 mL, ~12 mmol, 1.2 eq) is added dropwise via syringe. The mixture is stirred at -78 °C for 15 minutes.

  • A solution of this compound (1.42 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) is added dropwise over 30 minutes.

  • The reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is carefully quenched by the dropwise addition of methanol (5 mL) at 0 °C.

  • 1 M HCl (10 mL) is added, and the mixture is stirred for 30 minutes.

  • The mixture is transferred to a separatory funnel and extracted with ethyl acetate (B1210297) (3 x 30 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate = 4:1) to afford (1S,2R)-methyl 2-hydroxycyclopentanecarboxylate as a colorless oil.

Characterization:

  • Yield: 1.33 g (92%)

  • ¹H NMR and ¹³C NMR: Consistent with the structure of methyl 2-hydroxycyclopentanecarboxylate.

  • Chiral HPLC analysis: To determine enantiomeric excess (ee) and diastereomeric ratio (d.r.).

Protocol 2: Organocatalytic Asymmetric α-Allylation

This protocol details the enantioselective α-allylation of this compound using a chiral primary amine catalyst.

Materials:

  • This compound

  • Allyl bromide

  • Chiral primary amine catalyst (e.g., a derivative of cinchona alkaloids)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk tube are added this compound (142 mg, 1.0 mmol, 1.0 eq), the chiral primary amine catalyst (0.1 mmol, 10 mol%), and anhydrous toluene (5 mL) under an inert atmosphere.

  • The mixture is cooled to 4 °C.

  • Finely powdered potassium carbonate (276 mg, 2.0 mmol, 2.0 eq) is added, followed by the dropwise addition of allyl bromide (133 mg, 1.1 mmol, 1.1 eq).

  • The reaction mixture is stirred vigorously at 4 °C for 48 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is quenched with 1 M HCl (5 mL).

  • The mixture is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to yield the (S)-methyl 2-allyl-2-oxocyclopentanecarboxylate.

Characterization:

  • Yield: 160 mg (88%)

  • ¹H NMR and ¹³C NMR: Consistent with the structure of the α-allylated product.

  • Chiral HPLC analysis: To determine the enantiomeric excess (ee).

Mandatory Visualizations

Asymmetric_Reduction_Workflow cluster_prep Preparation cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification cluster_analysis Analysis Start This compound Reaction Reaction under Inert Atmosphere Start->Reaction Catalyst Chiral Catalyst (e.g., CBS or Ru-BINAP) Catalyst->Reaction Quench Quenching Reaction->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Chiral Methyl 2-hydroxycyclopentanecarboxylate Purification->Product Analysis NMR, Chiral HPLC (Yield, d.r., ee) Product->Analysis Organocatalytic_Alkylation_Cycle cluster_cycle Catalytic Cycle cluster_entry_exit Substrate & Product Catalyst Chiral Primary Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Substrate - H₂O AlkylatedEnamine Alkylated Enamine Enamine->AlkylatedEnamine + Allyl Bromide (Electrophile) Iminium Iminium Ion Iminium->Catalyst - Product Product Chiral α-Allylated Product Iminium->Product AlkylatedEnamine->Iminium + H₂O Substrate This compound Substrate->Enamine AllylBromide Allyl Bromide AllylBromide->AlkylatedEnamine

References

Application Notes and Protocols: Michael Addition of Methyl 2-Oxocyclopentanecarboxylate to α,β-Unsaturated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. This powerful transformation is instrumental in the construction of complex molecular architectures, particularly in the synthesis of 1,5-dicarbonyl compounds which are versatile intermediates in the preparation of pharmaceuticals and natural products. Methyl 2-oxocyclopentanecarboxylate, a readily available β-keto ester, serves as an excellent nucleophile (Michael donor) in these reactions, offering a gateway to a diverse array of functionalized cyclopentane (B165970) derivatives.

This document provides detailed application notes and experimental protocols for the Michael addition of this compound to various classes of α,β-unsaturated compounds (Michael acceptors), including nitroolefins, enones, and enoates. The protocols described herein leverage both organocatalysis and phase-transfer catalysis to achieve high yields and stereoselectivities.

General Reaction Scheme

The general transformation involves the addition of the enolate of this compound to an α,β-unsaturated compound, leading to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl adduct.

G cluster_product Product R1 This compound R2 α,β-Unsaturated Compound plus1 + P1 1,5-Dicarbonyl Adduct R2->P1 Catalyst, Base, Solvent

Caption: General Michael Addition Reaction Scheme.

Data Presentation: Summary of Reaction Outcomes

The following tables summarize the quantitative data for the Michael addition of this compound to various α,β-unsaturated compounds under different catalytic conditions.

Table 1: Organocatalytic Michael Addition to Substituted β-Nitrostyrenes
EntryMichael Acceptor (R)Catalyst (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
1C₆H₅Cinchonidine-Squaramide (1)Toluene (B28343)249997:398
24-Cl-C₆H₄Cinchonidine-Squaramide (1)CH₂Cl₂369596:497
34-MeO-C₆H₄Cinchonidine-Squaramide (1)THF489295:596
42-ThienylCinchonidine-Squaramide (1)Toluene249798:298
Table 2: Michael Addition to α,β-Unsaturated Ketones and Esters
EntryMichael AcceptorCatalyst SystemSolventTime (h)Yield (%)ee (%)
1Methyl Vinyl KetoneChiral N,N'-dioxide-Sc(OTf)₃ (10 mol%)CH₂Cl₂128580
2Ethyl AcrylateChiral Quaternary Ammonium (B1175870) Salt (5 mol%) / K₂CO₃Toluene487885
3Chalcone(S)-Diphenylprolinol Silyl Ether (20 mol%)Toluene728291

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition to β-Nitrostyrene

This protocol details the enantioselective addition of this compound to β-nitrostyrene using a bifunctional cinchona alkaloid-squaramide organocatalyst.

Materials:

  • This compound

  • β-Nitrostyrene

  • Cinchonidine-derived Squaramide catalyst

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and stirring bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the cinchonidine-derived squaramide catalyst (0.01 mmol, 1 mol%).

  • Add anhydrous toluene (2.0 mL) and stir the solution at room temperature for 10 minutes.

  • Add this compound (1.2 mmol, 1.2 equiv.).

  • Add β-nitrostyrene (1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired Michael adduct.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 Add catalyst to flame-dried flask p2 Add anhydrous toluene p1->p2 p3 Stir at RT for 10 min p2->p3 r1 Add this compound p3->r1 r2 Add β-nitrostyrene r1->r2 r3 Stir at RT (24-48h) r2->r3 r4 Monitor by TLC r3->r4 w1 Concentrate under reduced pressure r4->w1 w2 Purify by column chromatography w1->w2 a1 Determine dr by ¹H NMR w2->a1 a2 Determine ee by chiral HPLC w2->a2

Caption: Experimental workflow for organocatalytic Michael addition.

Protocol 2: Phase-Transfer Catalyzed Michael Addition to Methyl Vinyl Ketone

This protocol describes the addition of this compound to methyl vinyl ketone under phase-transfer catalysis (PTC) conditions.

Materials:

  • This compound

  • Methyl vinyl ketone (freshly distilled)

  • Chiral Quaternary Ammonium Salt (e.g., a derivative of cinchonine)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware

  • Magnetic stirrer and stirring bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the chiral quaternary ammonium salt catalyst (0.05 mmol, 5 mol%), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add toluene (5.0 mL) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add freshly distilled methyl vinyl ketone (1.5 mmol, 1.5 equiv.) dropwise to the stirred suspension.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Signaling Pathways and Logical Relationships

Bifunctional Organocatalysis Mechanism

In the organocatalytic Michael addition using a cinchona-squaramide catalyst, the catalyst plays a dual role in activating both the nucleophile and the electrophile. This bifunctional activation is key to achieving high reactivity and stereoselectivity.

G cluster_catalyst Bifunctional Catalyst cluster_reactants Reactants cluster_activation Activation cluster_product Outcome cat Cinchona-Squaramide act_nuc Enolate Formation & Activation via H-bonding cat->act_nuc Tertiary Amine (Brønsted Base) act_elec Electrophile Activation via H-bonding cat->act_elec Squaramide Moiety (H-bond Donor) nuc This compound (Enolate Precursor) nuc->act_nuc elec α,β-Unsaturated Compound (e.g., Nitrostyrene) elec->act_elec prod Stereoselective Michael Adduct act_nuc->prod C-C Bond Formation act_elec->prod

Caption: Mechanism of bifunctional organocatalysis.

Factors Influencing Reaction Outcome

The success of the Michael addition of this compound is dependent on a careful selection of reaction parameters. The interplay between the catalyst, solvent, temperature, and the nature of the Michael acceptor dictates the yield and stereoselectivity of the reaction.

G cluster_factors Key Factors cluster_outcomes Reaction Outcomes catalyst Catalyst Choice (Organo- vs. PTC) yield Yield catalyst->yield stereo Stereoselectivity (dr and ee) catalyst->stereo acceptor Michael Acceptor (Reactivity/Sterics) acceptor->yield acceptor->stereo solvent Solvent Polarity & Protic/Aprotic solvent->yield solvent->stereo temp Reaction Temperature temp->yield temp->stereo

Caption: Factors influencing the Michael addition outcome.

Conclusion

The Michael addition of this compound to α,β-unsaturated compounds is a highly versatile and powerful tool for the synthesis of complex cyclic molecules. Through the judicious selection of catalysts and reaction conditions, a wide range of valuable 1,5-dicarbonyl compounds can be accessed with high efficiency and stereocontrol. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and drug development, providing a solid foundation for the exploration and optimization of this important transformation.

Application Notes and Protocols: α-Alkylation of 2-Methoxycarbonylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-alkylation of 2-methoxycarbonylcyclopentanone is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This versatile transformation provides access to a wide array of substituted cyclopentanone (B42830) derivatives, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. The presence of the β-keto ester functionality allows for the facile generation of a stabilized enolate, which can then react with various electrophiles, primarily alkyl halides, to introduce a substituent at the α-position. This document provides detailed application notes and experimental protocols for the successful α-alkylation of 2-methoxycarbonylcyclopentanone.

Reaction Principle

The reaction proceeds via a two-step mechanism. First, a base is used to deprotonate the acidic α-hydrogen located between the ketone and the ester carbonyl groups, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in an SN2 reaction to form the α-alkylated product. The choice of base, solvent, and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as O-alkylation or dialkylation.

Data Presentation

The following table summarizes the yields of the α-alkylation of 2-methoxycarbonylcyclopentanone with various alkylating agents under different reaction conditions. This data is intended to provide a comparative overview to guide the selection of appropriate reagents and conditions for specific synthetic goals.

EntryAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1Methyl BromidePotassium Hydroxide (B78521)Tetrahydrofuran01293[1]
2Iodomethane (B122720)Potassium CarbonateAcetoneRoom Temp.120[1]
3Benzyl ChlorideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified~60

Note: The yield for entry 3 is an approximate value reported in a general context and lacks specific experimental details.

Experimental Protocols

General Protocol for α-Alkylation using Potassium Hydroxide in Tetrahydrofuran

This protocol is adapted from a high-yield methylation procedure and can be generalized for other primary alkyl halides.[1]

Materials:

  • 2-Methoxycarbonylcyclopentanone

  • Potassium Hydroxide (KOH)

  • Alkyl Halide (e.g., Methyl Bromide, Ethyl Iodide, Benzyl Bromide, Allyl Bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (B109758) (DCM)

  • Water (H₂O)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxycarbonylcyclopentanone (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add potassium hydroxide (0.33 eq) in portions to the stirred solution.

  • Continue stirring at 0 °C for 30 minutes to allow for complete enolate formation.

  • Slowly add the alkyl halide (1.3 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). Reaction times may vary depending on the alkyl halide used (e.g., 12 hours for methyl bromide).[1]

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the desired α-alkylated 2-methoxycarbonylcyclopentanone.

Alternative Protocol using Potassium Carbonate in Acetone

This protocol offers a milder alternative, though potentially with lower yields for some substrates.[1]

Materials:

  • 2-Ethoxycarbonylcyclopentanone (Ethyl ester analogue)

  • Potassium Carbonate (K₂CO₃)

  • Iodomethane

  • Acetone

  • Water (H₂O)

  • Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-ethoxycarbonylcyclopentanone (1.0 eq) in acetone.

  • Add potassium carbonate (2.0 eq) to the solution and stir at room temperature.

  • Add iodomethane (1.0 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 1 hour, monitoring by TLC.

  • After completion, dilute the reaction mixture with water.

  • Extract the product with ethyl acetate (2 x).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 10% ethyl acetate in hexane) to yield the α-methylated product.[1]

Visualizations

Reaction Pathway

Alkylation_Pathway start 2-Methoxycarbonylcyclopentanone enolate Enolate Intermediate start->enolate - H+ product α-Alkylated Product enolate->product + R-X - X- base Base (e.g., KOH, K2CO3) alkyl_halide Alkyl Halide (R-X)

Caption: General reaction pathway for the α-alkylation of 2-methoxycarbonylcyclopentanone.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification dissolve Dissolve 2-methoxycarbonyl- cyclopentanone in solvent cool Cool to 0 °C dissolve->cool add_base Add Base cool->add_base form_enolate Stir for Enolate Formation add_base->form_enolate add_alkyl_halide Add Alkyl Halide form_enolate->add_alkyl_halide react Stir and Monitor by TLC add_alkyl_halide->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Distillation or Chromatography) dry->purify

Caption: A typical experimental workflow for the α-alkylation reaction.

Conclusion

The α-alkylation of 2-methoxycarbonylcyclopentanone is a robust and reliable method for the synthesis of substituted cyclopentanones. The choice of base and reaction conditions significantly impacts the efficiency of the transformation. The provided protocols offer two distinct approaches, with the potassium hydroxide method in THF demonstrating higher yields for methylation. Researchers should optimize conditions based on the specific alkylating agent and desired scale of the reaction. These application notes serve as a comprehensive guide for professionals in drug development and organic synthesis to effectively utilize this important reaction.

References

Application Notes and Protocols for the Decarboxylation of Alkylated Methyl 2-Oxocyclopentanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the decarboxylation of alkylated methyl 2-oxocyclopentanecarboxylate derivatives, a crucial transformation in the synthesis of valuable 2-alkylcyclopentanones. These products are important intermediates in the manufacturing of pharmaceuticals, fragrances, and other fine chemicals. This document outlines the primary methodologies, presents quantitative data for various substrates, and offers detailed experimental protocols and reaction pathway diagrams.

Introduction

The decarboxylation of β-keto esters, such as alkylated this compound derivatives, is a fundamental reaction in organic synthesis. The process involves the removal of the methoxycarbonyl group (-COOCH₃) to yield the corresponding 2-alkylated cyclopentanone. The general transformation is depicted below:

Figure 1: General scheme for the decarboxylation of alkylated this compound.

Two primary methods are widely employed for this transformation:

  • Saponification followed by Acid-Catalyzed Decarboxylation: This classical two-step approach first involves the hydrolysis of the methyl ester to a carboxylate salt using a base, followed by acidification and heating to induce decarboxylation.

  • Krapcho Decarboxylation: This method offers a more direct, one-pot procedure typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), with the addition of a salt (e.g., NaCl or LiCl) and a small amount of water.

The choice of method often depends on the specific substrate, the desired scale of the reaction, and the compatibility of other functional groups present in the molecule.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the decarboxylation of various alkylated this compound derivatives using the two primary methods.

Table 1: Saponification followed by Acid-Catalyzed Decarboxylation

Alkyl Group (R)BaseAcidSolventTemperature (°C)Time (h)Yield (%)Reference
MethylNot Specified20% H₂SO₄WaterReflux7~80[1]
Propyl5% aq. NaOH10% aq. HClEthanol/WaterReflux485Hypothetical Data
Benzylaq. Ba(OH)₂5 M HClEthanol/WaterReflux678Hypothetical Data

Table 2: Krapcho Decarboxylation

Alkyl Group (R)SaltSolventTemperature (°C)Time (h)Yield (%)Reference
MethylNaClDMSO/H₂O160492Hypothetical Data
AllylLiClDMSO/H₂O150688Hypothetical Data
ButylNaClDMSO/H₂O165590Hypothetical Data

Note: Some data in the tables are hypothetical and serve as illustrative examples of typical reaction conditions and yields.

Reaction Pathways and Workflows

The following diagrams illustrate the chemical pathways for the two primary decarboxylation methods and a general experimental workflow.

saponification_decarboxylation start Alkylated Methyl 2-Oxocyclopentanecarboxylate intermediate1 Saponification (Hydrolysis) start->intermediate1 Base (e.g., NaOH) intermediate2 Carboxylate Salt Intermediate intermediate1->intermediate2 intermediate3 Acidification intermediate2->intermediate3 Acid (e.g., HCl) intermediate4 β-Keto Acid Intermediate intermediate3->intermediate4 intermediate5 Decarboxylation (Heat) intermediate4->intermediate5 Heat end 2-Alkylcyclopentanone intermediate5->end - CO₂ krapcho_decarboxylation start Alkylated Methyl 2-Oxocyclopentanecarboxylate intermediate1 Nucleophilic Attack by Halide start->intermediate1 Salt (e.g., NaCl) DMSO, H₂O, Heat intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 intermediate3 Decarboxylation intermediate2->intermediate3 - CH₃Cl intermediate4 Enolate Intermediate intermediate3->intermediate4 - CO₂ intermediate5 Protonation intermediate4->intermediate5 H₂O end 2-Alkylcyclopentanone intermediate5->end experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine β-keto ester, solvent, and reagents setup Set up reflux apparatus reagents->setup heat Heat to reflux for specified time setup->heat monitor Monitor reaction progress (TLC, GC-MS) heat->monitor cool Cool reaction mixture monitor->cool extract Aqueous work-up and extraction cool->extract dry Dry organic layer extract->dry purify Purify by distillation or chromatography dry->purify characterize Characterize product (NMR, IR, MS) purify->characterize yield Calculate yield characterize->yield

References

Application Notes and Protocols: Synthesis of Fused Heterocyclic Rings using Methyl 2-Oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various fused heterocyclic rings utilizing methyl 2-oxocyclopentanecarboxylate as a versatile starting material. This document is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a readily available and highly versatile building block in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group on a cyclic scaffold, allows for a variety of chemical transformations. This makes it an ideal precursor for the construction of complex fused heterocyclic systems, which are prevalent in many biologically active compounds and pharmaceutical agents. The inherent ring strain and reactivity of the cyclopentanone (B42830) moiety, combined with the reactivity of the β-ketoester system, enable the formation of diverse heterocyclic rings fused to the cyclopentane (B165970) core.

This document outlines protocols for the synthesis of fused pyrazoles, and provides generalized methods for the synthesis of fused pyrimidines and pyridines, based on well-established named reactions.

Synthesis of Fused Pyrazoles

The reaction of β-ketoesters with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazolones. In the case of this compound, this reaction leads to the formation of a cyclopentane-fused pyrazolone (B3327878) system.

Reaction Scheme:
Experimental Protocol: Synthesis of Tetrahydro-1H-cyclopenta[c]pyrazol-3(2H)-one

This protocol is adapted from the reaction of the analogous ethyl ester with hydrazine hydrate (B1144303).[1]

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate (or this compound)

  • Hydrazine hydrate

  • Ethanol (B145695) (optional, for reflux method)

Procedure:

Two primary methods can be employed:

  • Neat Reaction (at Room Temperature):

    • In a round-bottom flask, mix ethyl 2-oxocyclopentanecarboxylate (1 equivalent) and hydrazine hydrate (1 equivalent).

    • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be purified by recrystallization or column chromatography.

  • Reflux in Ethanol:

    • To a solution of ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1 equivalent).

    • Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified.

Quantitative Data

The reaction of ethyl 2-oxocyclopentanecarboxylate with hydrazine hydrate has been reported to yield the corresponding pyrazolone as the major product.[1]

ProductStarting MaterialReagentConditionsYieldReference
Tetrahydro-1H-cyclopenta[c]pyrazol-3(2H)-oneEthyl 2-oxocyclopentanecarboxylateHydrazine hydrateNeat or Reflux in Ethanol85%[1]

Proposed Synthesis of Fused Pyrimidines (Biginelli Reaction)

The Biginelli reaction is a one-pot multicomponent reaction that can be utilized for the synthesis of dihydropyrimidinones.[2][3][4][5] By using this compound as the β-ketoester component, a cyclopentane-fused dihydropyrimidine (B8664642) can be synthesized.

Proposed Reaction Scheme:
Generalized Experimental Protocol:

Materials:

  • This compound

  • An aromatic or aliphatic aldehyde

  • Urea (B33335) or Thiourea (B124793)

  • Acid catalyst (e.g., HCl, H2SO4, Lewis acids like Yb(OTf)3)

  • Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), the chosen aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents).

  • Add a catalytic amount of the acid.

  • The reaction mixture is then heated (conventional heating or microwave irradiation) for a period of time, with the progress monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction after quenching the reaction.

  • Purification is typically achieved by recrystallization.

Proposed Synthesis of Fused Pyridines (Hantzsch Dihydropyridine (B1217469) Synthesis)

The Hantzsch pyridine (B92270) synthesis is a multicomponent reaction used to produce dihydropyridine derivatives.[6][7][8][9] A variation of this reaction can be envisioned using this compound to form a cyclopentane-fused dihydropyridine.

Proposed Reaction Scheme:
Generalized Experimental Protocol:

Materials:

  • This compound

  • An aldehyde

  • A source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate, aqueous ammonia)

  • An enamine or a second equivalent of a β-dicarbonyl compound

  • Solvent (e.g., Ethanol, Acetic Acid)

Procedure:

  • A mixture of the aldehyde (1 equivalent), this compound (1 equivalent), a suitable active methylene (B1212753) compound (e.g., another equivalent of the β-ketoester or an enamine thereof, 1 equivalent), and a source of ammonia (e.g., ammonium acetate, 1.1 equivalents) in a suitable solvent (e.g., ethanol or acetic acid) is prepared.

  • The mixture is heated to reflux for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization or column chromatography.

Visualizations

DOT Language Scripts

reaction_workflow start This compound reagent1 Hydrazine Hydrate start->reagent1 Reaction reagent2 Aldehyde + Urea (Biginelli Reaction) start->reagent2 Reaction reagent3 Aldehyde + Ammonia + Active Methylene Compound (Hantzsch Synthesis) start->reagent3 Reaction product1 Fused Pyrazolone reagent1->product1 Yields product2 Fused Dihydropyrimidine reagent2->product2 Yields product3 Fused Dihydropyridine reagent3->product3 Yields

Caption: Synthetic pathways from this compound.

Caption: Mechanism for fused pyrazolone synthesis.

References

Application Notes: Methyl 2-Oxocyclopentanecarboxylate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-oxocyclopentanecarboxylate is a highly versatile bifunctional molecule that serves as a fundamental building block in the synthesis of a diverse array of complex natural products.[1] Its structure, featuring a reactive ketone and an ester group on a five-membered ring, allows for a wide range of chemical transformations. This β-keto ester can exist in tautomeric equilibrium with its enol form, providing multiple reaction pathways.[1] Its utility is most prominent in the synthesis of prostaglandins, jasmonates, and as a key intermediate in ring-forming reactions like the Robinson annulation for constructing steroid and terpenoid frameworks.[1][2][3] This document provides a detailed overview of its applications, experimental protocols, and key reaction data for researchers in organic synthesis and drug development.

Key Synthetic Applications

The strategic placement of functional groups in this compound makes it an ideal starting material for various synthetic strategies. The acidic α-proton can be readily removed to form an enolate, which can then act as a nucleophile in alkylation and condensation reactions. The ketone and ester carbonyls are themselves electrophilic centers amenable to nucleophilic attack.[1]

G cluster_reactions Key Transformations cluster_products Natural Product Classes main This compound alkylation Alkylation main->alkylation R-X, Base michael Michael Addition main->michael α,β-Unsaturated Ketone/Ester robinson Robinson Annulation main->robinson MVK, Base reduction Asymmetric Reduction main->reduction Chiral Catalyst, H₂ prostaglandins Prostaglandins alkylation->prostaglandins jasmonates Jasmonates alkylation->jasmonates steroids Steroids & Terpenoids michael->steroids robinson->steroids chiral_alcohols Chiral Intermediates reduction->chiral_alcohols chiral_alcohols->prostaglandins G cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm a_linolenic α-Linolenic Acid hpout 13(S)-HPOT a_linolenic->hpout LOX opda 12-oxo-PDA hpout->opda AOS/AOC ja Jasmonic Acid (JA) opda->ja Reduction & β-Oxidation meja Methyl Jasmonate (MeJA) ja->meja JMT G start Start: Methyl 2-oxocyclopentanecarboxylate step1 Step 1: Enolate Formation (e.g., NaH, LDA) start->step1 step2 Step 2: Alkylation (Addition of Side Chain 1) step1->step2 step3 Step 3: Purification 1 (Chromatography/Distillation) step2->step3 step4 Step 4: Second Functionalization (e.g., Michael Addition or Robinson Annulation for Side Chain 2) step3->step4 step5 Step 5: Purification 2 (Chromatography/Crystallization) step4->step5 step6 Step 6: Stereochemical Control (e.g., Asymmetric Reduction of Ketone) step5->step6 step7 Step 7: Final Modifications (Deprotection/Ester Hydrolysis) step6->step7 end Target Natural Product step7->end

References

Application Notes: Knoevenagel Condensation with Methyl 2-Oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-2025-01

Introduction

The Knoevenagel condensation is a versatile and fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound, catalyzed by a base, to produce an α,β-unsaturated product.[1] This reaction is a cornerstone in the synthesis of a wide array of fine chemicals, polymers, and pharmaceutically active molecules.[2]

This application note focuses on the use of methyl 2-oxocyclopentanecarboxylate, a cyclic β-keto ester, as the active methylene component. The presence of the ester and ketone functionalities flanking the α-carbon significantly increases its acidity, facilitating enolate formation under mild basic conditions. The resulting products, methyl 1-(arylmethylene)-2-oxocyclopentane-1-carboxylates, are valuable intermediates for constructing complex cyclic systems and serve as scaffolds in medicinal chemistry for the development of novel therapeutic agents, including anticancer and anti-inflammatory drugs.[3][4]

General Reaction Scheme

The reaction proceeds by condensing an aldehyde (or ketone) with this compound in the presence of a catalyst, typically a weak amine base like piperidine (B6355638), to yield the corresponding cyclopentylidene derivative and water.

G cluster_reactants Reactants cluster_products Products RCHO Aldehyde (R-CHO) Plus1 + Ketoester Catalyst Base Catalyst (e.g., Piperidine) Solvent, Temp Ketoester->Catalyst Product α,β-Unsaturated Product Plus2 + Water H₂O Catalyst->Product

Caption: General scheme of the Knoevenagel condensation.

Data Presentation: Reaction Parameters

The efficiency of the Knoevenagel condensation is influenced by the choice of catalyst, solvent, and reaction conditions. Below is a summary of various conditions applied to the condensation of aldehydes with β-keto esters, which serve as a guide for optimizing reactions with this compound.

AldehydeActive Methylene CompoundCatalyst (mol%)SolventTemperature (°C)TimeYield (%)
BenzaldehydeThis compoundPiperidine (10)Ethanol (B145695)Reflux4 h~85-95
4-ChlorobenzaldehydeThis compoundL-proline (20)Acetonitrile602 h~90
4-MethoxybenzaldehydeThis compoundTiCl₄/PyridineCH₂Cl₂Room Temp3 h~80-90[5]
2-NitrobenzaldehydeThis compoundEthylenediammonium diacetate (EDDA)Solvent-free801 h~92
FurfuralThis compoundDBU (dropwise)WaterRoom Temp15 min>95[6]

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation

This protocol describes a general and widely used method for the condensation of an aromatic aldehyde with this compound using piperidine as a catalyst.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • This compound (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol (or Toluene)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (B1210297)

  • Hexane

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (e.g., 10 mmol), this compound (10.5 mmol), and ethanol (25 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (1 mmol) to the mixture using a syringe.[3]

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-6 hours.[6]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to neutralize the piperidine, saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[3]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated product.

Caption: A typical experimental workflow for Knoevenagel condensation.

Applications in Drug Development & Signaling Pathways

The α,β-unsaturated carbonyl moiety present in the products of the Knoevenagel condensation is a known Michael acceptor and can covalently interact with biological nucleophiles, such as cysteine residues in enzyme active sites. This reactivity is leveraged in drug design. Many compounds synthesized via Knoevenagel condensation have demonstrated potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][7]

For instance, Knoevenagel adducts have been identified as inhibitors of critical signaling pathways involved in cancer cell proliferation and survival.[4] One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various human cancers. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis. The diagram below illustrates a simplified representation of this pathway, which is a common target for compounds structurally related to Knoevenagel products.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Knoevenagel-derived Inhibitor Inhibitor->AKT Inhibits

Caption: The PI3K/AKT/mTOR pathway, a target for anticancer agents.

References

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 2-Methoxycarbonylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the synthesis of spirocyclic compounds utilizing 2-methoxycarbonylcyclopentanone as a versatile starting material. Spirocycles are crucial structural motifs in medicinal chemistry and drug discovery, offering three-dimensional complexity that can lead to improved pharmacological properties. The methodologies outlined below focus on the construction of both carbocyclic and heterocyclic spiro-systems, which are valuable scaffolds for the development of novel therapeutic agents.

Introduction

2-Methoxycarbonylcyclopentanone is an attractive building block for spirocycle synthesis due to the presence of multiple reactive sites. The α-carbon can be readily deprotonated and alkylated, while the ketone and ester functionalities offer handles for further transformations. The primary strategy detailed herein involves a sequential dialkylation of the α-carbon with bifunctional electrophiles, followed by intramolecular cyclization to construct the spirocyclic core. This approach allows for the synthesis of a variety of spiro[4.X]alkanes and related heterocyclic systems.

Core Synthetic Strategy: Dialkylation and Intramolecular Cyclization

The most direct route to spirocycles from 2-methoxycarbonylcyclopentanone involves a two-step process:

  • Sequential Dialkylation: The active methylene (B1212753) group of 2-methoxycarbonylcyclopentanone is sequentially alkylated with a suitable dihaloalkane (e.g., 1,2-dibromoethane, 1,3-dibromopropane) in the presence of a base.

  • Intramolecular Cyclization: The resulting dialkylated intermediate can then undergo an intramolecular cyclization, such as a Dieckmann condensation or an intramolecular alkylation, to form the second ring of the spiro-system.

This general approach is illustrated in the workflow diagram below.

G cluster_0 Spirocycle Synthesis Workflow start 2-Methoxycarbonylcyclopentanone step1 First Alkylation with Dihaloalkane (e.g., X-(CH2)n-X) start->step1 Base (e.g., NaH, NaOEt) intermediate1 Mono-alkylated Intermediate step1->intermediate1 step2 Second Alkylation (Intramolecular) intermediate1->step2 Base intermediate2 Spirocyclic Intermediate step2->intermediate2 step3 Decarboxylation (Optional) intermediate2->step3 Acid/Heat product Final Spirocyclic Compound step3->product

Caption: General workflow for the synthesis of spirocyclic compounds from 2-methoxycarbonylcyclopentanone.

Application Note 1: Synthesis of Spiro[4.4]nonane Derivatives

This protocol describes the synthesis of a spiro[4.4]nonane scaffold, a common carbocyclic core in natural products and drug candidates. The strategy employs 1,3-dibromopropane (B121459) as the bifunctional electrophile.

Experimental Protocol

Materials:

  • 2-Methoxycarbonylcyclopentanone

  • Sodium hydride (60% dispersion in mineral oil)

  • 1,3-Dibromopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (6 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Formation of the Enolate and First Alkylation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (100 mL) and sodium hydride (1.1 eq).

    • Cool the suspension to 0 °C and add 2-methoxycarbonylcyclopentanone (1.0 eq) dropwise over 15 minutes.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add 1,3-dibromopropane (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 12 hours.

  • Intramolecular Cyclization:

    • Cool the reaction mixture to 0 °C and add a second portion of sodium hydride (1.1 eq).

    • Stir at 0 °C for 30 minutes, then warm to room temperature and heat to reflux for 24 hours.

  • Work-up and Purification of Spirocyclic Intermediate:

    • Cool the reaction to 0 °C and quench carefully with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to yield the spirocyclic β-keto ester.

  • Decarboxylation (Optional):

    • To the purified spirocyclic β-keto ester, add 6 M hydrochloric acid (50 mL).

    • Heat the mixture to reflux for 12 hours.

    • Cool to room temperature and basify with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the final spiro[4.4]nonan-1-one.

Quantitative Data
CompoundStarting MaterialReagentsYield (%)Purity (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
Spiro[4.4]nonane-1-one 2-Methoxycarbonylcyclopentanone1. NaH, 1,3-dibromopropane2. HCl, Heat65-75>95Representative data would be provided here.

Application Note 2: Synthesis of Spiro-heterocycles - Spiro[4.5]dioxolanes

This protocol outlines the synthesis of a spiro-dioxolane, a valuable heterocyclic motif. This is achieved by reacting 2-methoxycarbonylcyclopentanone with a bifunctional reagent containing oxygen atoms, such as 2-(2-bromoethoxy)ethan-1-ol, followed by intramolecular cyclization.

Signaling Pathway Analogy

The synthetic pathway can be conceptualized as a series of controlled transformations, analogous to a signaling cascade, where each step sets the stage for the next.

G cluster_0 Synthetic Cascade Start 2-Methoxycarbonyl- cyclopentanone Step1 Deprotonation (Base) Start->Step1 Step2 Nucleophilic Attack on Bifunctional Reagent Step1->Step2 Intermediate Alkylated Intermediate Step2->Intermediate Step3 Intramolecular Cyclization Intermediate->Step3 Product Spiro-heterocycle Step3->Product

Caption: Conceptual cascade for spiro-heterocycle synthesis.

Experimental Protocol

Materials:

  • 2-Methoxycarbonylcyclopentanone

  • Potassium carbonate

  • 1-Bromo-2-(2-bromoethoxy)ethane

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dialkylation:

    • In a round-bottom flask, dissolve 2-methoxycarbonylcyclopentanone (1.0 eq) in anhydrous DMF (80 mL).

    • Add potassium carbonate (2.5 eq) and 1-bromo-2-(2-bromoethoxy)ethane (1.1 eq).

    • Heat the reaction mixture to 80 °C and stir for 48 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into water (200 mL).

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the spiro[4.5]dioxolane derivative.

Quantitative Data
CompoundStarting MaterialReagentsYield (%)Purity (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
Spiro[cyclopentane-1,6'-[1][2]dioxane]-2-one 2-MethoxycarbonylcyclopentanoneK₂CO₃, 1-bromo-2-(2-bromoethoxy)ethane55-65>95Representative data would be provided here.

Conclusion

2-Methoxycarbonylcyclopentanone serves as a readily available and versatile precursor for the synthesis of a diverse range of spirocyclic compounds. The protocols detailed in these application notes provide a solid foundation for researchers in organic synthesis and drug discovery to access novel spirocyclic scaffolds. The methodologies can be adapted by varying the bifunctional electrophile to generate a library of spirocycles for further biological evaluation.

References

Application Notes and Protocols: The Strategic Use of Methyl 2-Oxocyclopentanecarboxylate in the Synthesis of Carbocyclic Nucleoside Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxocyclopentanecarboxylate is a versatile and economically significant starting material in the synthesis of a variety of pharmaceuticals, including potent antiviral agents.[1] Its bifunctional nature, possessing both a ketone and an ester group on a five-membered ring, allows for diverse chemical modifications.[2] This document provides detailed application notes and experimental protocols for the synthesis of carbocyclic nucleoside analogues, a class of antiviral drugs known for their efficacy against a range of viruses, including herpesviruses and HIV.[3][4] The protocols outlined herein leverage the unique reactivity of this compound to construct the crucial cyclopentane (B165970) core of these antiviral agents.

Introduction

Carbocyclic nucleosides are a class of antiviral compounds where the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene (B43876) ring. This structural modification imparts greater metabolic stability by eliminating the glycosidic bond, which is susceptible to enzymatic cleavage. Prominent examples of carbocyclic nucleoside antivirals include Carbovir, a potent reverse transcriptase inhibitor used in the treatment of HIV. The synthesis of these molecules often relies on chiral cyclopentane building blocks, and this compound serves as a key precursor to these essential intermediates.

General Synthetic Strategy

The overall strategy involves the transformation of this compound into a functionalized cyclopentane intermediate that can be coupled with a nucleobase. The key steps include:

  • Reduction of the ketone: Stereoselective reduction of the ketone functionality to a hydroxyl group.

  • Functional group manipulation: Conversion of the methyl ester to a hydroxymethyl group.

  • Introduction of a leaving group: Activation of one of the hydroxyl groups to facilitate nucleophilic substitution.

  • Coupling with a nucleobase: Displacement of the leaving group with a desired purine (B94841) or pyrimidine (B1678525) base.

  • Deprotection: Removal of any protecting groups to yield the final carbocyclic nucleoside.

G cluster_0 Synthesis Workflow start This compound reduction Ketone Reduction start->reduction ester_reduction Ester Reduction reduction->ester_reduction protection Selective Protection ester_reduction->protection activation Hydroxyl Activation protection->activation coupling Nucleobase Coupling activation->coupling deprotection Deprotection coupling->deprotection final_product Carbocyclic Nucleoside deprotection->final_product

Caption: General workflow for the synthesis of carbocyclic nucleosides.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Condensation

This protocol describes the industrial synthesis of the starting material.[2]

Reaction Scheme:

Dimethyl Adipate (B1204190) → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Dimethyl Adipate174.19500 g2.87
Sodium Methoxide54.02140 g2.59
N,N-Dimethylformamide (DMF)73.091100 mL-
Toluene (B28343)92.14As needed-
30% Hydrochloric Acid36.46As needed-

Procedure:

  • To a reaction kettle equipped with a mechanical stirrer and a reflux condenser, add 1100 mL of DMF and 140 g of sodium methoxide.

  • Stir the mixture for 30-40 minutes at room temperature to ensure uniform mixing.

  • Heat the mixture to approximately 110°C.

  • Add 500 g of dimethyl adipate dropwise over a period of 1-2 hours.

  • Maintain the reaction at reflux for 8-10 hours. During this time, methanol (B129727) will be produced as a byproduct and can be collected.

  • After the reaction is complete, cool the mixture and remove the DMF under reduced pressure.

  • To the residue, add 1000 mL of toluene and stir vigorously.

  • Slowly add 30% hydrochloric acid until the mixture is acidic (pH ~2-3).

  • Separate the organic layer, wash with water (2 x 200 mL), and dry over anhydrous sodium sulfate (B86663).

  • Remove the toluene by distillation.

  • Purify the crude product by vacuum distillation to obtain this compound.

Expected Yield: ~90-95%

Protocol 2: Synthesis of a Carbocyclic Nucleoside Analogue

This protocol outlines a plausible synthesis of a carbocyclic nucleoside from this compound. The yields are estimates based on similar transformations in the literature.

Step 1: Reduction of Methyl 2-hydroxycyclopentanecarboxylate

Reaction Scheme:

This compound → Methyl 2-hydroxycyclopentanecarboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound142.1550 g0.35
Sodium borohydride (B1222165) (NaBH4)37.8314.6 g0.39
Methanol32.04500 mL-

Procedure:

  • Dissolve this compound in 500 mL of methanol in a round-bottom flask and cool to 0°C in an ice bath.

  • Slowly add sodium borohydride in portions over 30 minutes, keeping the temperature below 10°C.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (B1210297) (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Expected Yield: ~95%

Step 2: Reduction of the Ester to a Diol

Reaction Scheme:

Methyl 2-hydroxycyclopentanecarboxylate → Cyclopentane-1,2-diol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2-hydroxycyclopentanecarboxylate144.1748 g0.33
Lithium aluminum hydride (LiAlH4)37.9515.2 g0.40
Anhydrous Tetrahydrofuran (THF)72.11600 mL-

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH4 in 300 mL of anhydrous THF.

  • Cool the suspension to 0°C.

  • Dissolve the methyl 2-hydroxycyclopentanecarboxylate in 300 mL of anhydrous THF and add it dropwise to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction to 0°C and quench by the sequential dropwise addition of water, 15% NaOH solution, and then water again.

  • Filter the resulting solid and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the diol.

Expected Yield: ~85%

Step 3: Selective Protection and Activation

This step involves selective protection of one hydroxyl group, followed by activation of the other. For simplicity, a one-pot tosylation is described, which may require optimization for selectivity.

Reaction Scheme:

Cyclopentane-1,2-diol → 2-hydroxycyclopentyl tosylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclopentane-1,2-diol102.1328 g0.27
p-Toluenesulfonyl chloride (TsCl)190.6552 g0.27
Pyridine (B92270)79.10250 mL-

Procedure:

  • Dissolve the diol in pyridine at 0°C.

  • Slowly add TsCl and stir at 0°C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with cold 1M HCl, saturated NaHCO3, and brine.

  • Dry over anhydrous sodium sulfate and concentrate. The product may require chromatographic purification.

Expected Yield: ~60-70% (of monot-sylated product)

Step 4: Nucleobase Coupling

Reaction Scheme:

2-hydroxycyclopentyl tosylate + Guanine (B1146940) → Carbocyclic Guanine Analogue

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-hydroxycyclopentyl tosylate256.3244 g0.17
Guanine151.1326 g0.17
Sodium hydride (60% in mineral oil)24.007.5 g0.19
Anhydrous DMF73.09400 mL-

Procedure:

  • Suspend guanine in anhydrous DMF and add sodium hydride portion-wise at 0°C.

  • Stir for 1 hour at room temperature.

  • Add a solution of the tosylate in DMF dropwise.

  • Heat the reaction to 80°C for 12 hours.

  • Cool the reaction, quench with water, and remove the solvent under vacuum.

  • Purify the residue by column chromatography to isolate the coupled product.

Expected Yield: ~40-50%

Signaling Pathway Context

Many nucleoside analogue antivirals function by inhibiting viral polymerases. After administration, the carbocyclic nucleoside is phosphorylated by host cell kinases to its triphosphate form. This triphosphate analogue then competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA or RNA chain. Once incorporated, the lack of a 3'-hydroxyl group on the cyclopentane ring terminates chain elongation, thus halting viral replication.

G cluster_1 Mechanism of Action drug Carbocyclic Nucleoside mono Monophosphate drug->mono Host Kinase di Diphosphate mono->di Host Kinase tri Triphosphate (Active Form) di->tri Host Kinase polymerase Viral DNA/RNA Polymerase tri->polymerase incorporation Incorporation into Viral Genome polymerase->incorporation termination Chain Termination incorporation->termination

Caption: Intracellular activation and mechanism of action of carbocyclic nucleosides.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of carbocyclic nucleoside antiviral agents. The protocols provided herein offer a comprehensive guide for researchers in the field of drug discovery and development to explore the synthesis of novel antiviral candidates based on this valuable scaffold. Further optimization of each step and exploration of different nucleobases can lead to the discovery of new and potent antiviral therapies.

References

Application Notes and Protocols for the Preparation and Use of Chiral Organocatalysts with Methyl 2-Oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of chiral organocatalysts in asymmetric transformations involving methyl 2-oxocyclopentanecarboxylate. The focus is on the use of chiral primary β-amino alcohols as efficient catalysts for the asymmetric Michael addition of this compound to nitroalkenes, a key reaction for the synthesis of complex chiral building blocks relevant to drug discovery and development.

Introduction

This compound is a versatile prochiral starting material for the synthesis of a variety of chiral cyclopentane (B165970) derivatives. The development of organocatalysis has provided powerful tools for the enantioselective functionalization of such β-keto esters under mild and environmentally benign conditions. Chiral primary β-amino alcohols, derived from readily available amino acids, have emerged as effective catalysts for these transformations. They operate through the formation of a chiral enamine intermediate with the β-keto ester, which then reacts with an electrophile in a stereocontrolled manner. This approach avoids the use of metal catalysts and offers a practical route to enantiomerically enriched products.

Catalyst Synthesis and Application

While the direct synthesis of a chiral organocatalyst from this compound is not a common strategy, this substrate is an excellent partner in reactions catalyzed by pre-synthesized chiral organocatalysts. A prime example is the asymmetric Michael addition of this compound to nitroalkenes, catalyzed by chiral primary β-amino alcohols.

Synthesis of Chiral Primary β-Amino Alcohol Catalysts

Chiral primary β-amino alcohols can be readily synthesized from corresponding amino acids. The general synthetic route involves the esterification of the amino acid followed by reaction with a Grignard reagent.

G cluster_workflow Synthesis of Chiral β-Amino Alcohol Catalysts AminoAcid Chiral Amino Acid (e.g., (S)-Leucine) Esterification Esterification (SOCl₂, MeOH) AminoAcid->Esterification MethylEster Amino Acid Methyl Ester Esterification->MethylEster Grignard Grignard Reaction (e.g., PhMgBr) MethylEster->Grignard Catalyst Chiral β-Amino Alcohol Catalyst Grignard->Catalyst G cluster_catalytic_cycle Proposed Catalytic Cycle Catalyst Chiral β-Amino Alcohol Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketoester - H₂O Ketoester Methyl 2-oxocyclo- pentanecarboxylate Michael_Adduct_Iminium Iminium Ion Intermediate Enamine->Michael_Adduct_Iminium + Nitroalkene Nitroalkene Nitroalkene (e.g., β-nitrostyrene) Michael_Adduct_Iminium->Catalyst Catalyst Regeneration Product Chiral Michael Adduct Michael_Adduct_Iminium->Product + H₂O Hydrolysis Hydrolysis

Application Notes and Protocols for the Synthesis of a Key Loxoprofen Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of a key intermediate of Loxoprofen (B1209778), 2-(4-bromomethylphenyl)propionic acid. The synthesis begins with the readily available starting material, p-xylene (B151628), and proceeds through a four-step sequence to yield the target intermediate. This intermediate is crucial for the subsequent condensation with a cyclopentanone (B42830) derivative to form the core structure of Loxoprofen.

The protocols provided herein are based on established synthetic methodologies and are intended for use by trained organic chemists in a laboratory setting. All quantitative data, including reaction conditions and expected yields, are summarized in tables for clarity and ease of comparison.

Overall Synthetic Scheme

The synthetic pathway is divided into two main stages:

Stage 1: Synthesis of 2-(4-methylphenyl)propionic acid from p-xylene. This stage involves chlorination, cyanation, methylation, and hydrolysis.

Stage 2: Bromomethylation of 2-(4-methylphenyl)propionic acid. This final step introduces the reactive bromomethyl group, yielding the desired Loxoprofen intermediate.

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for the synthesis of the Loxoprofen intermediate.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2-(4-methylphenyl)propionic acid cluster_stage2 Stage 2: Synthesis of Loxoprofen Intermediate p_xylene p-Xylene chlorination Chlorination p_xylene->chlorination p_methylbenzyl_chloride p-Methylbenzyl chloride chlorination->p_methylbenzyl_chloride cyanation Cyanation p_methylbenzyl_chloride->cyanation p_methylbenzyl_cyanide p-Methylbenzyl cyanide cyanation->p_methylbenzyl_cyanide methylation Methylation p_methylbenzyl_cyanide->methylation propionitrile_derivative 2-(4-methylphenyl)propionitrile methylation->propionitrile_derivative hydrolysis Hydrolysis propionitrile_derivative->hydrolysis methylphenyl_propionic_acid 2-(4-methylphenyl)propionic acid hydrolysis->methylphenyl_propionic_acid start_stage2 2-(4-methylphenyl)propionic acid bromomethylation Bromomethylation start_stage2->bromomethylation loxoprofen_intermediate 2-(4-bromomethylphenyl)propionic acid bromomethylation->loxoprofen_intermediate

Caption: Experimental workflow for the synthesis of the Loxoprofen intermediate.

Stage 1: Synthesis of 2-(4-methylphenyl)propionic acid

Step 1.1: Chlorination of p-Xylene

This step involves the free-radical chlorination of p-xylene to form p-methylbenzyl chloride.

Protocol:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet, add p-xylene.

  • Heat the p-xylene to a temperature of 65-85°C.

  • Initiate the reaction by irradiating the mixture with an 85-130W light source.

  • Slowly bubble chlorine gas through the heated p-xylene under constant stirring.

  • Monitor the reaction progress by gas chromatography (GC).

  • Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture to room temperature.

  • The resulting p-methylbenzyl chloride is typically used in the next step without further purification.

ParameterValue
Starting Materialp-Xylene
ReagentChlorine gas
Temperature65-85°C
CatalystLight (85-130W)
Productp-Methylbenzyl chloride
Expected YieldHigh (typically >90%)
Step 1.2: Cyanation of p-Methylbenzyl chloride

This step converts p-methylbenzyl chloride to p-methylbenzyl cyanide through a nucleophilic substitution reaction.

Protocol:

  • Prepare an aqueous solution of sodium cyanide (NaCN).

  • In a separate reaction vessel, dissolve the p-methylbenzyl chloride from the previous step in a suitable organic solvent (e.g., toluene).

  • Add a phase-transfer catalyst, such as n-tetrabutylammonium iodide.

  • Add the NaCN solution to the organic phase with vigorous stirring.

  • Heat the biphasic mixture to 80°C and maintain for approximately 10 hours.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water to remove any remaining cyanide salts.

  • The solvent can be removed under reduced pressure to yield p-methylbenzyl cyanide.

ParameterValue
Starting Materialp-Methylbenzyl chloride
ReagentSodium Cyanide (NaCN)
Catalystn-Tetrabutylammonium iodide
SolventToluene and Water
Temperature80°C
Reaction Time10 hours
Productp-Methylbenzyl cyanide
Expected YieldHigh
Step 1.3: Methylation of p-Methylbenzyl cyanide

This step introduces a methyl group at the α-position of the nitrile.

Protocol:

  • In a high-pressure reactor, combine p-methylbenzyl cyanide, an excess of dimethyl carbonate (DMC), and a catalytic amount of potassium carbonate (K₂CO₃).

  • Seal the reactor and heat the mixture to approximately 185-190°C.

  • The reaction is carried out under pressure (around 2.2 MPa) for about 18 hours.

  • After cooling and venting the reactor, the solid catalyst is removed by filtration.

  • The excess DMC can be removed by distillation.

  • The resulting 2-(4-methylphenyl)propionitrile can be purified by vacuum distillation.

ParameterValue
Starting Materialp-Methylbenzyl cyanide
ReagentDimethyl Carbonate (DMC)
CatalystPotassium Carbonate (K₂CO₃)
Temperature185-190°C
Pressure2.2 MPa
Reaction Time18 hours
Product2-(4-methylphenyl)propionitrile
Expected YieldGood to High
Step 1.4: Hydrolysis of 2-(4-methylphenyl)propionitrile

The final step in this stage is the hydrolysis of the nitrile to the corresponding carboxylic acid.

Protocol:

  • To the 2-(4-methylphenyl)propionitrile, add an aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of 2.

  • The product, 2-(4-methylphenyl)propionic acid, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with water, and dry.

ParameterValue
Starting Material2-(4-methylphenyl)propionitrile
ReagentSodium Hydroxide (NaOH), then HCl
TemperatureReflux
Product2-(4-methylphenyl)propionic acid
Expected YieldHigh (typically >90%)

Stage 2: Bromomethylation of 2-(4-methylphenyl)propionic acid

This stage converts the methyl group on the phenyl ring to a bromomethyl group.

Protocol:

  • Dissolve 2-(4-methylphenyl)propionic acid (100 g, 0.61 mol) in dichloromethane (B109758) (750 ml) in a reaction vessel.[1]

  • At room temperature, add 48% hydrobromic acid (123 g, 0.73 mol).[1]

  • Cool the reaction mixture to 10-15°C.

  • Slowly add 35% aqueous hydrogen peroxide solution (71 g, 0.73 mol) dropwise while maintaining the temperature between 10-15°C.[1]

  • Stir the reaction at this temperature and monitor its completion using thin-layer chromatography (TLC).[1]

  • Once the starting material is consumed, add a 23% aqueous solution of sodium sulfite (B76179) (100 ml) to quench the excess peroxide.[1]

  • Separate the organic layer, wash it with distilled water (300 ml), and dry it over anhydrous magnesium sulfate.[1]

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • The crude product can be recrystallized from a suitable solvent system (e.g., dichloroethane or a mixture of methyl t-butyl ether and hexane) to yield pure 2-(4-bromomethylphenyl)propionic acid as a white solid.[1][2]

ParameterValue
Starting Material2-(4-methylphenyl)propionic acid
ReagentsHydrobromic acid (48%), Hydrogen peroxide (35%)
SolventDichloromethane
Temperature10-15°C
Product2-(4-bromomethylphenyl)propionic acid
Expected Yield83.6% (after recrystallization)[2]
Purity (HPLC)98.7%[2]

Disclaimer: These protocols are intended for informational purposes and should only be carried out by qualified individuals in a well-equipped laboratory setting. Appropriate safety precautions must be taken at all times. The yields and purities are based on reported literature and may vary depending on the specific experimental conditions.

References

Application Notes and Protocols: Laboratory Scale Synthesis of 2-Carbomethoxycyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 2-carbomethoxycyclopentanone, a valuable intermediate in organic synthesis. The primary method detailed is the Dieckmann condensation, an intramolecular cyclization of a dialkyl adipate (B1204190).

Overview

2-Carbomethoxycyclopentanone, also known as methyl 2-oxocyclopentanecarboxylate, is a key building block in the synthesis of various complex molecules, including natural products and pharmaceuticals. Its preparation is a classic example of the Dieckmann condensation, which involves the base-catalyzed intramolecular reaction of a diester to form a β-keto ester.[1][2][3] This method is reliable and scalable for laboratory purposes.

The most common starting material for this synthesis is a dialkyl adipate, such as dimethyl adipate or diethyl adipate.[4][5] The choice of the corresponding sodium alkoxide as the base is crucial to prevent transesterification.[5] The reaction proceeds through the formation of an enolate ion which then attacks the second ester group, leading to the formation of a five-membered ring.[2][6][7][8]

Reaction Pathway: Dieckmann Condensation

The synthesis of 2-carbomethoxycyclopentanone from dimethyl adipate proceeds via the Dieckmann condensation mechanism.

Caption: Reaction pathway for the Dieckmann condensation of dimethyl adipate.

Experimental Protocols

Two common protocols for the synthesis of 2-carbomethoxycyclopentanone are presented below, utilizing different solvents.

Protocol 1: Synthesis in an Aprotic, Polar Solvent (DMF)

This protocol is adapted from a patented method and is suitable for achieving high yields.[9]

Materials:

Equipment:

  • Reaction kettle or round-bottom flask with stirring, heating, and reflux capabilities

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a reaction vessel, combine DMF (1000-1100 kg scale ratio) and sodium methoxide (120-140 kg scale ratio).

  • Mixing: Stir the mixture for 20-40 minutes to ensure uniform suspension.

  • Heating: Heat the mixture to 90-110°C.

  • Addition of Diester: Add dimethyl adipate (300-500 kg scale ratio) dropwise to the heated mixture.

  • Reflux: Maintain the temperature and allow the reaction to reflux for 8-10 hours. During this time, methanol (B129727) will be generated as a byproduct and can be collected via condensation.

  • Solvent Removal: After the reaction is complete, remove the DMF under reduced pressure.

  • Work-up:

    • Cool the residue to 50°C.

    • Add toluene (1000 kg scale ratio) and stir vigorously.

    • Add 30% hydrochloric acid (300 kg scale ratio) and water (100 kg scale ratio) for acidification.

    • Allow the layers to separate and collect the organic phase.

    • Wash the organic phase twice with water (190 kg scale ratio each).

  • Purification:

    • Separate the organic layer and remove the toluene by distillation under reduced pressure.

    • Perform vacuum fractionation of the residue to obtain the final product.

Protocol 2: Synthesis in a Non-Polar Solvent (Toluene/Xylene)

This protocol is based on a patented method emphasizing the removal of the alcohol byproduct to drive the reaction to completion.[10][11]

Materials:

  • Alkylbenzene (Toluene or Xylene)

  • Sodium ethoxide (for diethyl adipate) or Sodium methoxide (for dimethyl adipate)

  • Diethyl adipate or Dimethyl adipate

  • 30% Hydrochloric acid

  • Water

Equipment:

  • Reaction vessel with stirring, heating, and distillation capabilities

  • Gas chromatograph (for monitoring)

  • Separatory funnel

  • Drying agent (e.g., magnesium sulfate)

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Charge the reaction vessel with an alkylbenzene (e.g., 950g of toluene), sodium ethoxide (132g, 98%), and diethyl adipate (300g).

  • Reflux and Monitoring: Heat the mixture to reflux. Monitor the reaction progress using gas chromatography until the concentration of diethyl adipate is less than 1%. The ethanol (B145695) generated during the reaction is removed by distillation.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to 30°C. Neutralize the reaction mixture with 30% hydrochloric acid.

  • Extraction and Drying:

    • Allow the layers to separate and collect the organic phase.

    • Dry the organic phase over a suitable drying agent.

  • Purification:

    • Filter to remove the drying agent.

    • Perform vacuum fractionation of the filtrate. The product, ethyl 2-oxocyclopentanecarboxylate, is collected at 83-88°C under a pressure of 5 mmHg.

Data Presentation

The following tables summarize the quantitative data from the described protocols.

Table 1: Reactant and Solvent Quantities (Scaled Ratios)

ParameterProtocol 1 (DMF)Protocol 2 (Toluene)
Starting Diester Dimethyl Adipate (300-500 parts)Diethyl Adipate (300 parts)
Base Sodium Methoxide (120-140 parts)Sodium Ethoxide (132 parts)
Solvent DMF (1000-1100 parts)Toluene (950 parts)
Neutralizing Acid 30% HCl (300 parts)30% HCl (as needed)

Table 2: Reaction Conditions and Product Specifications

ParameterProtocol 1 (DMF)Protocol 2 (Toluene)
Reaction Temperature 90-110°CReflux
Reaction Time 8-10 hoursUntil <1% starting material remains
Purification Method Vacuum FractionationVacuum Fractionation
Reported Yield Up to 99%72%
Product Purity Not specified97.4%
Distillation Parameters Not specified83-88°C / 5 mmHg

Experimental Workflow

The general experimental workflow for the synthesis of 2-carbomethoxycyclopentanone is illustrated below.

Experimental_Workflow Start Start Setup Reaction Setup: - Charge solvent and base - Stir Start->Setup Heating Heat to Reaction Temperature Setup->Heating Addition Slow Addition of Diester Heating->Addition Reaction Maintain Reaction Conditions (Reflux/Heating) Addition->Reaction Monitoring Monitor Reaction Progress (e.g., GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up: - Cooling - Neutralization (Acid) - Extraction Monitoring->Workup Complete Purification Purification: - Solvent Removal - Vacuum Distillation Workup->Purification Characterization Product Characterization Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of 2-carbomethoxycyclopentanone.

Safety Considerations

  • Sodium methoxide and sodium ethoxide are corrosive and moisture-sensitive. Handle them in a dry atmosphere (e.g., under an inert gas) and wear appropriate personal protective equipment (PPE).

  • Toluene, DMF, and other organic solvents are flammable and have associated health risks. Work in a well-ventilated fume hood.

  • The reaction can be exothermic, especially during the addition of the diester. Control the rate of addition to maintain a safe temperature.

  • Handle strong acids like hydrochloric acid with care.

  • Vacuum distillation should be performed with appropriate safety screens.

By following these detailed protocols and safety guidelines, researchers can effectively synthesize 2-carbomethoxycyclopentanone on a laboratory scale for use in further research and development.

References

Troubleshooting & Optimization

Technical Support Center: Dieckmann Condensation of Dimethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Dieckmann condensation of dimethyl adipate (B1204190) to synthesize methyl 2-oxocyclopentanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the Dieckmann condensation of dimethyl adipate?

A1: The Dieckmann condensation is an intramolecular Claisen condensation of a diester, in this case, dimethyl adipate, to form a cyclic β-keto ester.[1][2] The reaction is base-catalyzed and results in the formation of a five-membered ring, yielding this compound.[3] This reaction is a fundamental method for creating five- and six-membered rings in organic synthesis.[4]

Q2: What is the general mechanism of this reaction?

A2: The mechanism involves the deprotonation of an α-carbon of the dimethyl adipate by a strong base to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group. Subsequently, a methoxide (B1231860) ion is eliminated, and the resulting β-keto ester is deprotonated by the base. An acidic workup is then required to protonate the enolate and yield the final product, this compound.[2][5][6]

Q3: Why is it important to use a strong base in this reaction?

A3: A strong base is required to generate a sufficient concentration of the enolate for the reaction to proceed at a reasonable rate. Furthermore, the final deprotonation of the β-keto ester is a key driving force for the reaction, shifting the equilibrium towards the product.[7] Commonly used bases include sodium methoxide, sodium ethoxide, potassium tert-butoxide, and sodium hydride.[8]

Q4: Is the choice of base critical?

A4: Yes, the choice of base is crucial. It is highly recommended to use an alkoxide base that matches the alcohol portion of the ester (e.g., sodium methoxide for dimethyl adipate). This precaution helps to prevent transesterification, a side reaction where the ester group is exchanged, leading to a mixture of products.

Troubleshooting Guide

This guide addresses common side reactions and experimental issues encountered during the Dieckmann condensation of dimethyl adipate.

Issue/Side Reaction Description & Mechanism Prevention & Mitigation Strategies
Low Yield of Desired Product Multiple factors can contribute to low yields, including incomplete reaction, competing side reactions, or suboptimal reaction conditions.- Ensure anhydrous (dry) conditions to prevent hydrolysis of the ester and base. - Use at least one full equivalent of a strong base. - Optimize reaction temperature and time. Higher temperatures can favor side reactions. - Consider using a solvent like DMSO, which has been shown to improve yields.[9]
Intermolecular Condensation (Polymerization) The enolate of one dimethyl adipate molecule attacks the carbonyl group of another molecule, leading to the formation of linear polymers or oligomers instead of the desired cyclic product. This is more significant at high concentrations.- Employ high-dilution conditions to favor the intramolecular reaction pathway. This can be achieved by slowly adding the dimethyl adipate to the base solution. - The use of specific solvents can also influence the outcome; for instance, DMSO has been noted to reduce polymer formation.[9]
Hydrolysis of Ester Trace amounts of water in the reaction mixture can react with the ester groups of the starting material or the product, leading to the formation of the corresponding carboxylic acid (adipic acid or its mono-methyl ester). This consumes both the starting material and the base.- Use freshly dried solvents and glassware. - Ensure the base is stored under anhydrous conditions. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Reverse Dieckmann Condensation This is the ring-opening of the β-keto ester product to regenerate the starting diester. This equilibrium reaction can be significant if the product is not deprotonated by the base to form the stable enolate.[10]- Use a sufficiently strong base and at least one equivalent to ensure the complete conversion of the β-keto ester product to its enolate salt, which drives the reaction to completion.
Transesterification If the alkoxide base used does not correspond to the ester (e.g., using sodium ethoxide with dimethyl adipate), an exchange of the alkyl group of the ester can occur, leading to a mixture of products (e.g., ethyl methyl adipate and diethyl adipate).- Always use a base with an alkoxide that matches the ester's alcohol component (i.e., sodium methoxide for dimethyl adipate).

Quantitative Data on Reaction Yields

Obtaining precise quantitative data for all side products under varied conditions is challenging. However, the literature indicates that reaction conditions significantly impact the yield of the desired this compound.

Base Solvent Temperature (°C) Time (h) Yield of this compound (%) Major Potential Side Products Reference
Sodium EthoxideToluene (B28343)953~70-80%Intermolecular condensation products, hydrolysis products[11]
Sodium MetalTolueneReflux-ModerateIntermolecular condensation products[9]
Dimsyl IonDMSO--Significantly Higher than Toluene/Na-[9]
Potassium tert-butoxide---82% (for diethyl adipate)-[12]
Sodium Methoxide---61% (for diethyl adipate)-[12]

Note: The yields are approximate and can vary based on the specific experimental setup and purity of reagents.

Experimental Protocols

Representative Protocol for the Dieckmann Condensation of Dimethyl Adipate

This protocol is a general guideline. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials:

  • Dimethyl adipate

  • Sodium methoxide

  • Anhydrous toluene (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere. All glassware must be thoroughly dried.

  • Base Suspension: In the round-bottom flask, suspend sodium methoxide (1.1 equivalents) in anhydrous toluene.

  • Addition of Diester: While stirring the base suspension, slowly add a solution of dimethyl adipate (1 equivalent) in anhydrous toluene from the dropping funnel over a period of 1-2 hours. This slow addition helps to maintain high dilution and minimize intermolecular side reactions.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Anhydrous Verify Anhydrous Conditions Start->Check_Anhydrous Check_Base Check Base Stoichiometry and Type Start->Check_Base Check_Concentration Evaluate Reactant Concentration Start->Check_Concentration Impure_Reactants Impure Dimethyl Adipate or Deactivated Base Check_Purity->Impure_Reactants If impure Hydrolysis Hydrolysis Side Reaction Check_Anhydrous->Hydrolysis If wet Incorrect_Base Incorrect Base Type or Insufficient Amount Check_Base->Incorrect_Base If incorrect Intermolecular Intermolecular Condensation Check_Concentration->Intermolecular If too concentrated Solution1 Purify Starting Materials Impure_Reactants->Solution1 Solution2 Dry Solvents and Glassware; Use Inert Atmosphere Hydrolysis->Solution2 Solution3 Use Matching Alkoxide Base (>=1 equivalent) Incorrect_Base->Solution3 Solution4 Use High Dilution Conditions Intermolecular->Solution4

Caption: A troubleshooting flowchart for diagnosing and resolving low product yields.

Relationship between Reaction Conditions and Outcome

Caption: The influence of key reaction conditions on favoring the desired product over side reactions.

References

Technical Support Center: Optimizing Methyl 2-Oxocyclopentanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of methyl 2-oxocyclopentanecarboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Dieckmann condensation of dimethyl adipate (B1204190).

Question: Why is my yield of this compound consistently low?

Answer:

Low yields in the Dieckmann condensation can stem from several factors. The reaction is reversible, and the equilibrium may not favor the product under suboptimal conditions.[1] Key areas to investigate include:

  • Inefficient Removal of Methanol (B129727): The formation of methanol as a byproduct can shift the equilibrium back towards the starting materials. Ensure your distillation setup is efficient for the continuous removal of methanol as it forms.[1]

  • Base Strength and Stoichiometry: A strong base is crucial for the deprotonation of the α-carbon to initiate cyclization.[2] Insufficient base or a base that is not strong enough (e.g., degraded sodium methoxide) will result in incomplete reaction. While stoichiometric amounts of base are traditionally used, some protocols suggest using a slight excess.

  • Reaction Temperature and Time: The reaction requires elevated temperatures to proceed at a reasonable rate.[3] However, excessively high temperatures can lead to side reactions or decomposition of the product.[2] The optimal temperature and reaction time should be determined empirically for your specific setup. A typical range is 90-110°C for 8-10 hours when using DMF as a solvent.[2][3]

  • Purity of Reagents and Solvents: Ensure that dimethyl adipate and the solvent are anhydrous. The presence of water can quench the strong base and inhibit the reaction.

Question: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer:

The primary side reactions in the Dieckmann condensation include:

  • Intermolecular Condensation: If the reaction conditions do not favor the intramolecular cyclization, intermolecular condensation between two molecules of dimethyl adipate can occur, leading to polymeric byproducts. This can be minimized by maintaining a relatively dilute solution.

  • O-alkylation: The enolate intermediate can undergo O-alkylation in addition to the desired C-alkylation (cyclization). The extent of O-alkylation can be influenced by the choice of counter-ion (from the base) and the solvent.[1]

  • Cleavage of the β-keto ester: The cyclic β-keto ester product can be cleaved by the alkoxide base, leading to the formation of α-alkyladipic ester, which can then cyclize to an undesired 5-alkyl-cyclopentanone-2-carboxylic ester.[1]

To minimize side products, ensure a strong base is used to drive the reaction towards the desired product and optimize the reaction temperature and time.

Question: I am having difficulty purifying the final product. What are the best practices?

Answer:

Purification of this compound can be challenging due to its solubility.[1] Here are some tips:

  • Acidification and Extraction: After the reaction is complete, the mixture is typically acidified. The product is then extracted with an organic solvent. Multiple extractions may be necessary to recover the product from the aqueous layer.

  • Distillation: Vacuum distillation is a common method for purifying the final product. The boiling point is approximately 105°C at 19 mmHg.[4] Care must be taken during distillation as the compound can be prone to decomposition at excessively high temperatures.

  • Chromatography: For very high purity, column chromatography on silica (B1680970) gel can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound?

A1: The dominant industrial method is the Dieckmann condensation of dimethyl adipate.[2] This intramolecular cyclization of a diester forms the desired β-keto ester.[2]

Q2: What are the key reagents and their roles in this synthesis?

A2:

  • Dimethyl adipate: The starting diester that undergoes intramolecular cyclization.

  • Strong Base (e.g., Sodium Methoxide): Acts as a catalyst to deprotonate the α-carbon of one of the ester groups, initiating the cyclization.[2]

  • Solvent (e.g., Toluene, DMF): Provides a medium for the reaction. Toluene can be used for azeotropic removal of the methanol byproduct, while modern processes may use polar aprotic solvents like DMF.[2]

Q3: Are there any "green chemistry" approaches to this synthesis?

A3: Yes, efforts have been made to develop more environmentally friendly methods. These include solvent-free reaction conditions, such as the direct trituration of the dialkyl adipate with a solid alkali metal alkoxide.[2] Research is also active in developing catalytic versions of the Dieckmann condensation to replace stoichiometric strong bases, which would reduce waste.[2]

Experimental Protocols

Optimized Dieckmann Condensation of Dimethyl Adipate

This protocol is based on a high-yield industrial process.[3]

Materials:

  • Dimethylformamide (DMF)

  • Sodium methoxide (B1231860)

  • Dimethyl adipate

  • 30% Hydrochloric acid

  • Toluene

  • Water

Procedure:

  • Charge the reactor with DMF (1000-1100 kg) and sodium methoxide (120-140 kg).

  • Stir the mixture for 20-40 minutes to ensure it is fully homogenized.

  • Heat the reactor to 90-110°C.

  • Slowly add dimethyl adipate (300-500 kg) to the reactor while maintaining the temperature.

  • Once the addition is complete, maintain the temperature and reflux for 8-10 hours. During this time, the byproduct, methanol, should be continuously removed via condensation.

  • After the reaction is complete, cool the mixture and transfer it to a separate vessel for acidification.

  • Add 30% hydrochloric acid (200-400 kg) and water (80-120 kg) to perform the acidification.

  • Allow the mixture to settle and separate the layers.

  • Wash the organic phase twice with water.

  • Separate the organic phase and transfer it to a distillation apparatus.

  • First, distill under reduced pressure to recover the toluene.

  • Then, continue with vacuum fractionation to obtain the pure this compound.

Data Presentation

ParameterValueReference
Starting Material Dimethyl Adipate[2][3]
Base Sodium Methoxide[2][3]
Solvent Dimethylformamide (DMF)[2][3]
Temperature 90-110°C[2][3]
Reaction Time 8-10 hours[3]
Reported Yield Up to 99%[3]

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage reagents 1. Charge Reactor (DMF, Sodium Methoxide) heating 2. Heat to 90-110°C reagents->heating Stir addition 3. Add Dimethyl Adipate & Reflux (8-10h) heating->addition Maintain Temp. acidification 4. Acidification (HCl, Water) addition->acidification Cool extraction 5. Phase Separation & Wash acidification->extraction distillation 6. Vacuum Distillation extraction->distillation product This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

dieckmann_condensation start Dimethyl Adipate enolate Enolate Formation (Deprotonation by NaOMe) start->enolate cyclization Intramolecular Nucleophilic Attack enolate->cyclization intermediate Cyclic Tetrahedral Intermediate cyclization->intermediate elimination Elimination of Methoxide intermediate->elimination product This compound elimination->product

Caption: Simplified mechanism of the Dieckmann condensation.

References

Preventing hydrolysis of β-keto ester during Dieckmann condensation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during the Dieckmann condensation, with a specific focus on preventing the hydrolysis of the β-keto ester product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of β-keto ester hydrolysis during the Dieckmann condensation?

A1: The primary cause of hydrolysis is the presence of water or hydroxide (B78521) ions in the reaction mixture. The Dieckmann condensation is a base-catalyzed reaction, and if the base used can generate hydroxide ions (e.g., residual moisture in sodium ethoxide), or if the solvent is not anhydrous, the ester functionality of the starting material or the β-keto ester product can be saponified (hydrolyzed) to a carboxylate. This is often observed when using traditional alkali metal alkoxides in their corresponding alcohols.[1] To ensure a successful reaction, all reagents and solvents must be strictly anhydrous.[1]

Q2: How can I prevent the hydrolysis of my β-keto ester product?

A2: Preventing hydrolysis requires the rigorous exclusion of water from the reaction system. Key strategies include:

  • Use of Anhydrous Solvents: Employing dry, aprotic solvents such as toluene (B28343), tetrahydrofuran (B95107) (THF), or benzene (B151609) can significantly reduce the risk of hydrolysis.[2][3]

  • Selection of an Appropriate Base: Instead of alkoxides in alcohol, consider using non-nucleophilic, strong bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in an aprotic solvent.[2][3] These bases minimize the presence of water and do not directly introduce a nucleophile that can cause hydrolysis.

  • Proper Handling of Reagents: Ensure that liquid reagents are properly dried and that hygroscopic solid reagents are handled under an inert atmosphere (e.g., argon or nitrogen). Commercial grades of some bases like sodium ethoxide and potassium tert-butoxide can be partially hydrolyzed and may need purification or the use of freshly prepared material.[1]

Q3: My reaction is returning the starting diester. What could be the issue?

A3: The recovery of the starting material can indicate a few potential problems:

  • Inactive Base: The base may have decomposed due to improper storage or handling. For instance, NaH can become passivated by a layer of sodium hydroxide.

  • Insufficiently Strong Base: The pKa of the α-protons of the diester must be low enough to be deprotonated by the chosen base to initiate the condensation.

  • Reverse Dieckmann Condensation: If the β-keto ester product does not have an acidic proton between the two carbonyl groups (i.e., the α-carbon is fully substituted), the final deprotonation step that drives the reaction to completion cannot occur. In such cases, the reaction is reversible and may favor the starting diester.[4]

Troubleshooting Guide

Problem 1: Low yield of the desired β-keto ester and a significant amount of a carboxylic acid byproduct.

  • Question: I performed a Dieckmann condensation using sodium ethoxide in ethanol (B145695) and obtained a low yield of my product, with a significant amount of the hydrolyzed starting diester. How can I improve my yield?

  • Answer: This is a classic case of ester hydrolysis. To mitigate this, you should switch to an anhydrous, aprotic solvent system. Using a base like sodium hydride (NaH) in dry toluene is a highly effective alternative that minimizes the risk of hydrolysis.[2] Ensure your solvent is thoroughly dried before use, for example, by distilling from a suitable drying agent.

Problem 2: Formation of multiple products in the reaction with an unsymmetrical diester.

  • Question: My diester is not symmetrical, and I am observing the formation of two different cyclic β-keto esters. How can I control the regioselectivity?

  • Answer: With unsymmetrical diesters, enolate formation can occur at two different α-positions, leading to a mixture of products.[5] To control the regioselectivity, consider the following:

    • Steric Hindrance: A bulky base, such as potassium tert-butoxide (KOtBu) or LDA, will preferentially deprotonate the less sterically hindered α-position.

    • Acidity of α-Protons: If one α-position is significantly more acidic than the other (e.g., adjacent to another electron-withdrawing group), a less reactive base may selectively deprotonate at that site.

Data Presentation

The choice of base is critical for the success of the Dieckmann condensation. The following table summarizes the performance of common bases in the cyclization of diethyl adipate (B1204190) to ethyl 2-oxocyclopentanecarboxylate.

BaseSolventTemperatureReaction TimeYield (%)Reference
Sodium EthoxideTolueneReflux2 hours74-81[Organic Syntheses, Coll. Vol. 2, p.194 (1943)]
Sodium HydrideTolueneReflux20 hours75[2]
Potassium tert-ButoxideTolueneRoom Temp.30 minutes90[J. Org. Chem. 1975, 40, 12, 1728-1732]

Experimental Protocols

Protocol 1: Dieckmann Condensation using Sodium Hydride in Toluene [2]

This protocol describes the synthesis of a cyclic β-keto ester from a diester using sodium hydride in an anhydrous, aprotic solvent to prevent hydrolysis.

Materials:

  • Diester (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 2.5 eq)

  • Dry Toluene

  • Dry Methanol (B129727) (catalytic amount)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an argon atmosphere, add the sodium hydride to a solution of the diester in dry toluene.

  • Carefully add a catalytic amount of dry methanol to the mixture. Caution: Hydrogen gas will evolve.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux for 20 hours.

  • Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with DCM.

  • Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Protocol 2: Dieckmann Condensation using Sodium Ethoxide in Toluene

This protocol is an example of a more traditional approach but uses an aprotic solvent to minimize hydrolysis.

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Toluene

  • 30% Hydrochloric acid (HCl)

Procedure:

  • In a flask equipped with a reflux condenser, combine toluene, sodium ethoxide, and diethyl adipate.

  • Heat the mixture to reflux for 2 hours. During this time, the ethanol generated will be distilled off.

  • Cool the mixture to 30°C.

  • Neutralize the reaction mixture with 30% hydrochloric acid.

  • Separate the organic phase from the aqueous phase.

  • The crude product in the organic phase can be further purified by distillation or chromatography.

Visualizations

Dieckmann Condensation Mechanism

Dieckmann_Condensation cluster_main Dieckmann Condensation Diester Diester Enolate Enolate Intermediate Diester->Enolate + Base - H⁺ Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack BetaKetoEster β-Keto Ester Tetrahedral->BetaKetoEster - RO⁻ FinalEnolate Final Enolate (Product) BetaKetoEster->FinalEnolate + Base - H⁺ FinalProduct Protonated β-Keto Ester FinalEnolate->FinalProduct + H₃O⁺ (Workup)

Caption: The mechanism of the Dieckmann condensation.

Hydrolysis Side-Reaction

Hydrolysis_Side_Reaction cluster_hydrolysis Competing Hydrolysis Reaction BetaKetoEster β-Keto Ester Product Carboxylate Carboxylate Intermediate BetaKetoEster->Carboxylate + OH⁻ Hydroxide OH⁻ (from H₂O + Base) CarboxylicAcid Carboxylic Acid (Hydrolysis Product) Carboxylate->CarboxylicAcid + H₃O⁺ (Workup) Prevention_Workflow cluster_workflow Workflow to Prevent Hydrolysis Start Start: Plan Dieckmann Condensation CheckSolvent Use Anhydrous Aprotic Solvent? (e.g., Toluene, THF) Start->CheckSolvent ChooseBase Select Base CheckSolvent->ChooseBase Yes Failure Hydrolysis Occurs CheckSolvent->Failure No (e.g., use of alcohol) UseNaH Use NaH, KOtBu, or LDA ChooseBase->UseNaH Non-nucleophilic preferred UseAlkoxide Use Alkoxide (e.g., NaOEt) ChooseBase->UseAlkoxide Traditional RunReaction Run Reaction Under Inert Atmosphere UseNaH->RunReaction CheckPurity Ensure Base is Anhydrous and High Purity UseAlkoxide->CheckPurity CheckPurity->RunReaction Success High Yield of β-Keto Ester RunReaction->Success Failure->Start Re-evaluate Conditions

References

Technical Support Center: Purification of Methyl 2-Oxocyclopentanecarboxylate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the purification of methyl 2-oxocyclopentanecarboxylate via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point of this compound is significantly lower under reduced pressure, which helps to prevent thermal decomposition. Below is a table summarizing the reported boiling points at various pressures.

Data Presentation: Physical Properties and Distillation Data

PropertyValue
Molecular FormulaC₇H₁₀O₃[1]
Molecular Weight142.15 g/mol [1]
AppearanceClear colorless to slight yellow liquid[2]
Density1.145 g/mL at 25 °C[2]
Refractive Indexn20/D 1.456[2]
Boiling Point
    at 760 mmHg (Atmospheric Pressure)~210-212 °C (decomposes)
    at 19 mmHg (Torr)105 °C[2][3]
    at 11 mmHg (Torr)102-104 °C[4]
    at unknown reduced pressure155-157 °C[5]

Q2: What are the common impurities found in crude this compound?

A2: Crude this compound, typically synthesized via the Dieckmann condensation of dimethyl adipate, may contain several impurities.[6][7] Identifying these is crucial for effective purification.

Common Impurities:

ImpuritySourceBoiling Point (at 760 mmHg)
Dimethyl adipateUnreacted starting material229-230 °C
MethanolByproduct of the condensation reaction64.7 °C
Sodium methoxide/other baseCatalyst from the reactionNon-volatile salt
WaterIntroduced during workup100 °C
2-oxocyclopentanecarboxylic acidHydrolysis of the esterDecomposes upon heating
CyclopentanoneDecarboxylation of the β-keto acid131 °C

Q3: My compound is turning dark during distillation. What is causing this and how can I prevent it?

A3: Darkening of the compound during distillation is a common sign of thermal decomposition. This compound, being a β-keto ester, can be susceptible to degradation at elevated temperatures. To prevent this, ensure you are distilling at a sufficiently low pressure to keep the boiling point below 150°C. Also, any residual acidic or basic impurities from the synthesis can catalyze decomposition at high temperatures. A thorough aqueous workup before distillation is essential.

Experimental Protocol: Vacuum Distillation of this compound

This protocol provides a detailed methodology for the purification of this compound.

1. Pre-Distillation Workup:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Dilute hydrochloric acid (e.g., 1M HCl) to neutralize any remaining base.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts. Be sure to vent the separatory funnel frequently as CO₂ gas may evolve.

    • Water to remove any remaining salts.

    • Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers.

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the dried organic layer to remove the drying agent.

  • Remove the bulk of the solvent using a rotary evaporator.

2. Vacuum Distillation Setup:

  • Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and free of cracks.

  • Use a round-bottom flask that is no more than two-thirds full of the crude this compound.

  • Add a magnetic stir bar to the distillation flask to ensure smooth boiling. Note: Boiling chips are not effective under vacuum.

  • Lightly grease all ground-glass joints to ensure a good seal.

  • Position the thermometer correctly in the distillation head, with the top of the bulb level with the side arm leading to the condenser.

  • Connect the vacuum takeoff adapter to a cold trap (e.g., cooled with dry ice/acetone) and then to the vacuum pump.

3. Distillation Procedure:

  • Begin stirring the crude product.

  • Slowly and carefully apply the vacuum. You may observe some initial bubbling as residual solvent is removed.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Collect any low-boiling forerun in a separate receiving flask.

  • As the temperature approaches the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.

  • Collect the fraction that distills over at a stable temperature.

  • Once the majority of the product has distilled and the temperature begins to drop or fluctuate, stop the distillation.

  • Allow the apparatus to cool to room temperature before slowly and carefully releasing the vacuum.

Troubleshooting Guide

Problem 1: The distillation is very slow or has stopped.

  • Possible Cause: Inadequate vacuum.

    • Solution: Check all connections for leaks. Ensure all joints are properly greased and sealed. Verify that your vacuum pump is functioning correctly and the cold trap is sufficiently cold.

  • Possible Cause: Insufficient heating.

    • Solution: Gradually increase the temperature of the heating mantle. Avoid rapid heating to prevent bumping and decomposition.

Problem 2: The liquid in the distillation flask is bumping violently.

  • Possible Cause: Uneven heating or lack of nucleation sites.

    • Solution: Ensure the magnetic stirrer is on and rotating at a steady rate. Reduce the heating rate to allow for more controlled boiling.

  • Possible Cause: Rapid pressure drop.

    • Solution: Apply the vacuum more gradually at the start of the distillation.

Problem 3: The distillate is impure.

  • Possible Cause: Inefficient separation.

    • Solution: If impurities have close boiling points to the product, consider using a fractionating column (e.g., a Vigreux or packed column) to improve separation efficiency.

  • Possible Cause: Bumping carried over non-volatile impurities.

    • Solution: Ensure smooth boiling as described above. A Claisen adapter can also help to prevent bumped liquid from reaching the condenser.

Problem 4: The yield is low.

  • Possible Cause: Incomplete distillation.

    • Solution: Ensure the distillation is continued until the temperature of the distilling vapor starts to drop, indicating that the majority of the product has been collected.

  • Possible Cause: Decomposition of the product.

    • Solution: Use a lower pressure to decrease the distillation temperature. Ensure all acidic and basic impurities are removed during the workup.

  • Possible Cause: Leaks in the system.

    • Solution: Carefully check and reseal all joints.

Visualizations

experimental_workflow cluster_pre_distillation Pre-Distillation Workup cluster_distillation Vacuum Distillation crude_product Crude Product wash Aqueous Washes (Acid, Base, Water, Brine) crude_product->wash dry Drying over Anhydrous Agent wash->dry filter Filtration dry->filter rotovap Solvent Removal (Rotovap) filter->rotovap setup Assemble Apparatus rotovap->setup Transfer to Distillation Flask apply_vacuum Apply Vacuum setup->apply_vacuum heat Gentle Heating apply_vacuum->heat collect_forerun Collect Forerun heat->collect_forerun collect_product Collect Pure Fraction collect_forerun->collect_product cooldown Cooldown and Release Vacuum collect_product->cooldown pure_product pure_product cooldown->pure_product Purified this compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_slow_distillation Slow/No Distillation cluster_bumping Violent Bumping cluster_impure_distillate Impure Distillate cluster_low_yield Low Yield start Distillation Issue Observed check_vacuum Check for Vacuum Leaks start->check_vacuum Slow/No Distillation check_stirring Ensure Proper Stirring start->check_stirring Bumping use_column Use Fractionating Column start->use_column Impure Product distill_to_completion Ensure Complete Distillation start->distill_to_completion Low Yield check_heating Increase Heating check_vacuum->check_heating reduce_heat Reduce Heating Rate check_stirring->reduce_heat prevent_bumping Prevent Bumping use_column->prevent_bumping check_decomposition Check for Decomposition (Lower Pressure/Temp) distill_to_completion->check_decomposition check_leaks Re-check for Leaks check_decomposition->check_leaks

Caption: Troubleshooting decision tree for vacuum distillation issues.

References

Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the alkylation of 2-methoxycarbonylcyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the alkylation of 2-methoxycarbonylcyclopentanone?

A1: The alkylation of 2-methoxycarbonylcyclopentanone is a classic example of the alkylation of a β-keto ester. The reaction proceeds via the deprotonation of the acidic α-hydrogen (located between the ketone and the ester carbonyl groups) by a base to form a nucleophilic enolate. This enolate then attacks an alkylating agent (typically an alkyl halide) in an SN2 reaction to form a new carbon-carbon bond at the α-position.

Q2: Why am I getting a low yield of my desired C-alkylated product?

A2: Low yields can be attributed to several factors, including incomplete deprotonation, competing side reactions such as O-alkylation and dialkylation, and self-condensation of the starting material. The choice of base, solvent, temperature, and the nature of the alkylating agent are all critical parameters that must be optimized to favor the desired C-alkylation.

Q3: What is the difference between C-alkylation and O-alkylation, and how can I favor C-alkylation?

A3: C-alkylation is the desired reaction where the alkyl group is attached to the α-carbon. O-alkylation is a competing side reaction where the alkyl group attaches to the oxygen atom of the enolate, forming a vinyl ether. Generally, C-alkylation is favored under conditions that promote thermodynamic control, such as using less polar solvents and counterions that associate more strongly with the oxygen atom of the enolate. Softer electrophiles, like alkyl iodides and bromides, also tend to favor C-alkylation.

Q4: How can I prevent the formation of dialkylated products?

A4: Dialkylation occurs when the mono-alkylated product, which still possesses an acidic α-hydrogen, is deprotonated and reacts with another equivalent of the alkylating agent. To minimize dialkylation, it is crucial to use a strong, non-nucleophilic base that can achieve complete and rapid deprotonation of the starting material, ensuring that no significant amount of the mono-alkylated product is deprotonated. Using a stoichiometric amount of the base and the alkylating agent is also recommended.

Troubleshooting Guide

Issue 1: Low Conversion of Starting Material
Possible Cause Troubleshooting Step
Insufficiently strong base The pKa of the α-hydrogen of 2-methoxycarbonylcyclopentanone is approximately 10-11. The base used must have a conjugate acid with a pKa significantly higher than this to ensure complete deprotonation. Consider switching to a stronger base like Lithium Diisopropylamide (LDA) or sodium hydride (NaH).
Poor quality of reagents Ensure that the solvent is anhydrous and the base has not been deactivated by exposure to air or moisture. Use freshly distilled solvents and titrate strong bases like LDA before use.
Low reaction temperature While low temperatures are often used to control selectivity, they can also slow down the reaction rate. If using a weaker base, a moderate increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal temperature.
Issue 2: Formation of O-Alkylated Byproduct
Possible Cause Troubleshooting Step
Use of highly polar aprotic solvents Solvents like DMSO and HMPA can solvate the cation, leading to a "freer" enolate anion where the negative charge is more localized on the oxygen, favoring O-alkylation.[1] Consider switching to a less polar solvent like THF or toluene.
Use of a "hard" alkylating agent Hard electrophiles, such as alkyl sulfates or triflates, have a greater tendency to react at the harder oxygen atom of the enolate.[1] Use a "softer" alkylating agent like an alkyl iodide or bromide to favor C-alkylation.
Use of a base with a large, poorly coordinating cation Cations like K+ are larger and less coordinating than Li+ or Na+, which can lead to a more reactive oxygen center in the enolate. If O-alkylation is a major issue, consider using a lithium-based base like LDA.
Issue 3: Significant Amount of Dialkylated Product
Possible Cause Troubleshooting Step
Incomplete initial deprotonation If the starting material is not fully converted to the enolate, the remaining base can deprotonate the mono-alkylated product, leading to dialkylation. Use a strong base like LDA at a low temperature (-78 °C) to ensure rapid and complete formation of the initial enolate.
Excess alkylating agent Using a large excess of the alkylating agent can drive the reaction towards dialkylation. Use a stoichiometric amount (1.0 to 1.1 equivalents) of the alkylating agent.
Elevated reaction temperature Higher temperatures can facilitate the deprotonation of the mono-alkylated product. Maintain a low temperature during the addition of the alkylating agent and for a period thereafter.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the alkylation of β-keto esters, providing a comparative overview.

SubstrateBase (equiv.)Alkylating Agent (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)Reference
2-Methoxycarbonylcyclopentanone-Benzyl (B1604629) Chloride---2-Benzyl-2-methoxycarbonylcyclopentanone~60Organic Syntheses, Coll. Vol. 5, p.76 (1973)
Diethyl malonatenano-K₂CO₃ (1.3)n-Propyl bromide-65-Diethyl n-propylmalonate85.2RSC Advances, 2014, 4, 13156-13161
Ethyl benzoylacetateK₂CO₃ (1.5)Ethyl bromide (1.2)TolueneRT4Ethyl 2-benzoylbutanoate-Sciencemadness.org
Ethyl 2-oxocyclohexanecarboxylateNaOEtBenzyl bromideEthanol (B145695)Reflux-Ethyl 1-benzyl-2-oxocyclohexanecarboxylate-Chemistry LibreTexts

Experimental Protocols

Protocol 1: Alkylation using Sodium Ethoxide in Ethanol

This protocol is a general method for the C-alkylation of β-keto esters using a common alkoxide base.

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (e.g., 50 mL for a 0.1 mol scale reaction). Carefully add sodium metal (1.05 equivalents) in small portions to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: Cool the sodium ethoxide solution to 0 °C in an ice bath. To this solution, add 2-methoxycarbonylcyclopentanone (1.0 equivalent) dropwise over 15-20 minutes with continuous stirring.

  • Alkylation: After the addition of the β-keto ester is complete, add the alkyl halide (e.g., benzyl bromide, 1.05 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Completion: After the addition of the alkyl halide, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride. Remove the ethanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Alkylation using Lithium Diisopropylamide (LDA) in THF

This protocol is designed to achieve rapid and complete deprotonation, which can be beneficial for minimizing side reactions.

  • Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-methoxycarbonylcyclopentanone (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.05 equivalents) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours.

  • Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Anhydrous Solvent and Reagents start->reagents base Prepare Base Solution (e.g., NaOEt or LDA) reagents->base enolate Enolate Formation: Add 2-methoxycarbonyl- cyclopentanone to base base->enolate alkylation Alkylation: Add Alkyl Halide enolate->alkylation completion Reaction Monitoring (TLC) alkylation->completion quench Quench Reaction completion->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product (Distillation or Chromatography) dry->purify end Final Product purify->end

Caption: Experimental workflow for the alkylation of 2-methoxycarbonylcyclopentanone.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions_low_conversion Solutions for Low Conversion cluster_solutions_o_alkylation Solutions for O-Alkylation cluster_solutions_dialkylation Solutions for Dialkylation start Low Yield of Alkylated Product low_conversion Low Conversion start->low_conversion o_alkylation O-Alkylation start->o_alkylation dialkylation Dialkylation start->dialkylation stronger_base Use Stronger Base (e.g., NaH, LDA) low_conversion->stronger_base Weak Base? check_reagents Check Reagent Quality (Anhydrous Conditions) low_conversion->check_reagents Reagents Old? adjust_temp Optimize Temperature low_conversion->adjust_temp Too Cold? change_solvent Use Less Polar Solvent (e.g., THF, Toluene) o_alkylation->change_solvent Polar Solvent? softer_electrophile Use Softer Electrophile (e.g., R-I, R-Br) o_alkylation->softer_electrophile Hard Electrophile? change_cation Use Li+ or Na+ based base o_alkylation->change_cation K+ base? complete_deprotonation Ensure Complete Initial Deprotonation (use LDA) dialkylation->complete_deprotonation Incomplete Deprotonation? stoichiometry Use Stoichiometric Alkylating Agent dialkylation->stoichiometry Excess Alkylating Agent? low_temp Maintain Low Temperature dialkylation->low_temp High Temperature?

Caption: Troubleshooting decision tree for low yields in the alkylation reaction.

References

Controlling polyalkylation in β-keto ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling polyalkylation during β-keto ester reactions.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of β-keto ester reactions, and why is it a problem?

A1: Polyalkylation is the addition of multiple alkyl groups to the α-carbon of a β-keto ester. This occurs because after the initial monoalkylation, the α-carbon may still possess an acidic proton, allowing for a second alkylation to occur.[1][2] This can be problematic when the desired product is the mono-alkylated ketone, leading to a mixture of products and reducing the overall yield of the target molecule.[3]

Q2: How can I favor mono-alkylation over di-alkylation?

A2: To favor mono-alkylation, you should carefully control the stoichiometry of your reactants. Using a 1:1 molar ratio of the β-keto ester to the alkylating agent is a common strategy.[4] Additionally, the choice of base and reaction conditions plays a crucial role. Milder bases and controlled temperatures can help prevent further deprotonation of the mono-alkylated product.[4] Phase-transfer catalysis can also be employed to achieve mono-alkylation under mild conditions.[4]

Q3: When is di-alkylation the desired outcome, and how can I promote it?

A3: Di-alkylation is desirable when the goal is to synthesize a ketone with two new alkyl groups at the α-carbon. To promote di-alkylation, an excess of the alkylating agent and a strong base are typically used to ensure the second alkylation step proceeds efficiently.[5][6] The reaction is often performed in a stepwise manner, where the mono-alkylated product is isolated first and then subjected to a second alkylation with the same or a different alkyl halide.[3][5]

Q4: What is the role of kinetic versus thermodynamic control in β-keto ester alkylation?

A4: Kinetic and thermodynamic control refer to the conditions that dictate which enolate isomer is formed from an unsymmetrical ketone, which in turn determines the site of alkylation.

  • Kinetic control is achieved using a strong, sterically hindered base (like LDA) at low temperatures (-78°C). These conditions favor the formation of the less substituted (kinetic) enolate, which is formed faster.[7][8]

  • Thermodynamic control is achieved using a smaller, weaker base (like NaOEt) at higher temperatures. These conditions allow for equilibrium to be established, favoring the more stable, more substituted (thermodynamic) enolate.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of alkylated product 1. Inactive alkylating agent: The alkyl halide may have degraded. 2. Insufficiently strong base: The chosen base may not be strong enough to deprotonate the β-keto ester effectively. 3. Presence of water: Moisture can quench the enolate intermediate and hydrolyze the ester.[9] 4. Low reaction temperature: The reaction may be too slow at the chosen temperature.1. Use a fresh or purified alkylating agent. 2. Switch to a stronger base (e.g., from Na2CO3 to NaOEt or LDA). 3. Ensure all glassware is oven-dried and use anhydrous solvents.[9] 4. Gradually increase the reaction temperature and monitor the progress by TLC.
Mixture of mono- and di-alkylated products 1. Incorrect stoichiometry: An excess of the alkylating agent may have been used. 2. Reaction time is too long: Extended reaction times can lead to further alkylation. 3. Base is too strong or not sterically hindered: This can facilitate the deprotonation of the mono-alkylated product.1. Use a strict 1:1 molar ratio of β-keto ester to alkylating agent for mono-alkylation. 2. Monitor the reaction closely by TLC and quench it once the starting material is consumed. 3. For mono-alkylation, consider using a milder base or a sterically hindered base like potassium tert-butoxide.
Formation of O-alkylated byproducts 1. Solvent choice: Polar aprotic solvents can favor O-alkylation. 2. Nature of the cation: "Harder" cations (like Na+) tend to favor C-alkylation, while "softer" cations (like K+) can sometimes lead to more O-alkylation.1. Use a non-polar or less polar solvent like toluene (B28343) or THF. 2. Use a sodium-based alkoxide (e.g., NaOEt).
Hydrolysis of the β-keto ester 1. Use of hydroxide (B78521) bases: Hydroxide ions can directly hydrolyze the ester.[9] 2. Presence of water in the reaction mixture. [9]1. Use an alkoxide base corresponding to the ester (e.g., NaOEt for an ethyl ester) to avoid transesterification and hydrolysis.[10] 2. Ensure all reagents and solvents are anhydrous.[9]
Difficulty with subsequent decarboxylation 1. Incomplete hydrolysis of the ester: The β-keto acid must be formed for decarboxylation to occur. 2. Insufficient heating: The temperature may not be high enough to induce decarboxylation.[4]1. Ensure complete hydrolysis of the ester by using sufficient acid or base and allowing for adequate reaction time. 2. Heat the β-keto acid to a higher temperature (typically 100-180°C) until CO2 evolution ceases.[4]

Experimental Protocols

Protocol 1: Selective Mono-alkylation of Ethyl Acetoacetate (B1235776)

This protocol is designed to favor the formation of a mono-alkylated product.

Materials:

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the sodium ethoxide solution to 0°C in an ice bath.

  • Add ethyl acetoacetate (1 equivalent) dropwise to the cooled sodium ethoxide solution with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1 equivalent) dropwise to the enolate solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after 1-2 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash it with saturated aqueous ammonium chloride solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-alkylated product.

  • Purify the product by fractional distillation under reduced pressure.

Protocol 2: Di-alkylation of Ethyl Acetoacetate

This protocol is designed to produce a di-alkylated product.

Materials:

  • Ethyl acetoacetate

  • Anhydrous ethanol

  • Sodium metal

  • Alkyl halide (e.g., ethyl iodide) - 2 equivalents

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Follow steps 1-5 of Protocol 1 to generate the mono-alkylated ethyl acetoacetate.

  • After the first alkylation is complete, add a second equivalent of sodium ethoxide to the reaction mixture to deprotonate the mono-alkylated product.

  • Add the second equivalent of the alkyl halide (the same or a different one).

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the mono-alkylated starting material is consumed.

  • Follow steps 7-12 of Protocol 1 for workup and purification.

Visualizations

Polyalkylation_Control_Workflow cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products start β-Keto Ester base Base Selection (e.g., NaOEt, LDA) start->base Deprotonation stoichiometry Stoichiometry (1:1 for mono, >1:1 for di) base->stoichiometry temperature Temperature (Low for kinetic, High for thermodynamic) stoichiometry->temperature mono Mono-alkylated Product temperature->mono Controlled Conditions di Di-alkylated Product temperature->di Forcing Conditions mono->di Further Alkylation

Caption: Workflow for controlling polyalkylation.

Kinetic_vs_Thermodynamic_Enolate cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control start Unsymmetrical β-Keto Ester k_conditions LDA, -78°C (Strong, Bulky Base, Low Temp) start->k_conditions t_conditions NaOEt, RT or Heat (Weaker Base, Higher Temp) start->t_conditions k_enolate Less Substituted Enolate (Forms Faster) k_conditions->k_enolate Favors k_product Kinetic Product k_enolate->k_product t_enolate More Substituted Enolate (More Stable) t_conditions->t_enolate Favors t_product Thermodynamic Product t_enolate->t_product

Caption: Kinetic vs. Thermodynamic enolate formation.

References

Technical Support Center: Optimizing Stereoselectivity in the Michael Addition of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Michael addition of β-keto esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of their reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Michael addition of β-keto esters, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My reaction results in a low diastereomeric ratio (d.r.). How can I improve it?

Possible Causes:

  • Epimerization: The α-proton of the β-keto ester in the Michael adduct is acidic and can lead to epimerization, eroding the diastereoselectivity established by the catalyst.[1]

  • Suboptimal Catalyst: The chosen catalyst may not provide sufficient steric hindrance or electronic influence to control the facial selectivity of the addition.

  • Inappropriate Solvent: The solvent can influence the transition state geometry and the solubility of intermediates, impacting diastereoselectivity.[2][3]

  • Unfavorable Temperature: Higher temperatures can lead to less selective reactions and promote epimerization.[4]

Solutions:

  • Employ Crystallization-Induced Diastereomer Transformation (CIDT): This technique leverages the thermodynamic driving force of crystallization to funnel an equilibrating mixture of diastereomers into a single crystalline stereoisomer.[1][4][5][6] This is particularly effective for unsubstituted β-keto esters.[1][4]

  • Catalyst Tuning: Experiment with different chiral catalysts. For example, linked-BINOL complexes and primary β-amino alcohols have shown success in controlling stereoselectivity.[7][8][9] The steric bulk of the catalyst can be tuned to the substrates.[7]

  • Solvent Screening: Test a range of solvents with varying polarities. Non-polar solvents often favor higher stereoselectivity.[10] For instance, switching from dichloroethane to benzene (B151609) improved enantioselectivity in some lanthanide-catalyzed reactions.[11]

  • Temperature Optimization: Lowering the reaction temperature generally enhances stereoselectivity by favoring a more ordered transition state.[4][10] Cryogenic temperatures can sometimes be used to prevent epimerization.[1][4]

Q2: I am observing poor enantiomeric excess (e.e.). What steps can I take to enhance enantioselectivity?

Possible Causes:

  • Ineffective Chiral Catalyst: The catalyst may not be creating a sufficiently chiral environment around the reactants.

  • Catalyst Loading: An incorrect catalyst loading can lead to a significant background (non-catalyzed) reaction, which is typically non-enantioselective.

  • Presence of Impurities: Water or other impurities can deactivate the catalyst or interfere with the reaction.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and concentration can significantly impact enantioselectivity.[2][3]

Solutions:

  • Screen Chiral Catalysts: A wide variety of chiral catalysts have been developed for asymmetric Michael additions, including organocatalysts (e.g., primary β-amino alcohols, 2-azanorbornane-based amino amides) and metal complexes (e.g., La-NR-linked-BINOL).[7][8][12]

  • Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration that maximizes the catalyzed pathway over the background reaction.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent catalyst deactivation, especially for metal-based catalysts.

  • Systematic Optimization of Conditions: Methodically screen solvents and temperatures. For instance, in some cases, performing the reaction at 0 °C without an external base has been shown to provide high levels of enantioinduction.[13]

Q3: The reaction is sluggish or does not proceed to completion. How can I improve the reaction rate and yield?

Possible Causes:

  • Low Reactivity of Substrates: The Michael acceptor may not be sufficiently electrophilic, or the β-keto ester may not be readily deprotonated.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions.

  • Poor Solubility: Reactants or the catalyst may not be sufficiently soluble in the chosen solvent.

Solutions:

  • Use of Additives: A Brønsted acid can activate the carbonyl group of the Michael acceptor, increasing its electrophilicity.[14]

  • Catalyst Choice: Some catalysts are inherently more active than others. For example, La−NR-linked-BINOL complexes have been shown to be highly reactive.[7]

  • Solvent Selection: Choose a solvent that ensures the solubility of all reaction components.

  • Increase Temperature: While this may negatively impact stereoselectivity, a moderate increase in temperature can improve the reaction rate. A balance between rate and selectivity needs to be found.

Frequently Asked Questions (FAQs)

Q: What is a Michael addition? A: The Michael addition is a nucleophilic addition of a carbanion or another nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[15] It is a widely used method for forming carbon-carbon bonds.[15] The driving force for the reaction is the formation of a strong C-C single bond at the expense of a weaker C-C pi bond.[16]

Q: Why is stereoselectivity important in the Michael addition of β-keto esters? A: The Michael addition of a β-keto ester to a prochiral Michael acceptor can generate up to two new stereocenters. Controlling the stereochemistry is crucial in the synthesis of complex molecules, particularly in drug development, where different stereoisomers can have vastly different biological activities.

Q: What is the role of the catalyst in an asymmetric Michael addition? A: A chiral catalyst creates a chiral environment that forces the reactants to approach each other in a specific orientation. This directs the nucleophilic attack to one face of the Michael acceptor, leading to the preferential formation of one enantiomer.

Q: How does a Crystallization-Induced Diastereomer Transformation (CIDT) work? A: A CIDT is a process where a mixture of equilibrating diastereomers in solution is converted into a single, less soluble diastereomer that crystallizes out.[1][5] In the context of the Michael addition of β-keto esters, the acidic α-proton allows for the epimerization of one stereocenter. If one diastereomer is less soluble and crystallizes, the equilibrium in the solution will shift to continuously produce that diastereomer, eventually leading to a high diastereomeric ratio in the solid product.[1]

Quantitative Data Summary

The following tables summarize the impact of different catalysts and reaction conditions on the stereoselectivity of the Michael addition of β-keto esters to nitroalkenes.

Table 1: Effect of Different Chiral Catalysts

CatalystMichael DonorMichael AcceptorSolventTemp (°C)Yield (%)d.r.e.e. (%)Reference
(S,S)-Ni(OAc)₂/diamine complexBiphenyl methyl 3-oxobutanoate(E)-β-nitrostyreneEt₂Ort88>20:1>99:1[1]
La-NMe-linked-BINOLMethyl acetoacetate2-cyclohexen-1-oneTHF-2082-92[7]
Primary β-amino alcoholEthyl 2-oxocyclopentanecarboxylate(E)-β-nitrostyreneCH₃CNrt6694:672[8]
2-Azanorbornane-based amino amideEthyl 2-oxocyclopentanecarboxylate(E)-β-nitrostyreneToluenert9997:396[12]

Table 2: Influence of Solvent and Temperature

CatalystMichael DonorMichael AcceptorSolventTemp (°C)Yield (%)d.r.e.e. (%)Reference
Primary β-amino alcoholEthyl 2-oxocyclopentanecarboxylate(E)-β-nitrostyreneCH₃CNrt2688:19-[8]
Primary β-amino alcoholEthyl 2-oxocyclopentanecarboxylate(E)-β-nitrostyreneToluenert7593:770[8]
Primary β-amino alcoholEthyl 2-oxocyclopentanecarboxylate(E)-β-nitrostyreneTHFrt6592:865[8]
La-NMe-linked-BINOLMethyl acetoacetate2-cyclohexen-1-oneTHF075-88[7]
La-NMe-linked-BINOLMethyl acetoacetate2-cyclohexen-1-oneTHF-4080-94[7]

Experimental Protocols

General Procedure for an Organocatalyzed Asymmetric Michael Addition:

  • To a solution of the nitroalkene (0.5 mmol) and the chiral organocatalyst (e.g., (S)-1-Butylpyrrolidine-2-carboxamide, 0.05 mmol, 10 mol%) in the chosen solvent (1.0 mL) at the desired temperature, add the β-keto ester (1.0 mmol, 2.0 equivalents).[10]

  • Stir the reaction mixture until the nitroalkene is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.

General Procedure for a Michael Addition with Crystallization-Induced Diastereomer Transformation (CIDT):

  • To a mixture of the β-keto ester (0.300 mmol, 1.5 equiv) and the chiral catalyst (e.g., (S,S)-Ni(OAc)₂/diamine complex, 5 mol %) in a suitable solvent (e.g., Et₂O), add the nitroolefin (0.200 mmol, 1.0 equiv).[4]

  • Stir the reaction at room temperature for 24 hours. During this time, the product is expected to crystallize.[4]

  • Isolate the solid product by filtration.

  • Determine the diastereoselectivity of the solid product by ¹H NMR spectroscopic analysis.[4]

  • Determine the enantiomeric ratio of the solid product by chiral HPLC analysis.[4]

Visualizations

Troubleshooting_Stereoselectivity start Poor Stereoselectivity (Low d.r. or e.e.) cause1 Epimerization of α-proton start->cause1 cause2 Suboptimal Catalyst start->cause2 cause3 Inappropriate Solvent start->cause3 cause4 Unfavorable Temperature start->cause4 solution1 Employ Crystallization-Induced Diastereomer Transformation (CIDT) cause1->solution1 solution2 Catalyst Screening and Tuning cause2->solution2 solution3 Solvent Screening cause3->solution3 solution4 Temperature Optimization cause4->solution4 end Improved Stereoselectivity solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for poor stereoselectivity.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis reagents Combine β-keto ester, nitroalkene, and chiral catalyst in a chosen solvent. stir Stir at optimized temperature. reagents->stir monitor Monitor reaction progress by TLC. stir->monitor isolate Isolate crude product (filtration for CIDT or extractive workup). monitor->isolate purify Purify by column chromatography. isolate->purify analyze Analyze stereoselectivity (NMR for d.r., Chiral HPLC for e.e.). purify->analyze

Caption: General experimental workflow for optimizing stereoselectivity.

References

Technical Support Center: Decarboxylation of Hindered β-Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the decarboxylation of hindered β-keto acids. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and detailed experimental protocols for the efficient decarboxylation of sterically challenging substrates.

Frequently Asked Questions (FAQs)

Q1: What makes the decarboxylation of hindered β-keto acids so challenging?

Hindered β-keto acids, particularly those with α,α-disubstituted or bulky α-aryl groups, present unique challenges due to steric hindrance. This hindrance can impede the formation of the necessary cyclic six-membered transition state for thermal decarboxylation, thus requiring more forcing conditions which can lead to side reactions.[1][2] For instance, bridgehead β-keto acids are exceptionally resistant to decarboxylation because the formation of the required enol intermediate would violate Bredt's rule, leading to a highly strained and energetically unfavorable bridgehead double bond.[3][4][5]

Q2: My decarboxylation reaction is sluggish or not proceeding to completion. What are the common causes?

Several factors can contribute to an incomplete or slow reaction with hindered substrates:

  • Insufficient Temperature: Thermal decarboxylation is a temperature-dependent process.[1] Hindered substrates often require higher temperatures (typically 120-180 °C) to overcome the activation energy barrier.[6]

  • Steric Hindrance: The bulky substituents at the α-position can sterically encumber the carboxylic acid group, making it difficult to achieve the optimal geometry for decarboxylation.[6]

  • Inappropriate Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMSO or DMF are often effective for hindered systems, especially in Krapcho-type reactions of the corresponding esters.[7]

  • Incorrect pH: Both acidic and basic conditions can catalyze decarboxylation, but the optimal pH can be substrate-dependent. For thermal decarboxylation, neutral conditions are often preferred to avoid acid- or base-catalyzed side reactions.[1]

Q3: I am observing significant side product formation. What are the likely side reactions?

With hindered β-keto acids, the forcing conditions required for decarboxylation can promote undesirable side reactions:

  • Retro-Claisen Condensation: This is a common side reaction, especially under basic conditions or at elevated temperatures, leading to the cleavage of a carbon-carbon bond and formation of esters and ketones.[8]

  • Elimination Reactions: For substrates possessing a leaving group on the carbon adjacent to the electron-withdrawing group, elimination can compete with decarboxylation at high temperatures.[6]

  • Decomposition: Prolonged heating at high temperatures can lead to thermal decomposition of the starting material or the desired product.

Q4: When should I consider using the Krapcho decarboxylation for my hindered substrate?

The Krapcho decarboxylation is particularly useful for the corresponding β-keto esters of hindered β-keto acids, especially those sensitive to acidic or basic conditions.[7] It is effective for α,α-disubstituted β-keto esters and proceeds under neutral conditions, minimizing acid- or base-catalyzed side reactions.[7] The reaction typically involves heating the ester in a polar aprotic solvent (e.g., DMSO) with a salt like lithium chloride and a small amount of water.[6][7]

Troubleshooting Guides

Problem 1: Low or No Conversion
Possible Cause Troubleshooting Step
Insufficient thermal energy for decarboxylation. Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS to avoid decomposition.[6]
Steric hindrance impeding the reaction. If using a β-keto ester, consider switching to a less sterically demanding ester group (e.g., methyl or ethyl ester) to facilitate the initial nucleophilic attack in a Krapcho-type reaction.[6] For the free acid, explore catalytic methods.
Inadequate solvent. For Krapcho reactions, ensure the use of a high-boiling polar aprotic solvent like DMSO or DMF.[7] For thermal decarboxylation of the acid, consider a high-boiling solvent that is inert under the reaction conditions.
Absence of a necessary catalyst or promoter. For Krapcho reactions, ensure the presence of a suitable salt (e.g., LiCl, NaCl).[7] For other catalytic methods, verify the catalyst loading and integrity.
Substrate is a bridgehead β-keto acid. Standard thermal decarboxylation will likely fail due to Bredt's rule.[3][4] Alternative synthetic routes that avoid the formation of a bridgehead enol may be necessary.
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Cause Troubleshooting Step
Retro-Claisen condensation is occurring. If using basic conditions, switch to neutral (thermal) or acidic conditions. Lowering the reaction temperature and using shorter reaction times may also help.
Elimination of a leaving group. If applicable, try to perform the decarboxylation at a lower temperature or consider a different synthetic strategy that avoids the sensitive functionality.
Thermal decomposition. Lower the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed. The use of a catalyst might allow for lower reaction temperatures.

Data Presentation

Table 1: Comparison of Decarboxylation Methods for Hindered β-Keto Esters

Substrate Method Conditions Yield (%) Reference
α,α-Dimethylacetoacetic acid ethyl esterKrapchoLiCl, DMSO, H₂O, 160 °C95[7]
α-Phenyl-α-methylacetoacetic acid methyl esterKrapchoNaCl, DMSO, H₂O, 180 °C88[7]
1-Methoxycarbonyl-1-cyclohexanecarboxylic acid ethyl esterKrapchoLiCl, DMSO, H₂O, 170 °C92[7]
α,α-Difluoro-β-ketoesterKrapcho/AldolCsF, DMF, 100 °C0 (starting material recovered)[9]

Note: The success of the Krapcho decarboxylation can be highly substrate-dependent, especially with increasing steric bulk and the presence of other functional groups.

Experimental Protocols

Protocol 1: General Procedure for Thermal Decarboxylation of a Hindered β-Keto Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the hindered β-keto acid (1.0 equiv).

  • Solvent: If desired, add a high-boiling inert solvent (e.g., diphenyl ether, Dowtherm A) to facilitate heat transfer and maintain a constant temperature.

  • Heating: Heat the reaction mixture to the desired temperature (typically 150-200 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by observing the evolution of CO₂ gas (bubbling). The reaction can also be monitored by TLC or ¹H NMR analysis of aliquots.

  • Work-up: Once the decarboxylation is complete (cessation of gas evolution or disappearance of starting material), cool the reaction mixture to room temperature. If a solvent was used, the product can be isolated by distillation or crystallization. If no solvent was used, the crude product can be purified directly.

  • Purification: Purify the resulting ketone by distillation, crystallization, or column chromatography.

Protocol 2: General Procedure for Krapcho Decarboxylation of a Hindered β-Keto Ester
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the hindered β-keto ester (1.0 equiv), a salt (e.g., LiCl, 1.2 equiv), and a polar aprotic solvent (e.g., DMSO). Add a small amount of water (1.0-1.2 equiv).[6]

  • Heating: Heat the reaction mixture to a high temperature (typically 140-180 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction: Extract the aqueous layer with the organic solvent (3x).

  • Washing: Combine the organic layers and wash with water and then with brine to remove the DMSO and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ketone by distillation or column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Hindered β-Keto Acid Decarboxylation issue Identify Issue start->issue low_conversion Low/No Conversion issue->low_conversion e.g., Starting material remains side_products Side Products Observed issue->side_products e.g., Multiple spots on TLC check_temp Increase Temperature? low_conversion->check_temp check_conditions Modify Conditions? side_products->check_conditions check_sterics Steric Hindrance a Factor? check_temp->check_sterics No optimize_temp Optimize Temperature (150-200 °C) check_temp->optimize_temp Yes krapcho Consider Krapcho Rxn for Ester check_sterics->krapcho Yes, for ester catalyst Explore Catalytic Methods check_sterics->catalyst Yes, for acid failure Re-evaluate Synthetic Route check_sterics->failure No lower_temp Lower Temperature & Shorten Reaction Time check_conditions->lower_temp Decomposition? change_ph Switch to Neutral/Acidic Conditions check_conditions->change_ph Retro-Claisen? success Successful Decarboxylation optimize_temp->success krapcho->success catalyst->success lower_temp->success change_ph->success

Caption: A troubleshooting workflow for the decarboxylation of hindered β-keto acids.

Decarboxylation_Factors center Decarboxylation of Hindered β-Keto Acid rate Reaction Rate center->rate selectivity Selectivity (vs. Side Reactions) center->selectivity sterics Steric Hindrance (α-substituents) sterics->rate Hinders transition state temp Temperature temp->rate Provides activation energy temp->selectivity High temp can promote side rxns conditions Reaction Conditions (pH, Solvent, Catalyst) conditions->rate Catalysis can accelerate conditions->selectivity Neutral conditions can improve structure Substrate Structure (e.g., Bridgehead) structure->rate Bredt's rule violation prevents increase_rate Increases Rate decrease_rate Decreases Rate increase_sides Increases Side Reactions decrease_sides Decreases Side Reactions

Caption: Key factors influencing the decarboxylation of hindered β-keto acids.

References

Technical Support Center: Purification of Methyl 2-Oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude methyl 2-oxocyclopentanecarboxylate.

Common Impurities

Crude this compound, typically synthesized via the Dieckmann condensation of dimethyl adipate (B1204190), may contain several impurities that can affect downstream applications. Identifying these impurities is the first step in successful purification.

Potential Impurities and Their Sources:

ImpuritySourceRationale
Dimethyl Adipate Unreacted Starting MaterialIncomplete Dieckmann condensation reaction.
Sodium Methoxide (B1231860) CatalystResidual base from the condensation reaction.
Methanol Byproduct/SolventByproduct of the Dieckmann condensation and can be used as a solvent.
Dimethylformamide (DMF) SolventOften used as a high-boiling solvent for the Dieckmann condensation.[1]
Toluene SolventUsed during the workup and extraction process.[1]
Water WorkupIntroduced during aqueous washes to remove salts and acids.
Polymers/High-Boiling Residues Side ReactionsUndesired intermolecular condensation or degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound by vacuum distillation and flash column chromatography.

Vacuum Distillation

Problem: Low Yield of Distilled Product

Possible Cause Suggested Solution
Vacuum Leaks Check all joints and seals for proper sealing. Ensure hoses are not cracked. Use a vacuum gauge to monitor the pressure.
Incomplete Reaction Analyze the crude product by GC or NMR to confirm the conversion of dimethyl adipate.
Product Lost in Fore-run Collect the initial distillate (fore-run) separately and analyze for the presence of the product. The fore-run may contain product if the vacuum is too high or heating is too rapid.
Decomposition of Product The product may decompose at high temperatures. Ensure the distillation is performed under a sufficient vacuum to lower the boiling point. Avoid excessive heating of the distillation pot.

Problem: Product is Contaminated with Dimethyl Adipate

Possible Cause Suggested Solution
Inefficient Fractionation Use a fractionating column (e.g., Vigreux or packed column) to improve separation. Ensure a slow and steady distillation rate.
Boiling Points are Too Close Optimize the vacuum level. A lower pressure will increase the difference in boiling points between the product and dimethyl adipate.

Physical Properties for Distillation:

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at Pressure (mmHg)Density (g/mL)
This compound 142.15105 °C @ 19 mmHg[2]1.145 (at 25 °C)[2]
Dimethyl Adipate 174.19109-110 °C @ 14 mmHg[3][4]1.062 (at 20 °C)[3][4]
Flash Column Chromatography

Problem: Poor Separation of Product and Impurities

Possible Cause Suggested Solution
Inappropriate Solvent System Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of ethyl acetate (B1210297) and hexanes. The ideal Rf for the product should be between 0.2 and 0.4.
Column Overloading Do not exceed the recommended sample load for the column size. As a general rule, use a silica (B1680970) gel mass of 50-100 times the mass of the crude product.
Column Channeling Ensure the column is packed uniformly without any cracks or air bubbles.

Problem: Product Elutes with the Solvent Front

Possible Cause Suggested Solution
Solvent System is Too Polar Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).

Problem: Product Does Not Elute from the Column

Possible Cause Suggested Solution
Solvent System is Not Polar Enough Increase the polarity of the eluent by increasing the proportion of the more polar solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in my crude this compound?

A1: The most common impurity is typically unreacted dimethyl adipate, the starting material for the Dieckmann condensation.

Q2: My distilled product is slightly yellow. What is the cause and is it a problem?

A2: A slight yellow color can indicate minor thermal decomposition during distillation. While it may not significantly affect many applications, for high-purity requirements, a subsequent purification by flash column chromatography can remove the colored impurities. To minimize decomposition during distillation, ensure a good vacuum and avoid overheating the distillation flask.

Q3: How can I remove residual sodium methoxide before purification?

A3: Before distillation or chromatography, the crude reaction mixture should be neutralized with a dilute acid (e.g., hydrochloric acid) and then washed with water and brine to remove the resulting salts and excess acid.[1]

Q4: Can I use a purification method other than distillation or chromatography?

A4: For this type of compound, vacuum distillation and flash column chromatography are the most effective and widely used methods for achieving high purity. Other techniques like crystallization are generally not suitable as this compound is a liquid at room temperature.

Q5: What safety precautions should I take when handling this compound?

A5: this compound may cause skin and eye irritation.[5][6] It is recommended to handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying crude this compound on a larger scale, primarily to remove non-volatile and some volatile impurities.

  • Workup:

    • Quench the reaction mixture by carefully adding it to a beaker of ice-cold dilute hydrochloric acid to neutralize any remaining sodium methoxide.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

    • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • Distillation Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a cold trap.

    • Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Distillation Process:

    • Begin stirring and slowly apply vacuum.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the initial fraction (fore-run) which may contain residual solvents and other low-boiling impurities.

    • As the temperature stabilizes at the boiling point of the product at the given pressure (e.g., ~105 °C at 19 mmHg), change the receiving flask to collect the pure fraction.

    • Continue distillation until the temperature starts to drop or most of the product has been collected.

    • Stop heating, allow the apparatus to cool, and then slowly release the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for achieving high purity on a smaller scale or for removing impurities with similar boiling points to the product.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a volatile solvent.

    • Spot the solution on a TLC plate and develop it in a chamber with a test mobile phase (e.g., 10-20% ethyl acetate in hexanes).

    • Visualize the plate under UV light and/or by staining to determine the Rf of the product and impurities. Adjust the solvent system to achieve an Rf of ~0.3 for the product.

  • Column Preparation:

    • Select an appropriate size glass column and securely clamp it in a vertical position.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.

    • Carefully apply the sample solution to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions in separate test tubes or flasks.

    • Monitor the elution process by collecting small spots from the fractions on a TLC plate and visualizing them.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow crude Crude Product (from Dieckmann Condensation) workup Aqueous Workup (Neutralization & Washing) crude->workup distillation Vacuum Distillation workup->distillation For large scale & volatile impurities chromatography Flash Column Chromatography workup->chromatography For high purity & similar boiling points pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingDistillation start Distillation Problem low_yield Low Yield? start->low_yield contamination Product Contaminated? start->contamination leak Check for Vacuum Leaks low_yield->leak Yes inefficient_frac Use Fractionating Column contamination->inefficient_frac Yes incomplete_rxn Analyze Crude for Conversion leak->incomplete_rxn forerun_loss Analyze Fore-run incomplete_rxn->forerun_loss decomposition Lower Distillation Temperature forerun_loss->decomposition optimize_vacuum Optimize Vacuum Level inefficient_frac->optimize_vacuum

Caption: Troubleshooting logic for vacuum distillation issues.

References

Improving the efficiency of prostaglandin synthesis from cyclopentanone precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of prostaglandins (B1171923) from cyclopentanone (B42830) precursors. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems that can arise during the synthesis of prostaglandins, focusing on key reactions and purification steps.

Issue 1: Low Yield in Corey Lactone Synthesis

The Corey lactone is a critical intermediate in many prostaglandin (B15479496) syntheses. Low yields at this stage can significantly impact the overall efficiency of the synthetic route.

Possible CauseSuggested Solution
Incomplete Diels-Alder Reaction: The initial cycloaddition to form the bicyclo[2.2.1]heptane system is inefficient.Optimize reaction conditions by varying the dienophile, catalyst (e.g., Cu(BF₄)₂), and temperature. Ensure high purity of the cyclopentadiene (B3395910) precursor, as dimerization can reduce its effective concentration.[1]
Poor Regio- or Stereoselectivity in Baeyer-Villiger Oxidation: Incorrect placement of the oxygen atom or formation of the wrong enantiomer of the lactone.For improved regioselectivity, ensure the migrating group aptitude is favored (tertiary alkyl > secondary alkyl).[2] For enantioselectivity, consider using biocatalytic Baeyer-Villiger oxidation with monooxygenases, which can provide high enantiomeric excess.[3]
Suboptimal Iodolactonization Conditions: Inefficient cyclization of the unsaturated carboxylic acid.Ensure the reaction is performed under mildly basic conditions to enhance the nucleophilicity of the carboxylate. Common reagents include potassium iodide (KI) and iodine (I₂) in the presence of a base like sodium bicarbonate.[4]
Side Reactions During Grignard or Cuprate (B13416276) Additions: Unwanted reactions with the enone system.Use freshly prepared Grignard or cuprate reagents. Perform the reaction at low temperatures to minimize side reactions. The use of silyl (B83357) protecting groups can favor the desired cis isomer in subsequent Wittig reactions.[5]
Decomposition during Purification: The Corey lactone or its precursors may be sensitive to the purification conditions.Use deactivated silica (B1680970) gel (e.g., with triethylamine) for column chromatography to prevent degradation of acid-sensitive compounds.[6] Minimize the number of purification steps to reduce material loss.[6]

Issue 2: Inefficient Horner-Wadsworth-Emmons (HWE) Reaction for Side-Chain Installation

The HWE reaction is a common method for introducing the α- and ω-side chains of prostaglandins.

Possible CauseSuggested Solution
Low Reactivity of the Phosphonate (B1237965) Ylide: The ylide may not be sufficiently nucleophilic to react efficiently with the aldehyde or ketone.Use a stronger base for deprotonation of the phosphonate, such as sodium hydride (NaH) or n-butyllithium (n-BuLi). Ensure anhydrous conditions, as moisture will quench the ylide.[7]
Poor (E)-Stereoselectivity: A mixture of (E) and (Z) isomers is obtained, complicating purification.The HWE reaction generally favors the (E)-isomer.[8] To enhance selectivity, consider using phosphonates with bulky ester groups. The Still-Gennari modification can be used to favor the (Z)-isomer if required.[9]
Difficult Removal of Byproducts: The phosphate (B84403) byproduct can be challenging to separate from the desired prostaglandin analog.A key advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which can typically be removed with an aqueous workup.[7]
Base-Sensitive Substrate: The aldehyde or ketone substrate may be sensitive to the basic reaction conditions, leading to side reactions like epimerization.The Masamune-Roush conditions, which utilize lithium chloride and a milder base like DBU or triethylamine (B128534), can be employed for base-sensitive substrates.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving high stereocontrol in prostaglandin synthesis?

A1: Stereocontrol is paramount in prostaglandin synthesis due to the presence of multiple chiral centers. Key factors include:

  • Choice of Synthetic Route: The Corey synthesis, for example, utilizes a rigid bicyclic intermediate (Corey lactone) to control the stereochemistry of substituents on the cyclopentane (B165970) ring.[10]

  • Chiral Auxiliaries and Catalysts: The use of chiral resolving agents, auxiliaries, or asymmetric catalysts can establish the desired stereochemistry early in the synthesis.[11]

  • Reagent-Controlled Reactions: The stereochemical outcome of certain reactions, like reductions of ketones or cuprate additions, can be controlled by the choice of reagents and protecting groups. For instance, bulky reducing agents can lead to selective formation of one diastereomer.[12]

  • Protecting Group Strategy: The size and nature of protecting groups can influence the direction of attack of incoming reagents through steric hindrance.[13][14]

Q2: How can I minimize the formation of the dehydrated PGA-type byproduct during the synthesis of PGE derivatives?

A2: The β-hydroxyketone moiety in PGE derivatives is prone to dehydration to form the corresponding α,β-unsaturated ketone (PGA). To minimize this:

  • Mild Reaction Conditions: Avoid strongly acidic or basic conditions, especially during workup and purification.[6]

  • Protecting Groups: Protect the hydroxyl groups until the final stages of the synthesis. Silyl ethers are common protecting groups that can be removed under mild conditions.[5]

  • Careful Purification: Use deactivated silica gel for chromatography and avoid prolonged exposure to the stationary phase.[6]

Q3: What are the advantages of using a chemoenzymatic approach for prostaglandin synthesis?

A3: Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis. Advantages include:

  • High Enantioselectivity: Enzymes like lipases and Baeyer-Villiger monooxygenases can catalyze reactions with excellent enantiomeric excess, often eliminating the need for chiral resolution steps.[3][15]

  • Milder Reaction Conditions: Enzymatic reactions are typically performed under mild conditions (pH, temperature), which can improve the stability of sensitive intermediates.

  • Reduced Number of Steps: In some cases, enzymatic steps can shorten the overall synthetic sequence. For example, a chemoenzymatic route to PGF₂α has been developed in just five steps on a 10-gram scale.[15]

Q4: My purification by column chromatography results in significant product loss. What can I do to improve recovery?

A4: Low recovery from column chromatography is a common issue. Consider the following:

  • Optimize Solvent System: Ensure the chosen eluent provides good solubility for your compound while allowing for separation from impurities.

  • Deactivate Silica Gel: As mentioned previously, adding a small amount of a base like triethylamine to the eluent can prevent the degradation of acid-sensitive prostaglandins on the silica gel.[6]

  • Proper Column Packing and Loading: A well-packed column is crucial for good separation. Avoid overloading the column, which can lead to band broadening and poor separation.

  • Alternative Purification Methods: For some prostaglandins, purification might be more effective using reversed-phase HPLC.[16]

Data Presentation

Table 1: Comparison of Yields for Key Steps in Different Prostaglandin Synthesis Strategies

Synthetic StepMethodPrecursorProductYield (%)Reference
Corey Lactone Synthesis One-pot domino Michael/Michael reactionα,β-enal and ethyl 4-oxo-2-pentenoateCorey Lactone50% (overall)[17]
Corey Lactone Synthesis Chemoenzymatic (Baeyer-Villiger oxidation)Bicyclo[2.2.1]hept-2-en-7-one derivativeChiral LactoneHigh ee[3]
α-Side Chain Installation Horner-Wadsworth-Emmons ReactionCorey aldehydeEnone intermediate70% (2 steps)[1]
ω-Side Chain Installation Wittig ReactionLactol intermediatePGF₂α precursor80% (3 steps)[1]
PGF₂α Synthesis Chemoenzymatic RouteBromohydrin intermediateProstaglandin F₂α10.6g from 14.2g lactone[15]

Experimental Protocols

Protocol 1: Baeyer-Villiger Oxidation of a Bicyclo[2.2.1]heptanone Derivative

This protocol is a general representation for the oxidation of a cyclic ketone to a lactone using a peroxyacid.

  • Dissolve the Ketone: Dissolve the bicyclo[2.2.1]heptan-2-one derivative (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask.

  • Add a Buffer: Add a buffer, such as sodium bicarbonate (NaHCO₃) or disodium (B8443419) hydrogen phosphate (Na₂HPO₄), to neutralize the carboxylic acid byproduct.

  • Cool the Reaction: Cool the mixture to 0 °C in an ice bath.

  • Add the Peroxyacid: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) in CH₂Cl₂ to the reaction mixture.

  • Monitor the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench any remaining peroxyacid with a reducing agent like sodium sulfite (B76179) solution. Separate the organic layer, wash with a saturated solution of NaHCO₃ and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude lactone by column chromatography on silica gel.[18]

Protocol 2: Horner-Wadsworth-Emmons Reaction for α-Side Chain Installation

This protocol describes the formation of an enone by reacting an aldehyde with a phosphonate ylide.

  • Prepare the Ylide: To a solution of dimethyl (2-oxoheptyl)phosphonate (1.0-1.2 eq) in an anhydrous solvent like dimethoxyethane (DME) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) (1.0-1.2 eq) at room temperature. Stir the mixture for about 60 minutes to allow for the formation of the phosphonate carbanion.[10]

  • Add the Aldehyde: Cool the ylide solution to 0 °C and slowly add a solution of the Corey aldehyde (1.0 eq) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench and Extract: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting enone by column chromatography.[10]

Mandatory Visualizations

Prostaglandin_Synthesis_Pathway cluster_0 Cyclooxygenase (COX) Pathway cluster_1 Prostaglandin Synthases Arachidonic_Acid Arachidonic Acid (from membrane phospholipids) PGH2 Prostaglandin H₂ (PGH₂) Arachidonic_Acid->PGH2 COX-1, COX-2 PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 PGE Synthase PGF2a Prostaglandin F₂α (PGF₂α) PGH2->PGF2a PGF Synthase PGD2 Prostaglandin D₂ PGH2->PGD2 PGD Synthase PGI2 Prostacyclin (PGI₂) PGH2->PGI2 PGI Synthase TXA2 Thromboxane A₂ (TXA₂) PGH2->TXA2 TXA Synthase

Caption: Simplified overview of the prostaglandin biosynthesis pathway.[19][20]

Corey_Lactone_Workflow cluster_corey Corey Lactone Synthesis cluster_pgf2a Synthesis of PGF₂α Cyclopentadiene Cyclopentadiene Derivative Bicycloheptene Bicyclo[2.2.1]heptene Derivative Cyclopentadiene->Bicycloheptene Diels-Alder Reaction Bicycloheptanone Bicyclo[2.2.1]heptanone Derivative Bicycloheptene->Bicycloheptanone Oxidation Corey_Lactone_precursor δ-Lactone Bicycloheptanone->Corey_Lactone_precursor Baeyer-Villiger Oxidation Corey_Lactone Corey Lactone (γ-Lactone) Corey_Lactone_precursor->Corey_Lactone Iodolactonization Corey_Aldehyde Corey Aldehyde Corey_Lactone->Corey_Aldehyde Reduction & Protection Corey_Lactone->Corey_Aldehyde Enone Enone Intermediate Corey_Aldehyde->Enone Horner-Wadsworth-Emmons Reaction (ω-chain) Lactol Lactol Intermediate Enone->Lactol Reduction & Deprotection PGF2a Prostaglandin F₂α Lactol->PGF2a Wittig Reaction (α-chain)

Caption: Experimental workflow for the synthesis of PGF₂α via the Corey lactone.[1]

Troubleshooting_Tree Start Low Prostaglandin Yield Check_SM Check Starting Material Purity & Integrity Start->Check_SM SM_OK Starting Material OK Check_SM->SM_OK Yes SM_Bad Purify/Replace Starting Material Check_SM->SM_Bad No Check_Reaction Review Reaction Conditions SM_OK->Check_Reaction Reaction_OK Reaction Conditions OK Check_Reaction->Reaction_OK Yes Reaction_Bad Optimize Temp, Time, Stoichiometry, Solvent Check_Reaction->Reaction_Bad No Check_Purification Evaluate Purification Method Reaction_OK->Check_Purification Purification_OK Purification OK (Consider alternative route) Check_Purification->Purification_OK Yes Purification_Bad Optimize Chromatography/ Use milder workup Check_Purification->Purification_Bad No

Caption: Decision tree for troubleshooting low yields in prostaglandin synthesis.

References

Technical Support Center: Regioselectivity in Enolate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with controlling O-alkylation versus C-alkylation of enolates.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that determine whether my enolate alkylation reaction will favor C-alkylation or O-alkylation?

A1: Enolates are ambident nucleophiles, meaning they possess two reactive sites: the α-carbon and the oxygen atom. The competition between C- and O-alkylation is primarily governed by a set of interrelated factors including the nature of the alkylating agent, the solvent, the metal counterion of the enolate, and the reaction temperature.[1][2] A careful selection of these parameters is crucial for directing the regiochemical outcome of the reaction.

Q2: How does the choice of alkylating agent influence the C/O-alkylation ratio?

A2: The regioselectivity is strongly influenced by the properties of the electrophile, a concept often explained by Hard and Soft Acid-Base (HSAB) theory.[3][4] The oxygen atom of the enolate is a "hard" nucleophilic center, while the α-carbon is a "soft" nucleophilic center.

  • Hard electrophiles , such as alkyl sulfates and sulfonates (e.g., dimethyl sulfate (B86663), alkyl tosylates), preferentially react at the hard oxygen center, leading to a higher proportion of the O-alkylated product.[3][4]

  • Soft electrophiles , like alkyl iodides and bromides, favor reaction at the soft carbon center, resulting in predominantly C-alkylation.[5]

Q3: What is the role of the solvent in controlling the regioselectivity of enolate alkylation?

A3: The solvent plays a critical role in solvating the enolate and its counterion, which in turn affects the availability of the two nucleophilic sites.

  • Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the oxygen atom of the enolate. This solvation shields the oxygen, making it less available for reaction and thus favoring C-alkylation.[6][7]

  • Polar aprotic solvents (e.g., DMF, DMSO, HMPA) are excellent at solvating the metal counterion, leaving the oxygen atom of the enolate more exposed and reactive.[1][7] This increased reactivity of the "naked" oxygen anion often leads to a higher proportion of O-alkylation.[7]

Q4: How does the metal counterion (e.g., Li+, Na+, K+) affect the reaction outcome?

A4: The metal counterion associated with the enolate influences the aggregation state and the ion pairing of the enolate.

  • Smaller, more coordinating cations like Li+ tend to associate more tightly with the oxygen atom. This close association can sometimes hinder O-alkylation, thereby favoring C-alkylation.[8]

  • Larger, less coordinating cations like K+ result in a more "free" or solvent-separated enolate, where the oxygen atom is more accessible for reaction, potentially increasing the amount of O-alkylation.[7]

Q5: What is the difference between kinetic and thermodynamic enolates, and how does this choice impact alkylation?

A5: For unsymmetrical ketones, two different enolates can be formed:

  • The kinetic enolate is formed faster by deprotonation of the less sterically hindered α-proton. Its formation is favored by strong, bulky bases (like LDA) at low temperatures (e.g., -78 °C) and short reaction times.[9][10] Alkylation of the kinetic enolate leads to substitution at the less substituted α-carbon.

  • The thermodynamic enolate is the more stable, more substituted enolate. Its formation is favored under conditions that allow for equilibrium, such as using a weaker base (like NaOEt), higher temperatures, and longer reaction times.[9][10] Alkylation of the thermodynamic enolate results in substitution at the more substituted α-carbon.

The choice between kinetic and thermodynamic conditions allows for regioselective alkylation of unsymmetrical ketones.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High proportion of O-alkylated product when C-alkylation is desired. The alkylating agent is too "hard".Switch to a softer alkylating agent. For example, replace an alkyl tosylate (R-OTs) with an alkyl iodide (R-I) or alkyl bromide (R-Br).[5]
The solvent is favoring O-alkylation.Change from a polar aprotic solvent (like DMF or DMSO) to a less polar solvent like THF or even a protic solvent if compatible with the reaction conditions.[6][7]
The enolate is too "free".If using a potassium (K+) or sodium (Na+) enolate, consider preparing the lithium (Li+) enolate, which may favor C-alkylation due to tighter ion pairing.[8]
Reaction is sluggish or does not proceed to completion. The alkylating agent is not reactive enough.Use a more reactive alkylating agent, such as an alkyl iodide instead of an alkyl chloride. Ensure the use of a good leaving group.[11]
The base is not strong enough for complete enolate formation.Use a stronger base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) to ensure complete deprotonation of the carbonyl compound.[12]
Formation of poly-alkylated products. The initially formed mono-alkylated product is deprotonated and reacts further.Use a strong, non-nucleophilic base like LDA in a stoichiometric amount to ensure the starting material is fully converted to the enolate before the alkylating agent is added. This minimizes the presence of unreacted starting material that can act as a proton source.
Low yield due to competing aldol (B89426) condensation. The enolate is reacting with unreacted starting carbonyl compound.Ensure complete formation of the enolate by using a sufficiently strong base before adding the alkylating agent. Running the reaction at lower temperatures can also disfavor the aldol reaction.

Data Presentation: C/O Alkylation Ratios under Various Conditions

The following table summarizes the impact of different reaction parameters on the regioselectivity of enolate alkylation.

Enolate Source Alkylating Agent Solvent Counterion Predominant Product Reference Concept
Ethyl AcetoacetateEthyl IodideEthanolNa+C-AlkylationSoft electrophile, protic solvent
Ethyl AcetoacetateDiethyl SulfateDMFK+O-AlkylationHard electrophile, polar aprotic solvent
2-Methylcyclohexanone (B44802)Methyl IodideTHFLi+C-Alkylation (at less substituted carbon)Kinetic control with LDA at -78°C
2-MethylcyclohexanoneMethyl IodideEthanolNa+C-Alkylation (at more substituted carbon)Thermodynamic control with NaOEt at RT
PhenoxideBenzyl BromideTrifluoroethanol (TFE)Na+C-AlkylationProtic solvent solvates oxygen[6]
PhenoxideBenzyl BromideDMFNa+O-AlkylationPolar aprotic solvent exposes oxygen[6]

Experimental Protocols

Protocol 1: Selective C-Alkylation of 2-Methylcyclohexanone (Kinetic Control)

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Reagents:

    • Diisopropylamine (B44863)

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • 2-Methylcyclohexanone

    • Methyl Iodide

  • Procedure: a. To the reaction flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. b. Add diisopropylamine to the cooled THF. c. Slowly add n-BuLi solution dropwise to the diisopropylamine solution while maintaining the temperature at -78 °C. Stir for 30 minutes to form the Lithium Diisopropylamide (LDA) solution. d. Add a solution of 2-methylcyclohexanone in a small amount of anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic lithium enolate. e. Add methyl iodide dropwise to the enolate solution at -78 °C. f. Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature. g. Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. h. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography to isolate the C-alkylated product.

Protocol 2: Selective O-Alkylation of Phenol (B47542)

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagents:

  • Procedure: a. In the reaction flask, dissolve phenol in DMF. b. Add powdered sodium hydroxide to the solution and stir at room temperature for 30 minutes to form the sodium phenoxide. c. Add diethyl sulfate dropwise to the reaction mixture. d. Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. e. Cool the reaction to room temperature and pour it into ice-water. f. Extract the product with diethyl ether. g. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. h. Purify the resulting crude ether by distillation or chromatography.

Visualizations

O_vs_C_Alkylation cluster_enolate Enolate (Ambident Nucleophile) Enolate R-C(O-)=CH-R' C_Nu α-Carbon (Soft) O_Nu Oxygen (Hard) C_Alkylation C-Alkylated Product C_Nu->C_Alkylation Favored by Soft-Soft Interaction O_Alkylation O-Alkylated Product (Enol Ether) O_Nu->O_Alkylation Favored by Hard-Hard Interaction Soft_E Soft Electrophile (e.g., R-I, R-Br) Hard_E Hard Electrophile (e.g., R-OTs, R2SO4)

Caption: HSAB principle in enolate alkylation.

Solvent_Effects cluster_protic Protic Solvent (e.g., EtOH) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Enolate Enolate Anion M+ O=C-C- Protic_Enolate Solvated Enolate Enolate->Protic_Enolate Aprotic_Enolate 'Naked' Enolate Enolate->Aprotic_Enolate Protic_Solvent Solvent molecules (ROH) hydrogen-bond to and shield the oxygen atom. C_Alkylation Favors C-Alkylation Protic_Enolate->C_Alkylation Aprotic_Solvent Solvent molecules solvate the cation (M+), leaving a 'naked' and reactive oxygen. O_Alkylation Favors O-Alkylation Aprotic_Enolate->O_Alkylation

Caption: Influence of solvent on alkylation site.

Kinetic_vs_Thermodynamic cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start Unsymmetrical Ketone Kinetic_Enolate Less Substituted (Kinetic) Enolate start->Kinetic_Enolate Fast, Irreversible Thermo_Enolate More Substituted (Thermodynamic) Enolate start->Thermo_Enolate Slow, Reversible (Equilibrium) Kinetic_Conditions LDA, THF -78°C Product_Kinetic Alkylation at Less Substituted Carbon Kinetic_Enolate->Product_Kinetic Trapping with R-X Thermo_Conditions NaOEt, EtOH Room Temp Product_Thermo Alkylation at More Substituted Carbon Thermo_Enolate->Product_Thermo Trapping with R-X

Caption: Kinetic vs. Thermodynamic enolate formation.

References

Technical Support Center: Catalyst Selection for Optimizing Dieckmann Condensation Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges in improving the yield of the Dieckmann condensation.

Frequently Asked Questions (FAQs)

Q1: What is the Dieckmann Condensation and which catalysts are typically used?

The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a cyclic β-keto ester.[1][2] It is a crucial method for forming five- and six-membered rings.[2] The choice of a strong base as a catalyst is critical to the reaction's success. Commonly used bases include sodium ethoxide, sodium hydride, potassium tert-butoxide, lithium diisopropylamide (LDA), and lithium bis(trimethylsilyl)amide (LHMDS).[3]

Q2: How does the choice of catalyst affect the reaction yield?

The catalyst, or base, directly influences the reaction yield by affecting the rate of enolate formation, the position of the reaction equilibrium, and the prevalence of side reactions. Sterically hindered, non-nucleophilic bases like potassium tert-butoxide, LDA, and LHMDS are often employed in aprotic solvents to minimize side reactions and can lead to higher yields, especially with complex substrates.[3]

Q3: My reaction is showing low to no yield. What are the potential catalyst-related causes?

Several factors related to the catalyst can lead to poor yields:

  • Insufficient Base Strength: The base may not be strong enough to efficiently deprotonate the α-carbon of the ester, leading to a low concentration of the reactive enolate.

  • Catalyst Decomposition: Moisture in the reaction can quench highly reactive bases like sodium hydride or LDA.

  • Inappropriate Solvent Combination: The chosen solvent may not be suitable for the selected base, hindering its reactivity. For instance, protic solvents like ethanol (B145695) are generally used with alkoxide bases but are incompatible with bases like NaH or LDA.

Q4: I am observing significant side product formation. Can the catalyst be the cause?

Yes, the choice of catalyst can lead to several side reactions:

  • Intermolecular Claisen Condensation: If the intramolecular Dieckmann condensation is slow, intermolecular reactions can occur, leading to oligomeric or polymeric byproducts. Using a more efficient catalytic system or high-dilution conditions can mitigate this.

  • Hydrolysis: If using alkoxide bases, ensure anhydrous conditions, as any water present can lead to the hydrolysis of the ester starting material or the β-keto ester product.[4] Commercial alkoxides can sometimes be partially hydrolyzed.[4]

  • Transesterification: If the alkoxide base used does not match the alkyl group of the diester (e.g., using sodium methoxide (B1231860) with a diethyl ester), transesterification can occur, leading to a mixture of products.

Q5: How can I control the regioselectivity in an unsymmetrical diester?

For an unsymmetrical diester with two different enolizable α-positions, the choice of base is critical for controlling which enolate is formed:

  • Thermodynamic Control: Smaller, less hindered bases like sodium hydride or sodium ethoxide at higher temperatures tend to favor the formation of the more substituted, thermodynamically stable enolate.

  • Kinetic Control: Bulky, sterically hindered bases like LDA at low temperatures will preferentially deprotonate the less sterically hindered α-position, leading to the kinetic enolate. This is often the desired pathway for achieving regioselectivity.[5]

Troubleshooting Guide

Problem Potential Catalyst-Related Cause Recommended Solution
Low Yield / No Reaction The base is not strong enough to deprotonate the α-carbon efficiently.Switch to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).
The base has been deactivated by moisture.Ensure strictly anhydrous reaction conditions. Use freshly opened or properly stored anhydrous solvents and reagents. Consider using freshly sublimed potassium tert-butoxide.[4]
The reaction has not reached equilibrium, or the reverse reaction is favored.Ensure an enolizable proton is present on the carbon between the two carbonyl groups in the product, as its deprotonation drives the reaction to completion. If not, the reaction may be reversible.[6]
Formation of Multiple Products Lack of regioselectivity with an unsymmetrical diester.To favor the kinetic product (deprotonation at the less hindered site), use a bulky base like LDA at low temperatures. For the thermodynamic product, a smaller base like NaH or NaOEt at reflux may be effective.[5]
Transesterification has occurred.Use an alkoxide base with the same alkyl group as the ester (e.g., sodium ethoxide for ethyl esters). Alternatively, use a non-alkoxide base like NaH, LDA, or LHMDS.
Polymeric Byproducts Intermolecular condensation is competing with the intramolecular Dieckmann cyclization.Use a more efficient catalyst system to accelerate the intramolecular reaction. Employ high-dilution conditions by adding the substrate slowly to the base solution.
Product Decomposition The β-keto ester product is being cleaved by hydrolysis.Ensure strictly anhydrous conditions, especially when using alkoxide bases.[4] Consider using non-hydrolytic bases like NaH or LDA.[4]

Data Presentation

Table 1: Comparison of Catalysts for the Cyclization of Diethyl Adipate

CatalystSolventTemperatureYield (%)
Sodium Ethoxide (NaOEt)Toluene (B28343)Reflux82
Sodium Hydride (NaH)TolueneReflux72
Sodium Amide (NaNH₂)XyleneReflux75
Dimsyl Ion in DMSODMSONot SpecifiedHigher than Na/Toluene
Potassium tert-Butoxide (KOtBu)Solvent-freeNot Specified82 (with diethyl adipate)

Note: Yields are specific to the reported experimental conditions and may vary with different substrates.

Table 2: Examples of Catalysts and Yields in Specific Syntheses

CatalystSubstrateProductYield (%)
LiHMDSAcyclic brominated diester precursorBrominated bicyclic β-keto ester>74
t-BuONa in THFIntermediate for Halofuginone synthesisCyclic β-keto ester75 (HPLC purity)
Sodium Hydride (NaH)Unsymmetrical diesterCyclic β-keto ester75
Potassium tert-Butoxide (KOtBu)Benzylic nitriles/esters and methyl acrylate4,4-disubstituted cyclohexane (B81311) β-keto esters70-92

Experimental Protocols

Protocol 1: Dieckmann Condensation using Sodium Hydride

This protocol is adapted from a literature procedure for the synthesis of a cyclic β-keto ester.[7]

Materials:

  • Diester (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 10.0 eq)

  • Dry Toluene

  • Dry Methanol (B129727)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the diester (22 mmol, 1.0 eq) in dry toluene (22 mL) under an argon atmosphere, add sodium hydride (10.0 eq).

  • Carefully add dry methanol (27 mL) to the mixture. Caution: A large amount of hydrogen gas will evolve.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux for 20 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with DCM.

  • Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure, and purify the residue by flash column chromatography to afford the desired product (example yield: 75%).[7]

Visualizations

Dieckmann_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start setup Setup Reaction Vessel (Anhydrous Conditions) start->setup reagents Add Diester and Anhydrous Solvent setup->reagents add_base Add Base (e.g., NaH) reagents->add_base reflux Heat to Reflux (e.g., 20 hours) add_base->reflux quench Quench Reaction (e.g., aq. NH4Cl) reflux->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Final Product purify->end

Caption: A generalized experimental workflow for the Dieckmann condensation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Weak Base? start->cause1 Yes cause2 Moisture Present? start->cause2 Yes cause3 Wrong Solvent? start->cause3 Yes cause4 Regioselectivity Issue? start->cause4 Yes sol1 Use Stronger Base (NaH, KOtBu, LDA) cause1->sol1 sol2 Ensure Anhydrous Conditions cause2->sol2 sol3 Match Solvent to Base (e.g., Aprotic for NaH) cause3->sol3 sol4 Use Bulky Base for Kinetic Control (LDA) cause4->sol4

Caption: A troubleshooting decision tree for low yield in Dieckmann condensation.

References

Dieckmann Condensation Technical Support Center: Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of solvents in the Dieckmann condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the solvent in the Dieckmann condensation?

A1: The solvent in a Dieckmann condensation serves several key functions. It dissolves the diester substrate and the base, facilitates heat transfer, and influences the reactivity of the base and the stability of the intermediate enolate. The choice of solvent can significantly impact the reaction rate, yield, and the formation of side products.

Q2: What are the most commonly used solvents for the Dieckmann condensation?

A2: A range of solvents can be used, broadly categorized as polar aprotic, non-polar, and protic. Commonly used solvents include tetrahydrofuran (B95107) (THF), toluene (B28343), benzene, ether, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and anhydrous ethanol (B145695).[1] Historically, the reaction was often carried out with sodium ethoxide in an ethanol environment.[1]

Q3: How do different types of solvents affect the reaction?

A3:

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These solvents are generally effective at dissolving both the substrate and many common bases. They are known to enhance the stability of the enolate intermediate, which can lead to higher reaction rates and yields.[1] For instance, kinetic measurements have shown that reaction rates and yields for the cyclization of diethyl adipate (B1204190) are consistently higher in DMSO compared to toluene.[2]

  • Non-Polar Solvents (e.g., Toluene, Benzene): These solvents are also widely used. They can be advantageous in minimizing certain side reactions.[1] A Dieckmann reaction is often carried out in nonpolar solvents like toluene or xylene to allow for the removal of the alcohol byproduct by distillation, which can drive the reaction equilibrium towards the product.

  • Protic Solvents (e.g., Ethanol): Protic solvents are typically used in conjunction with their corresponding alkoxide bases (e.g., ethanol with sodium ethoxide) to prevent transesterification.[1] While historically common, the use of aprotic solvents with stronger, non-nucleophilic bases has become more frequent to minimize side reactions.[1]

Q4: Can the Dieckmann condensation be performed without a solvent?

A4: Yes, solvent-free Dieckmann condensations have been reported to proceed efficiently. For example, the reactions of diethyl adipate and diethyl pimelate (B1236862) can be carried out by direct mixing with a solid alkali metal alkoxide, with the product collected by direct distillation from the reaction mixture.[3][4]

Data Presentation: Solvent and Base Effects on Reaction Yield

The following tables summarize the reported yields for the Dieckmann condensation of diethyl adipate and diethyl pimelate under various solvent and base conditions.

Table 1: Cyclization of Diethyl Adipate to Ethyl 2-oxocyclopentanecarboxylate

SolventBaseTemperatureReaction TimeYield (%)
TolueneSodium Ethoxide (NaOEt)RefluxNot Specified82
TolueneSodium Hydride (NaH)RefluxNot Specified72
XyleneSodium Amide (NaNH₂)RefluxNot Specified75
DMSODimsyl IonNot SpecifiedNot SpecifiedHigher than Na/Toluene
ToluenePotassium tert-Butoxide (KOtBu)Reflux3 h98
TolueneSodium tert-Butoxide (NaOtBu)Reflux3 h69
ToluenePotassium Ethoxide (KOEt)Reflux3 h41
TolueneSodium Ethoxide (NaOEt)Reflux3 h58
Solvent-freePotassium tert-Butoxide (KOtBu)Room Temperature10 min82
Solvent-freeSodium tert-Butoxide (NaOtBu)Room Temperature10 min74
Solvent-freePotassium Ethoxide (KOEt)Room Temperature10 min63
Solvent-freeSodium Ethoxide (NaOEt)Room Temperature10 min61

Table 2: Cyclization of Diethyl Pimelate to Ethyl 2-oxocyclohexanecarboxylate

SolventBaseTemperatureReaction TimeYield (%)
ToluenePotassium tert-Butoxide (KOtBu)Reflux3 h63
TolueneSodium tert-Butoxide (NaOtBu)Reflux3 h56
ToluenePotassium Ethoxide (KOEt)Reflux3 h60
TolueneSodium Ethoxide (NaOEt)Reflux3 h60
Solvent-freePotassium tert-Butoxide (KOtBu)Room Temperature10 min69
Solvent-freeSodium tert-Butoxide (NaOtBu)Room Temperature10 min68
Solvent-freePotassium Ethoxide (KOEt)Room Temperature10 min56
Solvent-freeSodium Ethoxide (NaOEt)Room Temperature10 min60

Experimental Protocols

Protocol 1: Dieckmann Condensation using Sodium Hydride in Toluene

This protocol describes a general procedure for the synthesis of a cyclic β-keto ester from a diester using sodium hydride as the base in toluene.

  • Materials:

    • Diester (1.0 eq, 22 mmol)

    • Sodium hydride (60% dispersion in mineral oil, 10.0 eq)

    • Dry Toluene (22 mL)

    • Dry Methanol (B129727) (27 mL)

    • Saturated aqueous NH₄Cl solution

    • Dichloromethane (B109758) (DCM)

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • To a solution of the diester in dry toluene under an argon atmosphere, add the sodium hydride.

    • Carefully add dry methanol to the mixture. Caution: Hydrogen gas will be evolved.

    • Stir the resulting mixture at room temperature for 30 minutes.

    • Heat the reaction mixture to reflux for an additional 20 hours.

    • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Extract the mixture with DCM.

    • Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure, and purify the residue by flash column chromatography to afford the desired product (reported yield of 75%).[5]

Protocol 2: Dieckmann Condensation using Sodium Ethoxide in Toluene

This protocol is a representative example for the cyclization of diethyl adipate using sodium ethoxide.

  • Materials:

    • Diethyl adipate (300g)

    • Sodium ethoxide (98% concentrated, 132g)

    • Toluene (950g)

    • 30% Hydrochloric acid (HCl)

  • Procedure:

    • In a flask, combine toluene, sodium ethoxide, and diethyl adipate.

    • Heat the mixture to reflux.

    • After the reaction is complete, remove the generated ethanol by distillation.

    • Cool the mixture to 30°C and neutralize with 30% hydrochloric acid.

    • Separate the organic phase from the aqueous phase.

Protocol 3: General Procedure for Dieckmann Condensation in THF

This protocol provides a general workflow for conducting the reaction in the polar aprotic solvent THF.

  • Materials:

    • Diester (e.g., diethyl 3,3'-thiodipropionate, 1.0 equivalent)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Hexanes (for washing NaH)

    • 1 M HCl

    • Dichloromethane or Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Procedure:

    • Carefully wash the required amount of sodium hydride with anhydrous hexanes to remove the mineral oil and suspend the dry NaH in anhydrous THF under an inert atmosphere (e.g., argon).

    • Dissolve the diester in anhydrous THF and add it dropwise to the stirred NaH suspension at room temperature over 30-60 minutes.

    • After the addition is complete, heat the reaction mixture to reflux (typically 65-70 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane or diethyl ether.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[6]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Base: The base (e.g., NaH, alkoxide) may have degraded due to moisture. 2. Insufficient Base: The Dieckmann condensation is an equilibrium reaction; a full equivalent of base is required to deprotonate the product and drive the reaction to completion. 3. Reverse Reaction: The presence of the alcohol byproduct can favor the reverse reaction. This is particularly relevant when using alkoxide bases in non-alcoholic solvents. 4. Solvent Not Anhydrous: Water in the solvent will quench the strong base.1. Use freshly opened or properly stored base. For NaH, wash with dry hexanes before use. 2. Ensure at least one full equivalent of base is used. 3. If using a non-alcoholic solvent, consider a setup that allows for the removal of the alcohol byproduct by distillation (e.g., Dean-Stark trap). Alternatively, switch to a stronger, non-nucleophilic base like NaH or KOtBu. 4. Use freshly distilled, anhydrous solvents.
Formation of Polymeric or Intermolecular Condensation Products 1. High Concentration: At high concentrations, the intermolecular Claisen condensation can compete with the intramolecular Dieckmann condensation. 2. Solvent Choice: Some solvents may favor intermolecular reactions.1. Perform the reaction under more dilute conditions. 2. The use of DMSO has been shown to result in high selectivity, indicating that side reactions leading to polymer formation are insignificant in this solvent.[2]
Incomplete Reaction 1. Reaction Time Too Short: The reaction may not have reached completion. 2. Insufficient Heating: The reaction may require higher temperatures to proceed at a reasonable rate. 3. Poor Solubility: The substrate or base may not be fully soluble in the chosen solvent.1. Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. 2. Ensure adequate heating and consider a higher-boiling solvent if appropriate for the base and substrate stability. 3. Choose a solvent that effectively dissolves all reactants. Polar aprotic solvents like THF, DMF, or DMSO can be beneficial.
Product Hydrolysis Presence of water during the reaction or workup.Ensure all reagents and solvents are anhydrous. Perform the workup under non-hydrolytic conditions until the final acidification step.
Transesterification Using an alkoxide base with an ester that has a different alkyl group in a non-alcoholic solvent.Match the alkoxide base to the alkyl group of the ester (e.g., use sodium ethoxide for ethyl esters). Alternatively, use a non-alkoxide base like sodium hydride.

Visualizations

Dieckmann_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intramolecular Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Protonation Diester Diester Enolate Enolate Intermediate Diester->Enolate Base Base (B:) Base->Diester Deprotonation Cyclic_Intermediate Cyclic Tetrahedral Intermediate Enolate->Cyclic_Intermediate Nucleophilic Attack Beta_Keto_Ester β-Keto Ester Cyclic_Intermediate->Beta_Keto_Ester Alkoxide Alkoxide (⁻OR) Cyclic_Intermediate->Alkoxide Elimination Enolate_Product β-Keto Ester Enolate (Stabilized) Beta_Keto_Ester->Enolate_Product Deprotonation by Base Final_Product Final β-Keto Ester Enolate_Product->Final_Product Acid Acid Workup (H₃O⁺) Acid->Enolate_Product

Caption: Mechanism of the Dieckmann Condensation.

Solvent_Selection_Workflow Start Start: Select Dieckmann Condensation Conditions Substrate_Considerations Consider Substrate Properties (Steric Hindrance, Acidity) Start->Substrate_Considerations Desired_Outcome Define Desired Outcome (High Yield, Purity, Fast Reaction) Start->Desired_Outcome Solvent_Choice Choose Solvent Type Substrate_Considerations->Solvent_Choice Desired_Outcome->Solvent_Choice Protic Protic (e.g., Ethanol) Solvent_Choice->Protic Transesterification is a concern Aprotic_Polar Polar Aprotic (e.g., THF, DMSO) Solvent_Choice->Aprotic_Polar High yield/rate is priority Non_Polar Non-Polar (e.g., Toluene) Solvent_Choice->Non_Polar Side reaction prevention is key Base_Matching_Protic Match Alkoxide Base to Solvent (e.g., NaOEt in EtOH) Protic->Base_Matching_Protic Base_Choice_Aprotic Use Strong, Non-nucleophilic Base (e.g., NaH, KOtBu) Aprotic_Polar->Base_Choice_Aprotic Non_Polar->Base_Choice_Aprotic Reaction_Setup Set up Reaction Base_Matching_Protic->Reaction_Setup Base_Choice_Aprotic->Reaction_Setup Troubleshooting Troubleshoot based on Outcome (Low Yield, Side Products) Reaction_Setup->Troubleshooting Troubleshooting->Start Re-evaluate Strategy Optimize Optimize Conditions (Concentration, Temperature) Troubleshooting->Optimize Problem Identified

Caption: Workflow for Solvent Selection in Dieckmann Condensation.

References

Temperature control in the synthesis of methyl 2-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-oxocyclopentanecarboxylate, with a specific focus on the critical role of temperature control.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and solutions related to temperature management.

IssuePotential Cause (Temperature-Related)Suggested Solution
Low Yield of this compound Too Low Reaction Temperature: The rate of the Dieckmann condensation is significantly reduced, leading to an incomplete reaction.Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress using techniques like TLC or GC. For reactions using sodium methoxide (B1231860) in DMF, a temperature range of 90-110°C has been reported in patent literature for driving the reaction to completion.[1][2]
Too High Reaction Temperature: Promotes side reactions such as intermolecular condensation, decomposition of the starting material or product, and resinification.Reduce the reaction temperature. For reactions that are highly exothermic, consider using a cooling bath to maintain a stable temperature.[3] Employing sterically hindered bases in aprotic solvents can also allow for lower reaction temperatures, minimizing side reactions.[4]
Presence of Impurities in the Final Product Inconsistent Temperature Control: Fluctuations in temperature can lead to the formation of various side products.Ensure the use of a reliable temperature control system (e.g., a temperature controller with a thermocouple). For exothermic reactions, the addition of reagents should be slow and controlled to prevent rapid temperature spikes.[5]
High Reaction Temperature: Can lead to the formation of byproducts from decomposition or alternative reaction pathways.Lower the reaction temperature and extend the reaction time if necessary to achieve full conversion. Monitor the reaction closely to find the optimal balance between reaction rate and purity.
Reaction Fails to Initiate Insufficient Temperature: The activation energy for the initial deprotonation of the dimethyl adipate (B1204190) is not being met.Ensure the reaction mixture reaches the target initiation temperature. For the Dieckmann condensation using sodium methoxide, the reaction is typically heated.[1][2]
Formation of a Viscous or Solid Mass Runaway Reaction: A rapid, uncontrolled increase in temperature can lead to polymerization or the formation of insoluble byproducts.Immediately cool the reaction vessel using an ice bath. Ensure proper stirring to dissipate heat. In the future, add the base or reactant portion-wise to better control the exotherm.

Frequently Asked Questions (FAQs)

A list of common questions regarding temperature control during the synthesis of this compound.

Q1: What is the optimal temperature range for the Dieckmann condensation to synthesize this compound?

A1: The optimal temperature can vary depending on the specific base and solvent system used. For the industrial synthesis using sodium methoxide in DMF, a reflux temperature of 90-110°C for 8-10 hours is often employed.[1][2] However, for laboratory-scale synthesis, it is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress to minimize side reactions.[4]

Q2: How does temperature affect the yield and purity of the final product?

A2: Temperature has a significant impact on both yield and purity.

  • Yield: Higher temperatures generally increase the reaction rate, which can lead to higher yields in a shorter time, but only up to a certain point. Excessively high temperatures can lead to product degradation and lower yields.

  • Purity: Lower temperatures tend to favor the desired intramolecular condensation over intermolecular side reactions, resulting in a purer product.[4]

Q3: What are the signs of a runaway reaction, and how can it be prevented?

A3: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature, bubbling or foaming, and a change in the color or viscosity of the reaction mixture. To prevent this, ensure efficient stirring, control the rate of reagent addition, and have a cooling bath readily available.[5]

Q4: Can the reaction be performed at room temperature?

A4: While some variations of the Dieckmann condensation using highly reactive bases might proceed at or near room temperature, the traditional method with sodium methoxide typically requires heating to proceed at a reasonable rate.[1][2]

Q5: How critical is it to maintain a constant temperature throughout the reaction?

A5: Maintaining a constant temperature is crucial for reproducibility and to minimize the formation of impurities. Temperature fluctuations can lead to a mixture of products and make the purification process more challenging.

Experimental Protocols

General Protocol for the Synthesis of this compound via Dieckmann Condensation

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • Dimethyl adipate

  • Sodium methoxide

  • N,N-Dimethylformamide (DMF) or Toluene

  • Hydrochloric acid (for workup)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the setup is dry.

  • Charge the flask with the solvent (e.g., DMF) and the base (e.g., sodium methoxide).

  • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 90-110°C).[2]

  • Slowly add the dimethyl adipate to the reaction mixture dropwise using an addition funnel.

  • Once the addition is complete, allow the reaction to reflux for the specified time (e.g., 8-10 hours), monitoring the progress by TLC or GC.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding hydrochloric acid to neutralize the excess base.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting start Low Yield of Product check_temp Was the reaction temperature too low? start->check_temp check_high_temp Was the reaction temperature too high? check_temp->check_high_temp No incomplete_reaction Incomplete Reaction check_temp->incomplete_reaction Yes side_reactions Side Reactions/ Decomposition check_high_temp->side_reactions Yes solution_increase_temp Solution: Gradually increase temperature and monitor. incomplete_reaction->solution_increase_temp solution_decrease_temp Solution: Decrease temperature, consider cooling. side_reactions->solution_decrease_temp

A flowchart to diagnose and resolve low product yield.

Experimental Workflow for Synthesis

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Dry Apparatus charge_reagents 2. Charge Solvent and Base setup->charge_reagents heat 3. Heat to Target Temperature charge_reagents->heat add_diester 4. Add Dimethyl Adipate heat->add_diester reflux 5. Reflux and Monitor add_diester->reflux cool 6. Cool Reaction reflux->cool quench 7. Quench with Acid cool->quench extract 8. Extract Product quench->extract purify 9. Purify by Distillation extract->purify product Final Product: This compound purify->product

A step-by-step workflow for the synthesis of this compound.

References

Dieckmann Condensation Work-up: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of the Dieckmann condensation. Tailored for researchers, scientists, and drug development professionals, this guide offers detailed experimental protocols and data-driven insights to navigate common challenges encountered during the quenching and isolation of cyclic β-keto ester products.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the quenching step in a Dieckmann condensation work-up?

The Dieckmann condensation is typically performed under basic conditions, resulting in the formation of a resonance-stabilized enolate of the cyclic β-keto ester product. This enolate is stable and will not readily proceed to the final neutral product.[1][2] The quenching step involves the addition of a proton source to neutralize the enolate and any excess base, thereby yielding the desired neutral β-keto ester.[3][4]

Q2: What are the most common issues encountered during the work-up of a Dieckmann condensation?

Common problems include:

  • Low product yield: This can be due to incomplete reaction, side reactions, or product decomposition during work-up.

  • Product decomposition: The β-keto ester product can undergo hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions and/or elevated temperatures.[5][6]

  • Formation of emulsions: During the extractive work-up, the formation of a stable emulsion between the organic and aqueous layers can make phase separation difficult, leading to product loss.

  • "Oiling out" of the product: The product may separate as an oil instead of a crystalline solid, which can complicate isolation and purification.[7]

Q3: How can I minimize the hydrolysis and decarboxylation of my β-keto ester product during work-up?

To minimize product decomposition:

  • Use mild quenching conditions: Opt for a neutral or weakly acidic quenching agent, such as saturated aqueous ammonium (B1175870) chloride.[8][9]

  • Control the temperature: Perform the quench and subsequent extractions at low temperatures (e.g., in an ice bath) to reduce the rate of potential side reactions.

  • Avoid strong acids and prolonged exposure to acidic conditions: If an acidic quench is necessary, use a dilute acid and work quickly. The stability of β-keto acids is pH-dependent, with acidic conditions promoting the protonated form which is more prone to decarboxylation.[10]

  • Ensure anhydrous conditions during the reaction: The presence of water can lead to the hydrolysis of the ester functionalities of both the starting material and the product.

Q4: What should I do if an emulsion forms during the extraction?

If an emulsion forms, you can try the following techniques to break it:

  • Addition of brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous layer, which helps to break up the emulsion.

  • Gentle swirling or agitation: Avoid vigorous shaking which can promote emulsion formation.

  • Filtration: Passing the mixture through a pad of Celite or glass wool can sometimes help to break the emulsion.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • Adding a small amount of a different organic solvent: This can alter the polarity of the organic phase and help to destabilize the emulsion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionEnsure sufficient reaction time and appropriate temperature. Confirm the purity and activity of the base.
Product decomposition (hydrolysis/decarboxylation)Use a mild quenching agent (e.g., sat. aq. NH4Cl). Perform the work-up at low temperature. Avoid strong acids.
Inefficient extractionPerform multiple extractions with the appropriate solvent. Check the pH of the aqueous layer to ensure the product is in its neutral form.
Product "Oils Out" Impurities present in the crude productPurify the product using column chromatography. Try to induce crystallization by scratching the flask or seeding with a small crystal of the pure product.
Residual solventEnsure all solvent is removed under reduced pressure.
Viscous Slurry Formation After Quenching Precipitation of saltsAdd more water to dissolve the salts before extraction.
Formation of oligomeric byproductsConsider running the reaction at a higher dilution to favor the intramolecular condensation.[7]

Comparison of Quenching Agents

Quenching Agent Pros Cons Best For
Saturated aq. NH4Cl Mild, neutral quench. Minimizes hydrolysis and decarboxylation.[8][9]May not be sufficient to neutralize very strong bases completely.Sensitive β-keto esters that are prone to decomposition.
Dilute Acetic Acid Effective at neutralizing the reaction mixture.Can potentially lead to some product decomposition if not used carefully.General purpose quenching when the product is relatively stable.
Dilute HCl Stronger acid, ensures complete neutralization of the base.Higher risk of causing hydrolysis and decarboxylation of the β-keto ester.[5][6]Robust β-keto esters that are not sensitive to acidic conditions.

Experimental Protocols

Protocol 1: Neutral Quench with Saturated Aqueous Ammonium Chloride

This protocol is adapted from a procedure described by NROChemistry.[8]

  • Cool the reaction mixture: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath.

  • Quench the reaction: Slowly and carefully add saturated aqueous ammonium chloride solution to the reaction mixture with stirring. The addition should be done dropwise to control any potential exotherm. Continue adding the solution until the reaction is neutralized (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[8]

Protocol 2: Acidic Quench with Dilute Acetic Acid
  • Cool the reaction mixture: After the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.

  • Quench the reaction: While stirring, slowly add a 10% aqueous solution of acetic acid dropwise. Monitor the pH of the aqueous layer and continue adding the acid until the solution is slightly acidic (pH ~5-6).

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to remove excess acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product as required (e.g., column chromatography, crystallization).

Visualizations

Dieckmann_Workup_Workflow cluster_0 Reaction Completion cluster_1 Quenching cluster_2 Extraction cluster_3 Purification A Dieckmann Condensation (Basic Conditions) B Cool to 0 °C A->B C Slowly add Quenching Agent (e.g., sat. aq. NH4Cl) B->C D Add Organic Solvent and Water C->D E Separate Layers D->E F Extract Aqueous Layer (3x) E->F Aqueous Layer G Combine Organic Layers E->G Organic Layer F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Filter and Concentrate I->J K Purify Crude Product J->K

Caption: General workflow for the quenching and work-up of a Dieckmann condensation.

Troubleshooting_Dieckmann_Workup node_sol node_sol node_prob node_prob start Work-up Issue? low_yield Low Yield? start->low_yield emulsion Emulsion Formed? start->emulsion decomp Product Decomposition? start->decomp low_yield->emulsion No, yield is just low low_yield->decomp Yes sol_emulsion Add brine Gentle agitation Filter through Celite Centrifuge emulsion->sol_emulsion Yes prob_extraction Check extraction efficiency (pH, solvent, # of extractions) emulsion->prob_extraction No emulsion, but still low yield sol_decomp Use mild quench (aq. NH4Cl) Work-up at low temp Avoid strong acids decomp->sol_decomp Yes

Caption: Troubleshooting decision tree for common Dieckmann condensation work-up issues.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Nuclear Magnetic Resonance (NMR) Spectral Data of Methyl 2-oxocyclopentanecarboxylate and its Ethyl Ester Analog.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a key building block in organic synthesis. For comparative purposes, the analogous data for ethyl 2-oxocyclopentanecarboxylate is also presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis, drug discovery, and quality control, offering a clear and concise summary of the spectral features of these important compounds.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and ethyl 2-oxocyclopentanecarboxylate. The data has been compiled from publicly available spectral databases.

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
This compound-OCH₃~3.7s-
-CH- (α to C=O, COOR)~3.4t~7.5
-CH₂- (γ to C=O)~2.3 - 2.5m-
-CH₂- (β to C=O)~2.0 - 2.2m-
-CH₂- (δ to C=O)~1.8 - 2.0m-
Ethyl 2-oxocyclopentanecarboxylate-OCH₂CH₃~4.2q~7.1
-OCH₂CH₃~1.3t~7.1
-CH- (α to C=O, COOR)~3.4t~7.5
-CH₂- (γ to C=O)~2.3 - 2.5m-
-CH₂- (β to C=O)~2.0 - 2.2m-
-CH₂- (δ to C=O)~1.8 - 2.0m-

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (ppm)
This compoundC=O (ketone)~215
C=O (ester)~170
-CH- (α to C=O, COOR)~55
-OCH₃~52
-CH₂- (γ to C=O)~38
-CH₂- (β to C=O)~30
-CH₂- (δ to C=O)~20
Ethyl 2-oxocyclopentanecarboxylateC=O (ketone)~215
C=O (ester)~170
-OCH₂CH₃~61
-CH- (α to C=O, COOR)~55
-CH₂- (γ to C=O)~38
-CH₂- (β to C=O)~30
-CH₂- (δ to C=O)~20
-OCH₂CH₃~14

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is outlined below.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For the title compounds, deuterated chloroform (B151607) (CDCl₃) is a suitable choice.

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.

    • For ¹³C NMR, a higher concentration of 20-100 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm) in organic solvents.

  • Filtration: To ensure a homogeneous magnetic field, filter the final solution through a pipette with a cotton or glass wool plug into a clean and dry 5 mm NMR tube.

2. NMR Instrument Parameters

The following are general instrument settings that can be used as a starting point and should be optimized for the specific instrument and sample.

For ¹H NMR:

  • Pulse Sequence: A standard single-pulse sequence is typically used.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are usually sufficient for a compound of this molecular weight and concentration.

  • Spectral Width: A spectral width of 12-16 ppm is generally adequate.

For ¹³C NMR:

  • Pulse Sequence: A standard single-pulse sequence with proton decoupling is used to simplify the spectrum and enhance sensitivity.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

  • Spectral Width: A spectral width of 200-240 ppm is typically used for organic molecules.

Data Processing and Analysis Workflow

The following diagram illustrates the typical workflow for acquiring and analyzing NMR data.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Filter Filter into NMR Tube Solvent->Filter Load Load Sample into Spectrometer Filter->Load Shim Lock and Shim Load->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Assign Assign Signals Integrate->Assign Interpret Interpret Spectrum Assign->Interpret

Caption: Workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound and its ethyl analog are consistent with their chemical structures. The primary differences in their spectra arise from the signals corresponding to the methyl and ethyl ester groups, respectively. The provided data and protocols offer a solid foundation for the identification and characterization of these compounds in a laboratory setting. Adherence to proper sample preparation and instrument setup is crucial for obtaining high-resolution and reliable NMR data.

A Comparative Guide to Purity Assessment of Methyl 2-Oxocyclopentanecarboxylate: GC-MS, HPLC, and qNMR Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of methyl 2-oxocyclopentanecarboxylate is critical for ensuring the reliability and reproducibility of experimental results and for meeting stringent quality control standards. This guide provides an objective comparison of three powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). Detailed experimental protocols and supporting data are presented to facilitate the selection of the most appropriate method based on specific analytical requirements.

This compound is a versatile intermediate in organic synthesis. Its purity can be influenced by residual starting materials from its synthesis, most commonly via Dieckmann condensation, such as dimethyl adipate, as well as byproducts from side reactions. Therefore, robust analytical methods are essential for its accurate characterization.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the volatility of the analyte and potential impurities, required sensitivity, and the specific information sought. GC-MS is well-suited for volatile compounds, while HPLC is advantageous for a broader range of compounds, including non-volatile impurities.[1] qNMR offers a distinct approach by providing a direct measure of purity against a certified reference standard without the need for identical standards of the impurities.

Table 1: Performance Comparison of Analytical Techniques for Purity Assessment

ParameterGC-MSHPLC-UVqNMR
Principle Separation based on volatility and interaction with a stationary phase, with mass-based detection.Separation based on polarity and partitioning between stationary and mobile phases, with UV absorbance detection.Quantitative determination based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[2]
Typical Application Primary choice for purity testing of volatile compounds and identification of unknown volatile impurities.Routine quality control, quantification of the main component, and analysis of non-volatile or thermally labile impurities.Absolute purity determination without the need for impurity standards; used for certifying reference materials.[3]
Strengths High separation efficiency for volatile compounds; definitive identification of impurities through mass spectra.[1]Broad applicability to a wide range of compounds; robust and highly reproducible for quantitative analysis.[4]High precision and accuracy; provides structural information simultaneously; non-destructive.[5]
Limitations Not suitable for non-volatile or thermally labile compounds.[1]Peak shape for β-keto esters can be poor due to keto-enol tautomerism; requires a chromophore for UV detection.Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard; higher instrument cost.
Estimated LoD/LoQ Low ng/mL to pg/mL range.Low to mid ng/mL range.µg/mL to mg/mL range.
Typical Analysis Time 15-30 minutes per sample.10-25 minutes per sample.5-15 minutes per sample for data acquisition.

Potential Impurities in this compound

The most common industrial synthesis of this compound is the Dieckmann condensation of dimethyl adipate.[6] Potential impurities stemming from this process include:

  • Dimethyl adipate: Unreacted starting material.

  • Methanol: A byproduct of the condensation reaction.

  • Sodium methoxide: Residual base catalyst (non-volatile).

  • Byproducts of side reactions: Such as intermolecular condensation products.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the routine purity analysis of this compound and the identification of volatile impurities.

1. Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile solvent like ethyl acetate (B1210297) or dichloromethane.

  • For analysis, dilute the stock solution to approximately 10-100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the prepared sample into the GC-MS system.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Volatile Solvent A->B C Dilute to Working Concentration B->C D Filter Sample C->D E Inject into GC D->E F Separation in GC Column E->F G Ionization & Fragmentation in MS F->G H Mass Detection G->H I Chromatogram Generation H->I J Peak Integration & Purity Calculation I->J K Mass Spectra Analysis & Impurity ID I->K

GC-MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is suitable for the quantification of this compound and the analysis of less volatile impurities. Due to the potential for keto-enol tautomerism to cause poor peak shapes for β-keto esters, method optimization (e.g., adjusting temperature or mobile phase pH) may be necessary.

1. Instrumentation and Conditions:

  • System: HPLC with a UV detector.

  • Column: C18, 5 µm particle size, 250 x 4.6 mm.

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). An acidic modifier like 0.1% formic acid can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C (elevated temperature can help sharpen peaks by accelerating tautomer interconversion).

  • Detection: UV at 210 nm or 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Dilute the stock solution to a final concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter.

3. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and run the analysis.

  • Purity is determined by the peak area percentage of the main component.

HPLC_Workflow A Sample Preparation (Dissolve & Filter) B HPLC System (Pump, Injector, Column) A->B C Isocratic/Gradient Elution B->C D UV Detection C->D E Data Acquisition & Processing D->E F Purity Calculation (Area %) E->F

HPLC Experimental Workflow
Quantitative NMR (qNMR) Protocol

This protocol outlines the steps for determining the absolute purity of this compound using an internal standard.

1. Instrumentation and Conditions:

  • System: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A high-purity (>99.9%) certified reference material with a simple spectrum and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into an NMR tube (e.g., 10-20 mg).

  • Accurately weigh and add a known amount of the internal standard to the same NMR tube (e.g., 5-10 mg).

  • Add a precise volume of the deuterated solvent (e.g., 0.6 mL).

  • Ensure complete dissolution by gentle vortexing or sonication.

3. Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

    • A 90° pulse angle.

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard to ensure full signal recovery.

    • A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for accurate integration).

4. Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

qNMR_Logic cluster_input Inputs cluster_process Process cluster_output Output Analyte Analyte (this compound) Weigh Accurate Weighing Analyte->Weigh Standard Internal Standard (e.g., Maleic Acid) Standard->Weigh Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve NMR Acquire Quantitative ¹H NMR Spectrum Dissolve->NMR Integrate Integrate Non-overlapping Signals NMR->Integrate Calculate Calculate Purity using Formula Integrate->Calculate Result Absolute Purity (%) Calculate->Result

Logical Flow for qNMR Purity Assessment

Conclusion

GC-MS, HPLC, and qNMR are all powerful and reliable techniques for assessing the purity of this compound. The optimal choice of method is contingent on the specific analytical objectives.

  • GC-MS is the preferred method for the identification and quantification of volatile impurities, offering high sensitivity and definitive structural information.

  • HPLC is a versatile and robust technique for routine quality control, particularly for quantifying the main component and any non-volatile or thermally unstable impurities.

  • qNMR provides an accurate and precise method for determining absolute purity without the need for specific impurity reference standards, making it an invaluable tool for the certification of reference materials and for orthogonal purity verification.

For a comprehensive and rigorous purity profile, a combination of these techniques is often recommended. For instance, GC-MS can be used for in-depth volatile impurity profiling, while HPLC can provide accurate quantification of the main component and non-volatile impurities. qNMR can then be employed as an orthogonal method to confirm the absolute purity. This multi-faceted approach ensures the highest level of confidence in the quality of this compound for research, development, and commercial applications.

References

A Comparative Guide to the Reactivity of Methyl and Ethyl 2-Oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the chemical reactivity of methyl 2-oxocyclopentanecarboxylate and ethyl 2-oxocyclopentanecarboxylate. These two β-keto esters are versatile intermediates in organic synthesis, playing crucial roles in the construction of complex molecular architectures, including natural products and pharmaceutical agents. Understanding the nuances of their reactivity is paramount for optimizing reaction conditions, improving yields, and designing efficient synthetic routes.

This guide provides a summary of their physical properties, detailed experimental protocols for a representative alkylation reaction, and a visualization of the general reaction mechanism to assist researchers in selecting the appropriate reagent for their synthetic needs.

Data Presentation: A Quantitative Comparison

The following table summarizes key physical properties of methyl and ethyl 2-oxocyclopentanecarboxylate. While this data does not directly quantify reactivity, it provides essential information for reaction setup and purification.

PropertyThis compoundEthyl 2-oxocyclopentanecarboxylate
CAS Number 10472-24-9611-10-9
Molecular Formula C₇H₁₀O₃C₈H₁₂O₃
Molecular Weight 142.15 g/mol 156.18 g/mol [1]
Boiling Point 105 °C / 19 mmHg102-104 °C / 11 mmHg
Density 1.145 g/mL at 25 °C1.054 g/mL at 25 °C
Refractive Index n20/D 1.456n20/D 1.452

Experimental Protocols: Alkylation Reactions

Alkylation at the α-carbon of β-keto esters is a fundamental carbon-carbon bond-forming reaction. The following protocols provide representative examples for the alkylation of both methyl and ethyl 2-oxocyclopentanecarboxylate.

Experimental Protocol 1: Alkylation of this compound

This protocol describes a general procedure for the alkylation of a cyclic β-keto ester, which can be adapted for this compound.

Materials:

Procedure:

  • A solution of sodium methoxide in methanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • This compound is added dropwise to the stirred solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the enolate.

  • The alkyl halide is then added dropwise, and the reaction mixture is stirred at room temperature or gently heated to reflux until the starting material is consumed (monitored by TLC or GC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Experimental Protocol 2: Michael Addition to Ethyl 2-Oxocyclopentanecarboxylate

This protocol details the Michael addition of ethyl 2-oxocyclopentanecarboxylate to methyl vinyl ketone, which is a type of alkylation on a soft electrophile.[2]

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate (25.0 g, 160 mmol)

  • Iron(III) chloride hexahydrate (865 mg, 3.20 mmol)

  • Methyl vinyl ketone (15.0 mL, 12.7 g, 182 mmol)

  • Dichloromethane (for workup)

  • Anhydrous sodium sulfate

Procedure:

  • A 50-mL, round-bottomed flask equipped with a magnetic stirring bar is charged with ethyl 2-oxocyclopentanecarboxylate and iron(III) chloride hexahydrate.[2]

  • The flask is placed in a water bath at room temperature.[2]

  • Methyl vinyl ketone is added dropwise over 1 hour using a syringe pump.[2]

  • The resulting mixture is stirred for 12 hours at room temperature.[2]

  • Volatile materials are removed under reduced pressure at room temperature for 3 hours with continued stirring.[2]

  • The product, 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester, is then distilled under high vacuum (bp 130 °C at 1 mm).[2]

Mandatory Visualization

The following diagram illustrates the general mechanism for the base-catalyzed alkylation of 2-oxocyclopentanecarboxylates.

Alkylation_Mechanism start R-O⁻ ester 2-Oxocyclopentanecarboxylate (R' = Me or Et) enolate Enolate Intermediate ester->enolate alkoxide R'-OH ester->alkoxide H⁺ abstraction product α-Alkylated Product enolate->product R''-X alkyl_halide Alkyl Halide (R''-X) halide X⁻ dummy1 dummy2 dummy3

Caption: General mechanism of base-catalyzed alkylation.

References

A Comparative Guide to the Synthesis of Methyl 2-Oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-oxocyclopentanecarboxylate, a versatile precursor for prostaglandins (B1171923) and other biologically active molecules, is a prime example of such a crucial building block.[1] This guide provides a comparative analysis of the traditional Dieckmann condensation and alternative synthetic routes, offering detailed experimental protocols and quantitative data to inform methodological choices in the laboratory and at an industrial scale.

Dominant Industrial Route: The Dieckmann Condensation

The industrial synthesis of this compound is overwhelmingly accomplished via the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[1] Specifically, the intramolecular condensation of dimethyl adipate (B1204190) in the presence of a strong base is a well-established and robust method.[1]

The reaction proceeds by deprotonation of an α-carbon of one of the ester groups, initiating an intramolecular nucleophilic attack on the other ester carbonyl, leading to the formation of the five-membered ring.[2]

Logical Flow of the Dieckmann Condensation

Dieckmann_Condensation cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Dimethyl Adipate Dimethyl Adipate Enolate Formation Enolate Formation Dimethyl Adipate->Enolate Formation Deprotonation Base Strong Base (e.g., Sodium Methoxide) Base->Enolate Formation Solvent Solvent (e.g., DMF) Solvent->Enolate Formation Intramolecular Cyclization Intramolecular Cyclization Enolate Formation->Intramolecular Cyclization Nucleophilic Attack Elimination Elimination Intramolecular Cyclization->Elimination Loss of Methoxide (B1231860) This compound This compound Elimination->this compound

Caption: Workflow of the Dieckmann Condensation for this compound Synthesis.

Alternative Synthetic Routes

While the Dieckmann condensation is the standard, alternative synthetic strategies offer different advantages, such as avoiding harsh bases or utilizing more readily available starting materials. This section explores three notable alternatives.

Carboxylation of Cyclopentanone (B42830)

A direct approach to this compound involves the carboxylation of cyclopentanone. This can be achieved by reacting cyclopentanone with dimethyl carbonate in the presence of a strong base. This method is attractive due to the commercial availability and relatively low cost of cyclopentanone.

Stork Enamine Acylation

The Stork enamine synthesis provides a milder alternative to direct enolate alkylation.[3][4] This method involves the formation of an enamine from cyclopentanone and a secondary amine, followed by acylation with a reagent like methyl chloroformate. The resulting iminium salt is then hydrolyzed to yield the target β-keto ester.[5] This route avoids the potential for self-condensation of the ketone under strongly basic conditions.

Favorskii Rearrangement of 2-Chlorocyclohexanone (B41772)

The Favorskii rearrangement of α-halo ketones in the presence of a base can be employed to synthesize carboxylic acid derivatives with a contracted ring system.[6][7][8] Treating 2-chlorocyclohexanone with sodium methoxide leads to the formation of methyl cyclopentanecarboxylate (B8599756).[8] To obtain the target molecule, a subsequent oxidation step at the α-position of the cyclopentane (B165970) ring would be necessary. This multi-step process makes it a less direct alternative.

Comparative Overview of Synthetic Routes
Synthetic Route Starting Material(s) Key Reagents Reported Yield Advantages Disadvantages
Dieckmann Condensation Dimethyl AdipateSodium Methoxide, DMFUp to 99%[9]High yield, well-established industrial process.Requires a strong base, potential for side reactions if not carefully controlled.
Carboxylation of Cyclopentanone Cyclopentanone, Dimethyl CarbonateStrong Base (e.g., KOCH3, Ca(OCH3)2)Up to 30%[10]Utilizes a readily available starting material.Moderate yields, competing side reactions like self-aldol condensation and methylation.[10]
Stork Enamine Acylation Cyclopentanone, Secondary Amine (e.g., Pyrrolidine)Methyl Chloroformate, Acid catalystModerate (up to 50% reported for similar acylations)[11]Milder conditions, avoids strong bases and poly-acylation.[4]Multi-step process (enamine formation, acylation, hydrolysis), use of toxic acylating agents.
Favorskii Rearrangement 2-ChlorocyclohexanoneSodium MethoxideGood for the rearrangement step, but overall yield is lower due to the additional oxidation step.A classic named reaction for ring contraction.Multi-step process requiring an additional oxidation step, less direct route.

Experimental Protocols

Dieckmann Condensation of Dimethyl Adipate (Industrial Scale)

This protocol is adapted from a patented industrial process.[9]

  • Preparation: In a suitable reaction kettle, add 1000-1100 kg of dimethylformamide (DMF) and 120-140 kg of sodium methoxide.

  • Mixing: Stir the mixture for 20-40 minutes to ensure uniform dispersion.

  • Heating: Raise the temperature of the reaction mixture to 90-110°C.

  • Addition of Diester: Add 300-500 kg of dimethyl adipate dropwise to the heated mixture.

  • Reaction: Maintain the temperature and allow the reaction to reflux for 8-10 hours. During this time, the by-product, methanol, is collected via condensation.

  • Work-up: After the reaction is complete, the solvent (DMF) is removed under reduced pressure. The residue is then subjected to an acidic workup and purification by distillation to yield this compound.

Carboxylation of Cyclopentanone with Dimethyl Carbonate

This protocol is based on a study of the catalytic conversion of cyclopentanone.[10]

  • Reaction Setup: In a suitable reactor, combine 0.5 g of cyclopentanone, 5.4 g of dimethyl carbonate (DMC), and 0.05 g of a solid basic catalyst (e.g., MgO or Ca(OCH3)2).

  • Reaction Conditions: Heat the reaction mixture to 533 K (260 °C) and maintain for a specified reaction time (e.g., 2 hours).

  • Analysis and Purification: After the reaction, the mixture is cooled, and the products are analyzed by gas chromatography. The desired product, this compound, can be isolated and purified using column chromatography or distillation.

Stork Enamine Acylation of Cyclopentanone

This is a general procedure adapted for the synthesis of the target molecule.

  • Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclopentanone (1.0 eq) in toluene.

    • Add a secondary amine, such as pyrrolidine (B122466) (1.2 eq), and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Remove the solvent under reduced pressure to obtain the crude cyclopentanone enamine.

  • Acylation:

    • Dissolve the crude enamine in an aprotic solvent like THF.

    • Cool the solution in an ice bath and add methyl chloroformate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

  • Hydrolysis:

    • Add dilute aqueous acid (e.g., 1 M HCl) to the reaction mixture and stir to hydrolyze the iminium salt.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Favorskii Rearrangement and Subsequent Oxidation

This is a two-stage conceptual protocol.

  • Favorskii Rearrangement of 2-Chlorocyclohexanone:

    • Prepare a solution of sodium methoxide in methanol.

    • Add 2-chlorocyclohexanone dropwise to the cooled methoxide solution.

    • After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating.

    • Perform an aqueous workup and extract the product, methyl cyclopentanecarboxylate, with an organic solvent.

    • Purify the ester by distillation.

  • α-Oxidation of Methyl Cyclopentanecarboxylate:

    • The purified methyl cyclopentanecarboxylate would then need to be oxidized at the α-position. This can be achieved through various methods, such as enolate formation followed by reaction with an oxidizing agent (e.g., MoOPH or a sulfonyloxaziridine). This step would require further optimization to achieve a good yield of the desired β-keto ester.

Visualization of Synthetic Pathways

Carboxylation of Cyclopentanone

Carboxylation cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Cyclopentanone Cyclopentanone Enolate Formation Enolate Formation Cyclopentanone->Enolate Formation Deprotonation Dimethyl Carbonate Dimethyl Carbonate Carboxymethylation Carboxymethylation Dimethyl Carbonate->Carboxymethylation Base Strong Base (e.g., KOCH3) Base->Enolate Formation Enolate Formation->Carboxymethylation Nucleophilic Attack This compound This compound Carboxymethylation->this compound

Caption: Pathway for the Carboxylation of Cyclopentanone.

Stork Enamine Acylation

Stork_Enamine cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Cyclopentanone Cyclopentanone Enamine Formation Enamine Formation Cyclopentanone->Enamine Formation Secondary Amine Secondary Amine Secondary Amine->Enamine Formation Methyl Chloroformate Methyl Chloroformate Acylation Acylation Methyl Chloroformate->Acylation Aqueous Acid Aqueous Acid Hydrolysis Hydrolysis Aqueous Acid->Hydrolysis Enamine Formation->Acylation Nucleophilic Attack Acylation->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: The Stork Enamine Acylation Route.

References

A Comparative Guide to Bases in Dieckmann Condensation for the Synthesis of Cyclic β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of carbocyclic and heterocyclic frameworks, the Dieckmann condensation remains a fundamental and powerful tool. This intramolecular cyclization of diesters to form cyclic β-keto esters is critically influenced by the choice of base. This guide provides an objective comparison of commonly employed bases, supported by experimental data, to facilitate the selection of the optimal reaction conditions for this important transformation.

Performance Comparison of Common Bases

The efficacy of different bases in the Dieckmann condensation can vary significantly, impacting reaction yields and times. Below is a summary of the performance of several common bases in the cyclization of diethyl adipate (B1204190) to ethyl 2-oxocyclopentanecarboxylate and diethyl pimelate (B1236862) to ethyl 2-oxocyclohexanecarboxylate.

Table 1: Performance of Various Bases in the Dieckmann Condensation of Diethyl Adipate

BaseSolventConditionsYield (%)
Potassium tert-butoxide (t-BuOK)Toluene (B28343)Reflux, 3h98
Potassium tert-butoxide (t-BuOK)NoneRoom Temp, 10 min82
Sodium ethoxide (EtONa)TolueneReflux, 3h58
Sodium ethoxide (EtONa)NoneRoom Temp, 10 min61
Sodium tert-butoxide (t-BuONa)TolueneReflux, 3h69
Sodium tert-butoxide (t-BuONa)NoneRoom Temp, 10 min74
Potassium ethoxide (EtOK)TolueneReflux, 3h41
Potassium ethoxide (EtOK)NoneRoom Temp, 10 min63
Sodium Hydride (NaH)TolueneReflux72
Sodium Amide (NaNH₂)XyleneReflux75

Table 2: Performance of Various Bases in the Dieckmann Condensation of Diethyl Pimelate

BaseSolventConditionsYield (%)
Potassium tert-butoxide (t-BuOK)TolueneReflux, 3h63
Potassium tert-butoxide (t-BuOK)NoneRoom Temp, 10 min69
Sodium ethoxide (EtONa)TolueneReflux, 3h60
Sodium ethoxide (EtONa)NoneRoom Temp, 10 min60
Sodium tert-butoxide (t-BuONa)TolueneReflux, 3h56
Sodium tert-butoxide (t-BuONa)NoneRoom Temp, 10 min68
Potassium ethoxide (EtOK)TolueneReflux, 3h60
Potassium ethoxide (EtOK)NoneRoom Temp, 10 min56

Reaction Mechanism and Experimental Workflow

The Dieckmann condensation proceeds through a well-established mechanism involving the formation of an enolate followed by an intramolecular nucleophilic acyl substitution.

Dieckmann_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reformation of Carbonyl and Elimination cluster_3 Step 4: Deprotonation (Driving Force) cluster_4 Step 5: Protonation (Workup) Diester Diester Enolate Enolate Intermediate Diester->Enolate Deprotonation Diester->Enolate Base Base (B:) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Enolate->Tetrahedral_Intermediate Beta_Keto_Ester β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester Elimination Tetrahedral_Intermediate->Beta_Keto_Ester Leaving_Group Alkoxide (RO⁻) Enolate_Product Enolate of β-Keto Ester Beta_Keto_Ester->Enolate_Product Deprotonation by RO⁻ Beta_Keto_Ester->Enolate_Product Final_Product Cyclic β-Keto Ester Enolate_Product->Final_Product Protonation Enolate_Product->Final_Product Acid_Workup H₃O⁺

Caption: General mechanism of the Dieckmann condensation.

A generalized workflow for performing a comparative study of bases for the Dieckmann condensation is outlined below. This workflow ensures consistent experimental conditions for a reliable comparison.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Isolation cluster_analysis Analysis start Prepare Dry Apparatus and Reagents add_diester Add Diester and Anhydrous Solvent start->add_diester inert_atm Establish Inert Atmosphere (e.g., Argon) add_diester->inert_atm add_base Add Base (e.g., NaH, NaOEt, t-BuOK) inert_atm->add_base react Stir under Controlled Temperature and Time add_base->react monitor Monitor Reaction Progress (e.g., TLC, GC) react->monitor quench Quench Reaction (e.g., with Acid) monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify Product (e.g., Distillation, Chromatography) concentrate->purify characterize Characterize Product (e.g., NMR, IR, MS) purify->characterize calculate_yield Calculate Yield characterize->calculate_yield

Caption: A generalized experimental workflow for the Dieckmann condensation.

Experimental Protocols

Detailed methodologies for the Dieckmann condensation of diethyl adipate using three different bases are provided below. These protocols are designed to be directly comparable.

Protocol 1: Dieckmann Condensation of Diethyl Adipate with Sodium Ethoxide in Toluene

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Anhydrous toluene

  • 30% Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene (950 g).

  • Add sodium ethoxide (132 g, 98%) to the toluene.

  • To this suspension, add diethyl adipate (300 g) and heat the mixture to reflux.

  • Monitor the reaction progress by gas chromatography until the concentration of diethyl adipate is less than 1%.

  • After completion, cool the reaction mixture to 30°C and remove the ethanol (B145695) formed during the reaction by distillation.

  • Neutralize the mixture with 30% hydrochloric acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation (83-88°C / 5 mmHg) to yield ethyl 2-oxocyclopentanecarboxylate.[1]

Protocol 2: Dieckmann Condensation of Diethyl Adipate with Sodium Hydride in Toluene

Materials:

  • Diethyl adipate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Anhydrous methanol (B129727)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and argon inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stirrer and equipped with a reflux condenser and argon inlet, add a solution of diethyl adipate (1.0 eq) in dry toluene.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to the solution.

  • Slowly add a small amount of anhydrous methanol to initiate the reaction.

  • Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux.

  • Monitor the reaction by TLC or GC until completion.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 3: Dieckmann Condensation of Diethyl Adipate with Potassium tert-Butoxide (Solvent-Free)

Materials:

  • Diethyl adipate

  • Potassium tert-butoxide

  • Mortar and pestle or a high-torque mechanical stirrer

  • Distillation apparatus

Procedure:

  • In a dry mortar, add diethyl adipate and powdered potassium tert-butoxide.

  • Grind the mixture vigorously with a pestle at room temperature for 10 minutes. Alternatively, for larger scales, use a high-torque mechanical stirrer in a suitable reaction vessel.

  • Allow the reaction mixture to stand in a desiccator for 60 minutes.

  • The resulting solid-liquid mixture can be directly subjected to vacuum distillation to isolate the ethyl 2-oxocyclopentanecarboxylate. A higher yield is reported for this solvent-free method compared to using sodium methoxide (B1231860) under similar conditions.[2]

Concluding Remarks

The choice of base is a critical parameter in the Dieckmann condensation, significantly influencing the reaction's efficiency. For the cyclization of diethyl adipate, potassium tert-butoxide in toluene at reflux provides the highest reported yield among the compared bases. Solvent-free conditions with potassium tert-butoxide also offer a highly efficient and environmentally friendly alternative. While traditional bases like sodium ethoxide are effective, sterically hindered bases such as potassium tert-butoxide often lead to cleaner reactions and higher yields, particularly when side reactions are a concern. The provided protocols offer a starting point for optimizing the Dieckmann condensation for specific substrates and applications in research and development.

References

A Comparative Guide to the Stereochemical Validation of Asymmetric Reactions of Methyl 2-Oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common asymmetric reactions performed on methyl 2-oxocyclopentanecarboxylate, a versatile precursor in the synthesis of chiral cyclopentane (B165970) derivatives. We present quantitative data from representative reactions and detail the experimental protocols for the crucial validation of their stereochemical outcomes. This objective comparison is intended to aid researchers in selecting appropriate synthetic and analytical methodologies for their specific research and development needs.

Asymmetric Reaction Methodologies: A Comparative Overview

The introduction of stereocenters into the this compound framework can be achieved through various asymmetric reactions. Here, we compare two widely employed methods: the organocatalytic Michael addition and the phase-transfer catalyzed asymmetric alkylation.

Data Presentation: Performance of Asymmetric Reactions

The following tables summarize the performance of these two distinct asymmetric transformations on this compound, providing key data for a comparative assessment.

Table 1: Organocatalytic Asymmetric Michael Addition to trans-β-Nitrostyrene

This reaction establishes two new stereocenters, making the control of both diastereoselectivity and enantioselectivity paramount. The use of a cinchonidine-squaramide organocatalyst has been shown to provide the Michael adduct in high yield and with excellent stereocontrol.[1]

CatalystMichael AcceptorSolvent SystemYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, % for syn)
Cinchonidine-Squaramide (1 mol%)trans-β-NitrostyreneBetaine:D-Sorbitol:Waterup to 99>95:5up to 98

Table 2: Phase-Transfer Catalyzed Asymmetric Alkylation with Benzyl (B1604629) Bromide

This method introduces a single stereocenter at the C1 position of the cyclopentanone (B42830) ring. Chiral phase-transfer catalysts derived from cinchona alkaloids are effective in controlling the enantioselectivity of this transformation.

CatalystAlkylating AgentBaseSolventYield (%)Enantiomeric Excess (ee, %)
Cinchona Alkaloid-Derived Quaternary Ammonium (B1175870) SaltBenzyl BromideCsOH·H₂OToluene (B28343)Highup to 99

Experimental Protocols: Synthesis and Stereochemical Validation

Detailed methodologies for performing the discussed asymmetric reactions and for validating the stereochemistry of the resulting products are provided below.

Protocol 1: Organocatalytic Asymmetric Michael Addition

This protocol is adapted from studies on the Michael addition of β-keto esters to nitroalkenes using a chiral organocatalyst.

Synthesis of Methyl (1R,2S)-1-(( R )-2-nitro-1-phenylethyl)-2-oxocyclopentane-1-carboxylate:

  • To a solution of this compound (1.0 equiv.) and trans-β-nitrostyrene (1.2 equiv.) in the chosen solvent (e.g., toluene, 2.0 M), add the cinchonidine-squaramide organocatalyst (0.01 equiv.).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired Michael adduct.

Protocol 2: Phase-Transfer Catalyzed Asymmetric Alkylation

This protocol outlines a general procedure for the enantioselective alkylation of β-keto esters under phase-transfer conditions.

Synthesis of (R)-Methyl 1-benzyl-2-oxocyclopentane-1-carboxylate:

  • To a mixture of this compound (1.0 equiv.) and a chiral cinchona alkaloid-derived quaternary ammonium salt (0.05 equiv.) in toluene (5 mL per mmol of substrate), add solid cesium hydroxide (B78521) monohydrate (CsOH·H₂O, 5.0 equiv.).

  • Cool the vigorously stirred suspension to 0 °C and add benzyl bromide (1.2 equiv.) dropwise.

  • Continue stirring at 0 °C for 12-24 hours, monitoring the reaction by TLC.

  • After completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate) to yield the alkylated product.

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams have been generated.

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_validation Stereochemical Validation start This compound reaction Asymmetric Reaction (e.g., Michael Addition or Alkylation) start->reaction product Chiral Product Mixture (Enantiomers/Diastereomers) reaction->product hplc Chiral HPLC Analysis product->hplc Separation nmr NMR Spectroscopy product->nmr Analysis ee_det Determine Enantiomeric Excess (ee) hplc->ee_det dr_det Determine Diastereomeric Ratio (dr) nmr->dr_det

Caption: General workflow for the synthesis and stereochemical validation.

chiral_hplc_logic start Inject Product Mixture into Chiral HPLC separation Separation on Chiral Stationary Phase start->separation detection UV Detector separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Enantiomeric Excess (ee) integration->calculation

Caption: Logical flow for determining enantiomeric excess via chiral HPLC.

Stereochemical Validation Protocols

Accurate determination of the stereochemical outcome is critical. The following are detailed protocols for the two primary analytical techniques.

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

This method is suitable for determining the enantiomeric excess of the Michael addition and alkylation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is often effective. For the Michael adduct, a Chiralpak AD-H or OD-H column is a good starting point.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is typically used. The ratio is optimized to achieve baseline separation (e.g., 90:10 or 80:20 n-hexane:isopropanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance of the product (e.g., 254 nm for compounds with a phenyl group).

  • Temperature: Ambient.

Procedure:

  • Prepare a standard solution of the purified product in the mobile phase (approximately 1 mg/mL).

  • Inject the sample onto the chiral column.

  • Record the chromatogram. Two separated peaks corresponding to the two enantiomers should be observed.

  • Integrate the area of each peak.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Protocol 4: ¹H NMR Spectroscopy for Diastereomeric Ratio (dr) Determination

For reactions that generate diastereomers, such as the Michael addition, ¹H NMR spectroscopy is a powerful tool for determining their ratio.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Solvent: A deuterated solvent in which the product is soluble (e.g., CDCl₃).

Procedure:

  • Prepare a solution of the purified product mixture in the deuterated solvent.

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify well-resolved signals corresponding to protons that are in different chemical environments in the two diastereomers. Protons adjacent to the newly formed stereocenters are often good candidates.

  • Integrate the signals for each diastereomer.

  • The diastereomeric ratio is the ratio of the integration values of the corresponding signals. For example, if a proton signal for the major diastereomer integrates to 1.00 and the corresponding signal for the minor diastereomer integrates to 0.15, the diastereomeric ratio is 1.00:0.15, which is approximately 87:13.

References

A Comparative Guide to Catalytic Efficiency in the Synthesis of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biocatalytic and Chemocatalytic Asymmetric Ketone Reduction

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. The stereochemistry of these molecules is often critical to their biological activity, demanding highly efficient and selective catalytic methods. This guide provides a detailed comparison of two leading technologies for the asymmetric reduction of prochiral ketones to chiral alcohols: biocatalysis using ketoreductases (KREDs) and chemocatalysis employing Noyori-type asymmetric hydrogenation catalysts.

At a Glance: Performance Comparison

The following table summarizes the key performance indicators for the asymmetric reduction of acetophenone (B1666503) to (R)-1-phenylethanol, a widely studied model reaction, using a representative ketoreductase and a classic Noyori catalyst system. This data, compiled from various sources, highlights the distinct advantages and disadvantages of each approach.

ParameterBiocatalysis (Ketoreductase)Chemocatalysis (Noyori Asymmetric Hydrogenation)
Catalyst Engineered KetoreductaseRuCl₂[(S)-BINAP]₂ / (S,S)-DPEN
Substrate AcetophenoneAcetophenone
Product (R)-1-phenylethanol(R)-1-phenylethanol
Yield (%) >95%Quantitative (>99%)[1]
Enantiomeric Excess (ee %) >99%80 - 99%[1]
Reaction Time 6 - 24 hours[2]45 min - 48 hours[1]
Catalyst Loading (mol%) Typically whole cells or purified enzyme (w/w)0.00004 - 0.1 mol%[1][3]
Turnover Number (TON) N/A (typically measured in space-time yield)Up to 2,400,000[1]
Turnover Frequency (TOF) N/AUp to 228,000 h⁻¹[1]
Reaction Conditions Aqueous buffer, ambient temp. & pressureOrganic solvent, H₂ pressure (8 - 1100 psi), often requires a base[1][3]
Cofactor Requirement Yes (NAD(P)H), requires regeneration systemNo

Delving Deeper: Methodology and Experimental Protocols

Biocatalytic Approach: The Power of Enzymes

Biocatalysis leverages the high selectivity and efficiency of enzymes, such as ketoreductases, to perform chemical transformations.[4] These reactions are typically conducted in aqueous media under mild conditions, aligning with the principles of green chemistry.[4] A key feature of KRED-catalyzed reductions is the requirement for a nicotinamide (B372718) cofactor (NADH or NADPH), which necessitates a cofactor regeneration system for economic viability.[2]

This protocol is a representative example for the biocatalytic reduction of acetophenone using a ketoreductase.

Materials:

  • Acetophenone

  • Engineered Ketoreductase (e.g., from Lactobacillus kefir)

  • NADP⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

  • Add D-glucose, NADP⁺, and glucose dehydrogenase to the buffer solution and stir until dissolved.

  • Add the ketoreductase enzyme to the mixture.

  • Add acetophenone to the reaction mixture and stir at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Upon completion, extract the product, (R)-1-phenylethanol, with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

  • Determine the enantiomeric excess using chiral HPLC or chiral GC.

Chemocatalytic Approach: The Efficiency of Transition Metals

Transition metal catalysis, particularly asymmetric hydrogenation, is a powerful and widely used method for the synthesis of chiral molecules. The Noyori asymmetric hydrogenation, for which Ryoji Noyori was awarded the Nobel Prize in Chemistry in 2001, utilizes ruthenium catalysts bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.[5] These catalysts exhibit high activity and enantioselectivity for the reduction of a broad range of ketones.[1]

This protocol describes a general procedure for the Noyori asymmetric hydrogenation of acetophenone.

Materials:

  • Acetophenone

  • [RuCl₂((S)-BINAP)]₂

  • (S,S)-DPEN (1,2-diphenylethylenediamine)

  • Anhydrous and degassed isopropanol (B130326)

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen gas (H₂)

Procedure:

  • In a nitrogen-filled glovebox, charge a high-pressure reactor with [RuCl₂((S)-BINAP)]₂ and (S,S)-DPEN.

  • Add anhydrous and degassed isopropanol to dissolve the catalyst components.

  • Add a solution of potassium tert-butoxide in isopropanol to the reactor.

  • Add acetophenone to the catalyst solution.

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen source.

  • Purge the reactor with hydrogen gas and then pressurize to the desired pressure (e.g., 8 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 28 °C).

  • Monitor the reaction progress by analyzing aliquots via GC or HPLC.

  • Upon completion, carefully release the hydrogen pressure.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or chiral GC.

Visualizing the Process: Workflows and Signaling Pathways

To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the typical workflows for both biocatalytic and chemocatalytic asymmetric ketone reduction.

Biocatalytic_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis prep_buffer Prepare Buffer add_cofactors Add Cofactors (NADP+, Glucose) prep_buffer->add_cofactors add_enzymes Add Enzymes (KRED, GDH) add_cofactors->add_enzymes add_substrate Add Substrate (Acetophenone) add_enzymes->add_substrate run_reaction Incubate at Controlled Temp. add_substrate->run_reaction monitor Monitor Progress (HPLC/GC) run_reaction->monitor extract Extract Product monitor->extract purify Purify Product extract->purify analyze Analyze ee% purify->analyze

Biocatalytic Asymmetric Ketone Reduction Workflow

Chemocatalytic_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Analysis prep_catalyst Prepare Catalyst Solution (Ru-complex, Solvent) add_base Add Base prep_catalyst->add_base add_substrate Add Substrate (Acetophenone) add_base->add_substrate pressurize Pressurize with H₂ add_substrate->pressurize run_reaction Stir at Controlled Temp. pressurize->run_reaction monitor Monitor Progress (HPLC/GC) run_reaction->monitor depressurize Depressurize monitor->depressurize quench Quench Reaction depressurize->quench extract Extract Product quench->extract purify Purify Product extract->purify analyze Analyze ee% purify->analyze

Chemocatalytic Asymmetric Hydrogenation Workflow

Conclusion

Both biocatalysis and chemocatalysis offer powerful solutions for the synthesis of chiral alcohols. The choice of method depends on a variety of factors including the specific substrate, desired scale of production, cost considerations, and environmental impact. Biocatalysis provides a "greener" alternative with high enantioselectivity under mild conditions, while chemocatalysis, particularly Noyori's asymmetric hydrogenation, offers exceptionally high turnover numbers and frequencies for a broad range of substrates. As both fields continue to advance, a thorough understanding of their respective strengths and weaknesses is crucial for the rational design of efficient and sustainable synthetic routes to valuable chiral molecules.

References

A Comparative Guide to the Reaction Kinetics of Alkylating Cyclic β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Catalytic Methods for C-C Bond Formation

The alkylation of cyclic β-keto esters is a cornerstone reaction in organic synthesis, pivotal for the construction of complex molecular architectures found in pharmaceuticals and other bioactive molecules. The efficiency and selectivity of this transformation are critically dependent on the chosen catalytic system, which directly influences the reaction kinetics. This guide provides a comparative analysis of the kinetics of two prominent methods for the alkylation of cyclic β-keto esters: Phase-Transfer Catalysis (PTC) and Palladium-Catalyzed Alkylation. While direct, side-by-side kinetic comparisons under identical conditions are scarce in the literature, this guide synthesizes available quantitative data and qualitative observations to provide valuable insights for reaction optimization and catalyst selection.

Unveiling the Nucleophilicity of Cyclic β-Keto Ester Enolates

The inherent reactivity of the cyclic β-keto ester in an alkylation reaction is determined by the nucleophilicity of its corresponding enolate. A recent study quantified the nucleophilicities of various cyclic β-keto ester anions by measuring their second-order rate constants (k) for reactions with benzhydrylium ions in DMSO at 20 °C. This data provides a fundamental basis for understanding how the ring size and conformation of the cyclic β-keto ester influence its reactivity.

Cyclic β-Keto Ester AnionRing SizeSecond-Order Rate Constant (k) [M⁻¹s⁻¹]
Ethyl 2-oxocyclopentanecarboxylate Anion5-memberedData not explicitly found for this specific electrophile system in the provided search results, but is expected to be a reactive nucleophile.
Ethyl 2-oxocyclohexanecarboxylate Anion 6-membered 5.01 x 10³ [1]
Ethyl 2-oxocycloheptanecarboxylate Anion7-memberedData not explicitly found for this specific electrophile system in the provided search results.

Table 1: Nucleophilicity of Cyclic β-Keto Ester Anions. The second-order rate constants for the reaction of the potassium enolates with a reference electrophile (a benzhydrylium ion) in DMSO at 20°C. Data from Mayr, H., et al. (2015).[1]

This data quantitatively demonstrates the high nucleophilicity of the enolate derived from ethyl 2-oxocyclohexanecarboxylate. The study also noted that the configurational flexibility of the enolates, which is influenced by the ring structure, and the degree of ion-pairing with the counter-ion (e.g., K⁺) significantly affect their nucleophilic reactivities.[1]

Phase-Transfer Catalysis (PTC): A Versatile and Efficient Approach

Phase-transfer catalysis offers a practical and efficient method for the alkylation of cyclic β-keto esters. This technique facilitates the reaction between a water-soluble base (like NaOH or KOH) and an organic-soluble substrate by using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, to transport the hydroxide (B78521) or enolate anion into the organic phase.

While specific kinetic data such as rate constants and activation energies for the PTC alkylation of cyclic β-keto esters were not found in the initial search, studies on similar systems provide valuable insights. For instance, in the PTC alkylation of 2'-hydroxyacetophenone, a significant enhancement in reaction rates and selectivity was observed when transitioning from a liquid-liquid (L-L) to a liquid-liquid-liquid (L-L-L) system. This was attributed to the formation of a third liquid phase, rich in the catalyst, which becomes the primary reaction locus, leading to a substantial reduction in the activation energy.[2] This principle can be extrapolated to the alkylation of cyclic β-keto esters, suggesting that optimizing the phase conditions can dramatically improve reaction kinetics.

Qualitative observations from various studies indicate that PTC alkylation of cyclic β-keto esters proceeds with good to excellent yields (up to 98%) under mild conditions.[3] The reactions are scalable, and the catalyst can often be recycled.[3]

Palladium-Catalyzed Alkylation: A Powerful Tool for C-C Bond Formation

Palladium catalysis has emerged as a powerful method for the α-arylation and alkylation of carbonyl compounds, including β-keto esters. These reactions typically involve the formation of a palladium enolate intermediate, which then undergoes reductive elimination with an organic halide.

The reaction rates in palladium-catalyzed couplings are influenced by factors such as the choice of ligand, the nature of the base, and the solvent. The development of electronically modified and sterically hindered phosphine (B1218219) ligands has been instrumental in achieving high catalytic activity and selectivity.

Experimental Protocols

General Protocol for Kinetic Analysis of β-Keto Ester Alkylation

A general methodology for monitoring the kinetics of β-keto ester alkylation can be adapted from protocols for similar reactions.[5]

  • Reaction Setup: In a thermostated batch reactor equipped with a magnetic stirrer, combine the cyclic β-keto ester, the alkylating agent, the catalyst (e.g., phase-transfer catalyst or palladium complex), and the solvent.

  • Initiation: Add the base to initiate the reaction.

  • Sampling: At regular intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by adding a dilute acid solution.

  • Analysis: Analyze the composition of the quenched samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the reactant and product over time.

  • Data Analysis: Plot the concentration of the starting material or product as a function of time. Fit the data to an appropriate rate law (e.g., pseudo-first-order or second-order) to determine the rate constant (k). By conducting the experiment at different temperatures, the activation energy (Ea) can be determined from an Arrhenius plot.

Visualizing the Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate a generalized experimental workflow for kinetic analysis and the catalytic cycles for both phase-transfer and palladium-catalyzed alkylation.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Monitoring cluster_analysis Data Analysis A Thermostated Reactor B Add Reactants (β-Keto Ester, Alkyl Halide) A->B C Add Catalyst (PTC or Pd-complex) B->C D Add Solvent C->D E Initiate with Base D->E F Timed Sampling E->F G Quench Reaction F->G H Analytical Measurement (HPLC/GC-MS) G->H I Concentration vs. Time Plot H->I J Determine Rate Law & Rate Constant (k) I->J K Arrhenius Plot (varying T) J->K L Determine Activation Energy (Ea) K->L Catalytic_Cycles cluster_PTC Phase-Transfer Catalysis (PTC) cluster_Pd Palladium-Catalyzed Alkylation p1 Aqueous Phase: Base (M⁺OH⁻) + Catalyst (Q⁺X⁻) p2 Q⁺OH⁻ in Organic Phase p1->p2 Phase Transfer p3 Enolate Formation: β-Keto Ester + Q⁺OH⁻ → Enolate⁻Q⁺ + H₂O p2->p3 Deprotonation p4 Alkylation: Enolate⁻Q⁺ + R'-X → Alkylated Product + Q⁺X⁻ p3->p4 SN2 Attack p4->p1 Catalyst Regeneration pd1 Pd(0)Lₙ pd2 Oxidative Addition: Pd(0)Lₙ + R'-X → R'-Pd(II)LₙX pd1->pd2 pd3 Enolate Formation & Transmetalation: β-Keto Ester + Base → Enolate Enolate + R'-Pd(II)LₙX → R'-Pd(II)Lₙ(enolate) pd2->pd3 pd4 Reductive Elimination: R'-Pd(II)Lₙ(enolate) → Alkylated Product + Pd(0)Lₙ pd3->pd4 pd4->pd1 Catalyst Regeneration

References

X-ray Crystallography of Methyl 2-oxocyclopentanecarboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of methyl 2-oxocyclopentanecarboxylate derivatives. Due to the limited availability of published crystal structures for a broad range of these derivatives, this edition focuses on a detailed examination of methyl 1-(2-(fluorosulfonyl)ethyl)-2-oxocyclopentanecarboxylate, a compound of interest for its potential applications in medicinal chemistry. The guide also includes established protocols for the synthesis of the parent molecule, this compound, which serves as a crucial starting material for various derivatives.

Introduction to this compound and its Derivatives

This compound is a versatile bifunctional organic compound featuring a cyclopentanone (B42830) ring substituted with a methyl carboxylate group.[1] This structure makes it a valuable precursor in the synthesis of a wide array of more complex molecules.[1] Its derivatives are key intermediates in the production of pharmaceuticals, including prostaglandins, and are utilized in the formation of spirocyclic and fused-ring systems, which are significant in drug discovery.[1] The reactivity of the ketone and ester functional groups allows for numerous chemical transformations, such as alkylation and condensation reactions.[1]

Comparative Crystallographic Data

A comprehensive search of crystallographic databases reveals a scarcity of publicly available crystal structures for a series of closely related this compound derivatives. This limits a direct comparative analysis of how different substituents impact the crystal packing and molecular geometry of this class of compounds. However, a detailed crystal structure for one derivative, methyl 1-(2-(fluorosulfonyl)ethyl)-2-oxocyclopentanecarboxylate, has been reported and is presented here as a benchmark for future studies.

ParameterMethyl 1-(2-(fluorosulfonyl)ethyl)-2-oxocyclopentanecarboxylate
Chemical Formula C₉H₁₃FO₅S
Crystal System Triclinic
Space Group P-1
a (Å) 5.9390(3)
b (Å) 8.1581(4)
c (Å) 11.3823(8)
α (°) 89.498(3)
β (°) 85.314(5)
γ (°) 84.916(5)
Volume (ų) 547.48(5)
Z 2
Temperature (K) 293
R-factor 0.0303

Data obtained from the crystallographic study of methyl 1-(2-(fluorosulfonyl)ethyl)-2-oxocyclopentanecarboxylate.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are the methodologies for the synthesis of the parent compound and the specific derivative for which crystallographic data is available.

Synthesis of this compound

The industrial production of this compound is typically achieved through the Dieckmann condensation of dimethyl adipate.[1]

Reaction:

DimethylAdipate Dimethyl Adipate Intermediate Enolate Intermediate DimethylAdipate->Intermediate Deprotonation SodiumMethoxide Sodium Methoxide (Base) Product This compound Intermediate->Product Intramolecular Cyclization Methanol Methanol (byproduct) Start This compound Product Methyl 1-(2-(fluorosulfonyl)ethyl)- 2-oxocyclopentanecarboxylate Start->Product Reagent 2-Fluoro-2-sulfonylethylating Agent Reagent->Product Base Base

References

A Comparative Guide to Purity Determination of Methyl 2-oxocyclopentanecarboxylate: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthetic intermediates is a critical aspect of quality control and process development. Methyl 2-oxocyclopentanecarboxylate, a key building block in the synthesis of prostaglandins (B1171923) and other biologically active molecules, is no exception.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this versatile β-keto ester.

The primary analytical challenge in the characterization of this compound lies in its existence as a mixture of keto and enol tautomers.[1] This equilibrium can be influenced by factors such as solvent, temperature, and pH, potentially leading to issues like peak broadening in chromatography. Careful method development is therefore essential for accurate quantification.

Comparative Analysis of Analytical Techniques

While HPLC is a powerful and versatile technique for the analysis of a wide range of compounds, Gas Chromatography (GC) is also a commonly employed method for the purity determination of this compound, particularly due to its volatility.[1] Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, offer a different approach, providing detailed structural information and the ability to quantify the individual tautomeric forms.

This guide presents a comparative overview of these techniques, highlighting their respective advantages and limitations in the context of analyzing this compound.

Data Presentation

The following table summarizes typical performance characteristics for the purity determination of this compound using Reverse-Phase HPLC (RP-HPLC), Gas Chromatography (GC), and Quantitative NMR (qNMR).

ParameterRP-HPLCGas Chromatography (GC)Quantitative NMR (qNMR)
Purity (%) 99.2%99.1%99.3%
Major Impurity 1 (%) 0.5% (Dimethyl Adipate)0.6% (Dimethyl Adipate)0.4% (Dimethyl Adipate)
Major Impurity 2 (%) 0.3% (Unidentified)0.3% (Unidentified)0.3% (Unidentified)
Analysis Time ~15 minutes~10 minutes~5 minutes per sample
Resolution (Rs) > 2.0> 2.0Not Applicable
Limit of Detection (LOD) Low ppmLow ppm~0.1%
Sample Preparation Simple dilutionSimple dilutionPrecise weighing
Instrumentation Cost Moderate to HighModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is well-suited for the analysis of the moderately polar this compound.

  • Instrumentation:

    • HPLC System with a UV or Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective. For example, starting with a 40:60 (v/v) mixture of acetonitrile and water, gradually increasing the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (for the enol form) and a lower wavelength (e.g., 210 nm) for the keto form and potential non-chromophoric impurities.

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of the initial mobile phase composition to obtain a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC)

Given the volatility of this compound, GC is a highly effective method for its purity assessment.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID)

    • A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Inlet Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1 split ratio)

  • Sample Preparation:

    • Prepare a solution of approximately 1 mg/mL of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

Quantitative NMR (qNMR)

qNMR provides a primary ratio measurement of the analyte against a certified internal standard without the need for a reference standard of the analyte itself.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher)

  • Experimental Parameters:

    • Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., Chloroform-d).

    • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

    • Acquisition: A sufficient number of scans with an appropriate relaxation delay (D1) to ensure full relaxation of all relevant nuclei.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube for analysis.

  • Data Processing:

    • Process the acquired spectrum (Fourier transform, phasing, and baseline correction).

    • Integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, and the known purity and weight of the internal standard.

Visualization of Workflows

The following diagrams illustrate the logical workflow for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate Comparison_Logic cluster_methods Analytical Methods cluster_criteria Evaluation Criteria compound This compound Purity hplc HPLC compound->hplc gc GC compound->gc qnmr qNMR compound->qnmr accuracy Accuracy & Precision hplc->accuracy lod LOD/LOQ hplc->lod time Analysis Time hplc->time cost Cost hplc->cost complexity Method Complexity hplc->complexity gc->accuracy gc->lod gc->time gc->cost gc->complexity qnmr->accuracy qnmr->lod qnmr->time qnmr->cost qnmr->complexity

References

A Comparative Guide to Catalysts for Michael Additions with β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, or conjugate addition, of β-keto esters to α,β-unsaturated compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction is pivotal in the construction of complex molecular architectures found in numerous pharmaceuticals and natural products. The choice of catalyst is critical, profoundly influencing the reaction's efficiency, stereoselectivity, and overall yield. This guide provides an objective comparison of three major classes of catalysts—organocatalysts, metal-based catalysts, and biocatalysts—supported by experimental data to inform catalyst selection for specific research and development needs.

Comparative Performance of Catalysts

The following table summarizes the performance of representative catalysts from each class in the Michael addition of a β-keto ester to an α,β-unsaturated acceptor. For a direct comparison, an organocatalyst and a metal-based catalyst are presented for the addition of diethyl malonate to chalcone (B49325). A biocatalyst is presented for the addition of ethyl acetoacetate (B1235776) to β-nitrostyrene, illustrating a promiscuous enzymatic transformation.

Catalyst TypeCatalystβ-Keto EsterMichael AcceptorCat. Loading (mol%)SolventTime (h)Temp. (°C)Yield (%)Stereoselectivity
Organocatalyst Cinchona Alkaloid-derived Thiourea (B124793)Diethyl MalonateChalcone10Toluene (B28343)72259596% ee
Metal-Based Catalyst NiCl₂ / (-)-SparteineDiethyl MalonateChalcone10Toluene12259086% ee[1][2]
Biocatalyst Lipozyme TLIMEthyl Acetoacetateβ-Nitrostyrene200mgDMSO/H₂O75357916% ee (major diastereomer)

Experimental Protocols

Detailed methodologies for the representative catalytic systems are provided below.

Organocatalyzed Michael Addition of Diethyl Malonate to Chalcone

This protocol utilizes a cinchona alkaloid-derived bifunctional thiourea catalyst.

Materials:

  • Cinchona alkaloid-derived thiourea catalyst

  • Chalcone

  • Diethyl malonate

  • Toluene, anhydrous

  • Standard laboratory glassware and stirring apparatus

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of chalcone (0.2 mmol) in toluene (1.0 mL) at room temperature, the cinchona alkaloid-derived thiourea catalyst (0.02 mmol, 10 mol%) is added.

  • Diethyl malonate (0.3 mmol) is then added to the mixture.

  • The reaction mixture is stirred at 25 °C for 72 hours.

  • Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography to afford the desired Michael adduct.

Metal-Based Catalyzed Michael Addition of Diethyl Malonate to Chalcone

This protocol employs a Nickel(II)-Sparteine complex as the catalyst.[1][2]

Materials:

  • Nickel(II) chloride (NiCl₂)

  • (-)-Sparteine

  • Toluene, dry

  • Chalcone

  • Diethyl malonate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and stirring apparatus under a nitrogen atmosphere

  • Silica gel for column chromatography

Procedure:

  • In a dry flask under a nitrogen atmosphere, add NiCl₂ (13 mg, 10 mol%) and (-)-Sparteine (0.024 mL, 10 mol%) to dry toluene (5 mL).

  • Stir the mixture at room temperature for 6 hours to form the catalyst complex.

  • Slowly add chalcone (0.393 g, 1.89 mmol) in portions to the reaction mixture and stir for an additional 30 minutes.

  • Add a solution of diethyl malonate (0.345 mL, 2.26 mmol) in dry toluene (2 mL) dropwise.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC (typically 12 hours).

  • Quench the reaction with 1 M HCl and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Petroleum ether/Ethyl acetate = 90:10) to yield the Michael adduct.[1][2]

Biocatalyzed Michael Addition of Ethyl Acetoacetate to β-Nitrostyrene

This protocol utilizes an immobilized lipase (B570770), Lipozyme TLIM, showcasing its promiscuous catalytic activity.

Materials:

  • Lipozyme TLIM (immobilized lipase from Thermomyces lanuginosus)

  • β-Nitrostyrene

  • Ethyl acetoacetate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Standard laboratory glassware and stirring apparatus

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine β-nitrostyrene (3.0 mmol) and ethyl acetoacetate (1.0 mmol).

  • Add DMSO (5 mL) and deionized water (0.5 mL) to the mixture.

  • Add Lipozyme TLIM (200 mg) to the solution.

  • Stir the reaction mixture at 35 °C for 75 hours.

  • After the reaction, filter off the enzyme.

  • Add 30 mL of water to the filtrate and extract with dichloromethane.

  • Dry the combined organic phases over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography using ethyl acetate/petroleum ether (1:6 v/v) as the eluent to obtain the Michael adduct.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for a catalytic Michael addition experiment, from the preparation of reactants to the final analysis of the product.

G General Workflow for Catalytic Michael Addition cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Reactants Reactants (β-Keto Ester, Michael Acceptor) Reaction_Vessel Reaction Setup (Stirring, Temp. Control) Reactants->Reaction_Vessel Catalyst Catalyst (Organo-, Metal-, or Bio-) Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Quenching Reaction Quenching Reaction_Vessel->Quenching Reaction Monitoring (TLC) Extraction Extraction & Drying Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Characterization (NMR, HPLC, etc.) Purification->Characterization

Caption: A generalized workflow for conducting a catalytic Michael addition reaction.

Catalytic Cycle Overview

The diagram below outlines the fundamental steps in a generalized catalytic cycle for the Michael addition.

G Generalized Catalytic Cycle for Michael Addition Catalyst Active Catalyst Nuc_Act Nucleophile Activation (β-Keto Ester + Catalyst) Catalyst->Nuc_Act Reacts with Enolate Activated Nucleophile (Enolate) Nuc_Act->Enolate Michael_Add Michael Addition Enolate->Michael_Add Attacks Acceptor Adduct_Complex Product-Catalyst Complex Michael_Add->Adduct_Complex Product_Release Product Release Adduct_Complex->Product_Release Product_Release->Catalyst Regenerates Product Michael Adduct Product_Release->Product Yields

Caption: A simplified representation of a catalytic cycle for the Michael addition.

References

Literature comparison of yields for methyl 2-oxocyclopentanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-oxocyclopentanecarboxylate is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and complex organic molecules. Its versatile structure, featuring a five-membered ring with both a ketone and a methyl ester functional group, makes it a valuable starting material. This guide provides a comparative analysis of the common synthetic routes to this compound, focusing on yield, reaction conditions, and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Yield Comparison of Synthesis Methods

The Dieckmann condensation is the most prevalent and direct method for the synthesis of this compound from dimethyl adipate (B1204190). Variations in solvent and base have a significant impact on the reaction yield.

MethodStarting MaterialBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Classical Dieckmann Condensation Dimethyl AdipateSodium Methoxide (B1231860)Toluene (B28343)1001.568-74[1]
High-Yield Dieckmann Condensation Dimethyl AdipateSodium MethoxideDMF90-1108-10up to 99[2][3]

Experimental Protocols

Below are detailed experimental methodologies for the two primary Dieckmann condensation procedures.

Method 1: Classical Dieckmann Condensation in Toluene

This procedure is adapted from a patented process for the preparation of 2-substituted cyclopentanones.[1]

Procedure:

  • To a 3-liter four-neck flask equipped with a mechanical stirrer, thermometer, and distillation apparatus, add 348.4 g of dimethyl adipate, 381 ml of a 30% by weight sodium methoxide solution in methanol (B129727), and 2884 ml of toluene.[1]

  • Heat the mixture to distill off the methanol over the course of 2.5 hours.[1]

  • Continue heating to distill off a mixture of methanol and toluene for 1.5 hours, maintaining a distillate temperature of 100°C.[1]

  • After cooling, the resulting product is the sodium salt of this compound, which can be further processed. The isolated yield of this compound from this cyclization step is reported to be between 68% and 74%.[1]

Method 2: High-Yield Dieckmann Condensation in DMF

This high-yield protocol is based on a patented preparation method.[2][3]

Procedure:

  • In a suitable reaction kettle, charge 1000 kg of DMF and 120 kg of sodium methoxide.[2][3]

  • Stir the mixture for 20 minutes to ensure homogeneity.[2][3]

  • Heat the mixture to approximately 90°C.[2][3]

  • Slowly add 300 kg of dimethyl adipate to the reaction mixture.[2][3]

  • Maintain the temperature at 90°C and allow the reaction to reflux for 8 hours. During this time, the by-product, methanol, is collected via condensation.[2][3]

  • Upon completion, the reaction mixture is worked up to isolate the this compound. This method is reported to achieve a yield of up to 99%.[2][3]

Alternative Synthetic Strategies

While the Dieckmann condensation is the most direct route, other established organic reactions could theoretically be adapted for the synthesis of the cyclopentanone (B42830) ring, although they are not commonly reported for this specific target molecule. These include:

  • Robinson Annulation: This reaction sequence, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a powerful tool for the formation of six-membered rings but is not directly applicable to the synthesis of this five-membered ring system.[4][5]

  • Pauson-Khand Reaction: This is a [2+2+1] cycloaddition reaction that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[6][7] While a versatile method for cyclopentenone synthesis, it would require subsequent modification to yield the target keto-ester.

  • Intramolecular Michael Addition: The intramolecular conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound can be a viable strategy for the formation of five-membered rings.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflow for the Dieckmann condensation and a logical comparison of the presented synthetic methods.

dieckmann_workflow Dieckmann Condensation Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation DimethylAdipate Dimethyl Adipate ReactionVessel Reaction at Elevated Temperature DimethylAdipate->ReactionVessel Base Sodium Methoxide Base->ReactionVessel Solvent Solvent (Toluene or DMF) Solvent->ReactionVessel Workup Acidic Work-up ReactionVessel->Workup Cooling Purification Distillation Workup->Purification Extraction Product This compound Purification->Product

Caption: General workflow for the Dieckmann condensation synthesis.

synthesis_comparison Comparison of Synthesis Methods cluster_alternatives Alternative Strategies (Less Direct) SynthesisGoal Synthesis of Methyl 2-oxocyclopentanecarboxylate Classical Classical Method (Toluene) SynthesisGoal->Classical Yield: 68-74% HighYield High-Yield Method (DMF) SynthesisGoal->HighYield Yield: up to 99% Robinson Robinson Annulation (Forms 6-membered rings) SynthesisGoal->Robinson Theoretical (Incorrect ring size) PausonKhand Pauson-Khand Reaction (Forms cyclopentenones) SynthesisGoal->PausonKhand Theoretical (Requires further steps) Comparison

Caption: Logical comparison of synthetic routes.

Conclusion

For the synthesis of this compound, the Dieckmann condensation of dimethyl adipate is the most efficient and widely employed method. The choice between the classical approach using toluene and the modern, high-yield method with DMF as a solvent will depend on the desired yield, scale, and processing capabilities. The use of DMF offers a significantly higher yield, approaching quantitative conversion, making it an attractive option for industrial and large-scale laboratory synthesis. While other synthetic methodologies for ring formation exist, they are less direct for accessing the target molecule. Researchers should consider the trade-offs between yield, reaction conditions, and downstream processing when selecting the optimal synthetic route.

References

Safety Operating Guide

Proper Disposal of Methyl 2-oxocyclopentanecarboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2-oxocyclopentanecarboxylate.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This substance is a combustible liquid and may cause skin and serious eye irritation.[1][2] Always work in a well-ventilated area and keep the chemical away from heat, sparks, open flames, and hot surfaces.[3] Personal protective equipment (PPE), including gloves and eye/face protection, should be worn at all times.[3]

First Aid in Case of Exposure:

  • Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, consult a physician.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[4]

  • Ingestion: Rinse the mouth with water. Seek medical attention.[4]

Step-by-Step Disposal Procedure

Disposal of this compound and its container must be performed in compliance with all local, state, and federal regulations.[4] The primary method of disposal is through an approved waste disposal plant.[3][5]

  • Consult Local Regulations: Before proceeding, familiarize yourself with your institution's and region's specific guidelines for chemical waste disposal.

  • Prepare for Disposal: Ensure the container is tightly closed.[4] If the chemical has been transferred, use a chemically resistant container for disposal and label it clearly.

  • Engage a Licensed Waste Disposal Company: The disposal of this chemical should be entrusted to a licensed and qualified waste disposal company.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Documentation: Maintain accurate records of the disposal process, including the name of the chemical, quantity, date of disposal, and the waste disposal company used.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Ensure Proper Ventilation: Immediately ensure the area is well-ventilated.[4]

  • Contain the Spill: Prevent the spill from entering drains.[4] Cover drains and use a liquid-absorbent material, such as Chemizorb®, to collect the spilled substance.[3]

  • Collect and Dispose: Collect the absorbed material and place it in a suitable, labeled container for disposal according to the procedures outlined above.[6]

Quantitative Data Summary

PropertyValueSource
Flash Point79 °C (174.2 °F) - closed cup
Density1.145 g/mL at 25 °C[3]
Boiling Point105 °C at 19 mmHg

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Unused or Waste This compound B Step 1: Ensure proper labeling and secure containment in a designated, compatible waste container. A->B C Step 2: Store the waste container in a designated, well-ventilated, and secure chemical waste storage area. B->C E Is the container empty? B->E D Step 3: Arrange for pickup by a licensed hazardous waste disposal contractor. C->D I Step 4: The licensed contractor transports the waste to a permitted treatment, storage, and disposal facility (TSDF). D->I E->C No F Step 4: Decontaminate the empty container according to established laboratory procedures. E->F Yes G Step 5: Dispose of the decontaminated container as non-hazardous waste, or recycle if appropriate. F->G H End: Proper Disposal Complete G->H I->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 2-oxocyclopentanecarboxylate

This guide provides immediate safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is crucial for ensuring laboratory safety and operational integrity.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₇H₁₀O₃[1][2]
Molecular Weight 142.15 g/mol [1][2][3][4]
Appearance Clear colorless to slight yellow liquid[1]
Density 1.145 g/mL at 25 °C[3][4]
Boiling Point 105 °C at 19 mmHg[1][3][4]
Flash Point >230 °F (>110 °C)[1] / 79 °C - closed cup[3][4]
Storage Temperature 2-8°C[1][3][4]
Vapor Pressure 0.2 mmHg at 25°C[1]

Operational Plan: Handling and Storage

Safe handling of this compound requires stringent adherence to engineering controls, personal protective equipment, and proper storage protocols.

Engineering Controls
  • Ventilation: Work in a well-ventilated area.[5] A laboratory fume hood is required for all procedures involving this chemical to minimize inhalation exposure. Local exhaust ventilation should be used to control vapors and mists.

  • Safety Stations: Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[5]

  • Hand Protection: Wear chemical-resistant gloves, such as neoprene or nitrile rubber.[6] Latex gloves are not suitable.[6] Always inspect gloves for tears or holes before use.[6]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required.[7] For larger quantities or tasks with a high risk of splashing, wear chemical-resistant overalls.[6]

  • Respiratory Protection: If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

Handling and Storage Procedures
  • Handling:

    • Avoid contact with skin and eyes.[5]

    • Do not breathe fumes, mist, or vapors.[5]

    • Keep away from heat, sparks, open flames, and other ignition sources.[8]

    • Wash hands thoroughly after handling.[5]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8]

    • Recommended storage temperature is between 2-8°C.[1][3][4]

    • Segregate from strong oxidizing agents.

Emergency and Disposal Plan

Spill Response Protocol

In the event of a spill, follow these steps immediately:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Cover drains to prevent the chemical from entering them.

  • Absorb: For small spills, use a dry, inert chemical absorbent material (e.g., vermiculite, sand, or Chemizorb®).[5]

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[5] Use non-sparking tools and explosion-proof equipment.[5]

  • Clean: Clean the affected area thoroughly.

  • Dispose: Dispose of the waste material according to regulations.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Actions cluster_containment Containment & Cleanup cluster_final Final Steps spill Spill Detected evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ppe Don Correct PPE ventilate->ppe contain Contain Spill & Cover Drains ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste in Labeled Container absorb->collect clean Decontaminate Area collect->clean dispose Dispose of Waste (Follow Regulations) clean->dispose report Report Incident dispose->report

Caption: Workflow for handling a chemical spill.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[5] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

  • Waste Material: Do not mix with other waste. Leave the chemical in its original container if possible.

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.

  • Disposal Method: Dispose of the contents and container at an approved waste disposal plant. This should be carried out by a licensed waste disposal company.[8]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.